Product packaging for Glutaric acid(Cat. No.:CAS No. 68937-69-9)

Glutaric acid

Cat. No.: B7766552
CAS No.: 68937-69-9
M. Wt: 132.11 g/mol
InChI Key: JFCQEDHGNNZCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glutaric acid appears as colorless crystals or white solid. (NTP, 1992)
This compound is an alpha,omega-dicarboxylic acid that is a linear five-carbon dicarboxylic acid. It has a role as a human metabolite and a Daphnia magna metabolite. It is an alpha,omega-dicarboxylic acid and a dicarboxylic fatty acid. It is a conjugate acid of a glutarate(1-) and a glutarate.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a metabolite found in the aging mouse brain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O4<br>C5H8O4<br>COOH(CH2)3COOH B7766552 Glutaric acid CAS No. 68937-69-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCQEDHGNNZCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4, Array
Record name GLUTARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20436
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name GLUTARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13521-83-0 (di-hydrochloride salt), 3343-88-2 (mono-hydrochloride salt)
Record name Glutaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2021654
Record name Glutaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Glutaric acid appears as colorless crystals or white solid. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid, Colorless or white solid; [CAMEO] Fine faintly red crystals; [MSDSonline], Solid, COLOURLESS CRYSTALS.
Record name GLUTARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20436
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Pentanedioic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glutaric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5433
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Glutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name GLUTARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

576 to 579 °F at 760 mmHg (decomposes) (NTP, 1992), 200 °C @ 20 MM HG, 303.00 °C. @ 760.00 mm Hg
Record name GLUTARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20436
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Glutaric Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03553
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GLUTARIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Glutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOLUBILITY IN WATER (G/L): @ 0 DEG: 429; @ 20 DEG: 639; @ 50 DEG: 957; @ 65 DEG: 1118; FREELY SOL IN ABSOLUTE ALCOHOL, ETHER; SOL IN BENZENE, CHLOROFORM; SLIGHTLY SOL IN PETROLEUM ETHER, SOL IN CONCENTRATED SULFURIC ACID, 1600.0 mg/mL, Solubility in water, g/100ml at 20 °C: 63.9
Record name GLUTARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20436
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Glutaric Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03553
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GLUTARIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Glutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name GLUTARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.424 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.429 @ 15 °C/4 °C, 1.4 g/cm³
Record name GLUTARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20436
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name GLUTARIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name GLUTARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

1 mmHg at 311.9 °F ; 10 mmHg at 384.8 °F (NTP, 1992), 0.00000288 [mmHg]
Record name GLUTARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20436
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Glutaric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5433
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

LARGE, MONOCLINIC PRISMS, COLORLESS CRYSTALS

CAS No.

110-94-1
Record name GLUTARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20436
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Glutaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutaric Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03553
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GLUTARIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentanedioic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glutaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glutaric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.471
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLUTARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H849F7N00B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GLUTARIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Glutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name GLUTARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

207.5 °F (NTP, 1992), 97.5-98 °C, 95.8 °C, 98 °C
Record name GLUTARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20436
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Glutaric Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03553
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GLUTARIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Glutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name GLUTARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Glutaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and biological significance of glutaric acid. The information is intended to support research and development activities, particularly in the fields of metabolic disorders and drug development.

Core Chemical Properties

This compound, systematically named pentanedioic acid, is a five-carbon linear dicarboxylic acid.[1][2][3][4] It presents as colorless crystals or a white solid and is a naturally occurring metabolite in the human body.[2]

Identifiers and Formula
IdentifierValue
IUPAC Name pentanedioic acid
Other Names 1,3-Propanedicarboxylic acid, n-Pyrotartaric acid
CAS Number 110-94-1
Chemical Formula C₅H₈O₄
SMILES C(CC(=O)O)CC(=O)O
InChIKey JFCQEDHGNNZCLN-UHFFFAOYSA-N
Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These values are crucial for a range of applications, from designing chemical syntheses to understanding its behavior in biological systems.

PropertyValue
Molecular Weight 132.11 g/mol
Melting Point 95–98 °C
Boiling Point 200 °C (at 20 mmHg); decomposes at 302-304 °C
Density 1.429 g/cm³
Water Solubility >500 g/L at 20 °C
pKa₁ 4.34 (at 25 °C)
pKa₂ 5.22 (at 25 °C)

Chemical Structure

This compound is an alpha,omega-dicarboxylic acid, characterized by a flexible five-carbon backbone with a carboxylic acid group at each terminus. This structure allows for the formation of hydrogen bonds, contributing to its high water solubility. The presence of two carboxyl groups also allows it to act as a building block for polymers like polyesters and polyamides.

While detailed crystallographic data for pure this compound is extensive, a 2021 high-resolution X-ray investigation of caffeine-glutaric acid cocrystals provides insight into its intermolecular interactions. Spectroscopic data, including 1H NMR, 13C NMR, and IR, are available and used for its characterization.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound via Hydrolysis

A common laboratory preparation of this compound involves the hydrolysis of trimethylene cyanide.

Materials:

  • Trimethylene cyanide (1,3-dicyanopropane)

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Benzene

Procedure:

  • A mixture of 100 g of trimethylene cyanide and 500 g of concentrated hydrochloric acid is refluxed for approximately four hours in a 2-liter round-bottomed flask.

  • The resulting solution is then evaporated to dryness, preferably under reduced pressure. The residue contains this compound and ammonium chloride.

  • The dry residue is extracted with approximately 300 cc of boiling diethyl ether. The ether extraction is repeated twice more with 100-cc portions.

  • The combined ether extracts are evaporated to a volume of 150–200 cc, at which point crystallization begins.

  • One liter of benzene is added, and the mixture is heated until all the this compound dissolves.

  • The solution is cooled in an ice-salt bath to induce crystallization. The crystals are collected by filtration.

  • A second crop of crystals can be obtained by concentrating the filtrate. The total yield is typically in the range of 83–85%.

Determination of pKa via Potentiometric Titration

The dissociation constants (pKa) of dicarboxylic acids like this compound can be determined by potentiometric titration.

Materials & Equipment:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter with a glass electrode and a reference electrode

  • Burette

  • Stirrer and stir bar

  • Beakers

Procedure:

  • Preparation: A known quantity of this compound is accurately weighed and dissolved in a beaker with deionized water to create a solution of known concentration.

  • Titration Setup: The beaker is placed on a magnetic stirrer, and the calibrated pH electrode pair is immersed in the solution. The burette is filled with the standardized NaOH solution.

  • Titration: The NaOH titrant is added in small, precise increments. After each addition, the solution is allowed to stabilize, and the pH is recorded along with the corresponding volume of titrant added.

  • Data Analysis: A titration curve is generated by plotting the pH (y-axis) against the volume of NaOH added (x-axis). The curve for a dicarboxylic acid will show two equivalence points.

  • Endpoint Determination: The equivalence points, where the moles of NaOH added equal the moles of the acidic protons, are identified from the points of inflection on the titration curve. A more accurate method is to plot the first derivative (ΔpH/ΔV) against the volume, where the peaks correspond to the equivalence points.

  • pKa Calculation: The pKa values are determined from the half-equivalence points. pKa₁ is the pH at which half of the first carboxylic acid group has been neutralized, and pKa₂ is the pH at the midpoint between the first and second equivalence points.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve known mass of this compound in water B Titrate with standardized NaOH A->B C Record pH and Volume of NaOH added B->C D Plot pH vs. Volume C->D E Determine Equivalence Points (inflection points) D->E F Calculate pKa values at half-equivalence points E->F

Caption: Workflow for pKa determination.

Biological Significance and Signaling Pathways

This compound is an intermediate in the catabolism of the amino acids lysine, hydroxylysine, and tryptophan. Its metabolism is a key part of normal human physiology.

Metabolic Pathway

The breakdown of lysine and tryptophan produces glutaryl-CoA, which is then converted to crotonyl-CoA by the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).

G Lysine Lysine, Hydroxylysine, Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA

Caption: Simplified metabolic pathway of this compound.

Pathophysiology of Glutaric Aciduria Type 1

A deficiency in the GCDH enzyme, due to genetic mutations, leads to the inherited metabolic disorder Glutaric Aciduria Type 1 (GA-I). This deficiency causes the accumulation of this compound and its derivatives, notably 3-hydroxythis compound (3-OH-GA), in the brain and other tissues.

The accumulation of these metabolites is neurotoxic, leading to selective damage of neurons, particularly in the striatum. This damage can precipitate acute encephalopathic crises in infants, resulting in a severe dystonic-dyskinetic movement disorder.

Proposed Neurotoxic Signaling Pathway

The neurotoxicity in GA-I is believed to be mediated, at least in part, by an excitotoxic mechanism. This compound and, more potently, 3-hydroxythis compound are structurally similar to the neurotransmitter glutamate. They can act as agonists at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors. Overstimulation of these receptors leads to excessive calcium influx, triggering a cascade of events including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, neuronal cell death.

G cluster_0 Glutaric Aciduria Type 1 cluster_1 Metabolite Accumulation cluster_2 Neuronal Signaling GCDH_def GCDH Deficiency GA_accum ↑ this compound & 3-Hydroxythis compound GCDH_def->GA_accum NMDA_act NMDA Receptor Activation GA_accum->NMDA_act excitotoxicity Ca_influx ↑ Intracellular Ca²⁺ NMDA_act->Ca_influx ROS ↑ Reactive Oxygen Species Ca_influx->ROS Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys Cell_death Neuronal Cell Death (Striatal Damage) ROS->Cell_death Mito_dys->Cell_death

Caption: Proposed neurotoxic pathway in Glutaric Aciduria Type 1.

References

An In-depth Technical Guide to Glutaric Acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of glutaric acid, a dicarboxylic acid of significant interest in biomedical research and pharmaceutical development. This document details its chemical and physical properties, outlines key experimental methodologies, and explores its role in metabolic pathways and drug formulation.

Core Properties of this compound

This compound, systematically known as pentanedioic acid, is a five-carbon linear dicarboxylic acid. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 110-94-1[1][2][3][4][5]
Molecular Formula C₅H₈O₄
Molecular Weight 132.11 g/mol
Appearance Colorless crystals or white solid
Melting Point 95-98 °C
Boiling Point 200 °C at 20 mmHg
Water Solubility Over 50% (w/w)
Solubility Soluble in alcohol and chloroform

Toxicological Data

TestSpeciesRouteValue
LD50MouseOral6000 mg/kg
LD50RabbitDermal20000 mg/kg

This compound may cause skin and eye irritation. Acute hazards suggest it may be harmful if ingested, inhaled, or absorbed through the skin.

Applications in Research and Drug Development

This compound is a versatile molecule with several applications in the pharmaceutical industry and biomedical research:

  • Drug Development: It is used in the development of prodrugs to enhance solubility and control the release of active pharmaceutical ingredients (APIs). This compound can also be used to create cocrystals with APIs that have low solubility, thereby improving their oral bioavailability.

  • Bioconjugation: It can act as a spacer molecule in bioconjugates, which can improve the intracellular uptake of these complex molecules.

  • Polymer Synthesis: this compound is a building block for the synthesis of polyesters and polyamides.

  • Biomarker: Elevated levels of this compound and its derivatives in urine and blood are key biomarkers for the diagnosis of glutaric aciduria type I, an inherited metabolic disorder.

Metabolic Significance and Signaling Pathways

This compound is a natural intermediate in the metabolism of the amino acids lysine, hydroxylysine, and tryptophan. The enzymatic deficiency of glutaryl-CoA dehydrogenase in the inherited disorder glutaric aciduria type I leads to the accumulation of this compound, 3-hydroxythis compound, and glutaconic acid. This accumulation is neurotoxic and can lead to severe encephalopathy.

The catabolic pathway of L-lysine leading to the formation of this compound is depicted below.

Lysine Catabolism and this compound Formation Lysine Catabolism Leading to this compound cluster_mitochondria Mitochondrion cluster_blood_brain Blood/Brain lysine L-Lysine alpha_aminoadipic_semialdehyde α-Aminoadipic semialdehyde lysine->alpha_aminoadipic_semialdehyde alpha_aminoadipic_acid α-Aminoadipic acid alpha_aminoadipic_semialdehyde->alpha_aminoadipic_acid alpha_ketoadipic_acid α-Ketoadipic acid alpha_aminoadipic_acid->alpha_ketoadipic_acid glutaryl_coa Glutaryl-CoA alpha_ketoadipic_acid->glutaryl_coa glutaconyl_coa Glutaconyl-CoA glutaryl_coa->glutaconyl_coa GCDH glutaric_acid This compound glutaryl_coa->glutaric_acid Side Reaction in GA Type I three_hydroxyglutaric_acid 3-Hydroxythis compound glutaryl_coa->three_hydroxyglutaric_acid Side Reaction in GA Type I crotonyl_coa Crotonyl-CoA glutaconyl_coa->crotonyl_coa Decarboxylation accumulation Accumulation and Neurotoxicity glutaric_acid->accumulation three_hydroxyglutaric_acid->accumulation gcdh Glutaryl-CoA Dehydrogenase

Caption: Metabolic pathway of L-lysine and the formation of this compound.

In glutaric aciduria type I, a deficiency in the enzyme glutaryl-CoA dehydrogenase leads to the accumulation of this compound and 3-hydroxythis compound, which are neurotoxic. It has been proposed that metabolites of the kynurenine pathway may also play a role in the pathogenesis of this disease.

Experimental Protocols

Synthesis of this compound from Trimethylene Cyanide

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

  • Trimethylene cyanide

  • Concentrated hydrochloric acid

  • Ether

Procedure:

  • In a 2-liter round-bottom flask, combine 100 g of trimethylene cyanide and 500 g of concentrated hydrochloric acid.

  • Reflux the mixture for approximately four hours.

  • Evaporate the solution to dryness, preferably under reduced pressure. The resulting residue contains this compound and ammonium chloride.

  • Extract the dry residue with approximately 300 cc of boiling ether.

  • Filter the ether solution and perform two additional extractions of the residue with 100-cc portions of boiling ether.

  • Combine the ether extracts and evaporate the volume to 150-200 cc. Crystallization of this compound will commence.

  • Cool the solution to complete the crystallization process.

  • Collect the crystals by filtration and purify by recrystallization from benzene if necessary.

Quantification of this compound in Urine by HPLC

This method is for the diagnosis of glutaric acidemia type I.

Materials:

  • Urine sample

  • 1-pyrenebutyric hydrazide (PBH) as a derivatizing agent

  • Internal standard

  • C18 HPLC column

  • Fluorometric detector

Procedure:

  • Derivatization: Derivatize the this compound and 3-hydroxythis compound in the urine sample, along with an internal standard, with 1-pyrenebutyric hydrazide (PBH).

  • Chromatographic Separation: Separate the derivatized compounds on a C18 column.

  • Detection: Detect the fluorescent derivatives using a fluorometric detector with an excitation wavelength of 345 nm and an emission wavelength of 475 nm.

  • Quantification: Create a calibration curve by plotting the relative fluorescence intensity (peak area ratio of the analyte to the internal standard) against the concentration for a series of standards. Use this curve to determine the concentration of this compound in the urine sample.

Experimental Workflow for Cocrystal Screening

This workflow is used to identify cocrystals of an active pharmaceutical ingredient (API) with this compound to improve the API's oral bioavailability.

Cocrystal Screening Workflow Workflow for API-Glutaric Acid Cocrystal Screening start Start: Low Solubility API design_screen Design Cocrystal Screen (Crystal Engineering Approach) start->design_screen select_coformers Select Carboxylic Acid Coformers (including this compound) design_screen->select_coformers screening Execute Cocrystal Screen (e.g., Slurry Crystallization) select_coformers->screening identification Identify 'Hits' (API-Glutaric Acid Cocrystal) screening->identification characterization Physical Characterization (Thermal, Spectroscopic, X-ray) identification->characterization dissolution Measure Aqueous Dissolution Rate characterization->dissolution bioavailability In Vivo Bioavailability Study (e.g., Dog Model) dissolution->bioavailability end End: Improved Oral Bioavailability bioavailability->end

Caption: A logical workflow for identifying and validating a this compound cocrystal.

Procedure (Slurry Crystallization):

  • Add an excess of the API and this compound (typically in a 1:1 molar ratio) to a vial containing a suitable solvent.

  • Stir the resulting slurry at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium.

  • Isolate the solid phase by filtration.

  • Analyze the solid using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to determine if a cocrystal has formed.

This guide provides a foundational understanding of this compound for professionals in research and drug development. The provided data and protocols serve as a starting point for further investigation and application of this versatile dicarboxylic acid.

References

Glutaric Acid Solubility: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Glutaric Acid's Behavior in Aqueous and Organic Media

This compound, a five-carbon dicarboxylic acid, plays a significant role in various biochemical pathways and serves as a versatile building block in the chemical and pharmaceutical industries. A thorough understanding of its solubility characteristics in diverse solvent systems is paramount for its application in drug development, polymer synthesis, and other advanced scientific endeavors. This technical guide provides a detailed overview of the solubility of this compound in water and a range of organic solvents, complete with quantitative data, experimental methodologies, and a logical workflow for solubility assessment.

Quantitative Solubility Data

The solubility of this compound is markedly influenced by the nature of the solvent and the temperature of the system. The following tables summarize the available quantitative data to facilitate comparative analysis.

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 g Water)
042.9
2063.9
5095.7
65111.8

Data sourced from PubChem.

Table 2: Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 g Solvent)
Cyclohexanone2015.8
3021.5
4028.9
5038.8
6051.2
Cyclohexanol2010.2
3013.8
4018.5
5024.8
6033.1
Acetic Acid2025.6
3032.1
4040.2
5050.1
6062.5
n-Butanol2523.4
3530.1
4538.5
5549.2
1-Propanol2045.3
2550.1
3055.2
3560.8
4066.9
Ethanol-Freely Soluble
Methanol-Soluble
Ether-Freely Soluble
Benzene-Soluble
Chloroform-Soluble
Petroleum Ether-Slightly Soluble

Experimental Protocols for Solubility Determination

The accurate determination of solubility is crucial for reliable research and development. The following are detailed methodologies for key experiments cited in the literature for assessing the solubility of this compound.

Isothermal Saturation Method (Shake-Flask Method)

This traditional and widely accepted method is used to determine the equilibrium solubility of a compound.

a. Materials and Equipment:

  • This compound (high purity)

  • Solvent of interest

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or titration setup)

b. Procedure:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a screw-capped vial or flask). The amount of excess solid should be sufficient to ensure that saturation is reached and that solid material remains at equilibrium.

  • Equilibration: The sealed container is placed in a thermostatically controlled shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

  • Phase Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove all undissolved solid particles. Alternatively, the sample can be centrifuged at the experimental temperature, and the clear supernatant is then collected.

  • Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method.

    • High-Performance Liquid Chromatography (HPLC): A suitable HPLC method with a UV detector is often used. A calibration curve is prepared using standard solutions of this compound of known concentrations. The concentration of the saturated solution is then determined by comparing its response to the calibration curve.

    • Titration: The acidic nature of this compound allows for its quantification via titration with a standardized basic solution (e.g., sodium hydroxide) using a suitable indicator.

    • Gravimetric Analysis: A known volume of the saturated solution is carefully evaporated to dryness in a pre-weighed container. The container with the residue is then dried to a constant weight in an oven. The mass of the residue corresponds to the amount of dissolved this compound.

c. Data Calculation: The solubility is calculated and expressed as grams of solute per 100 grams of solvent ( g/100 g solvent) or other appropriate units (e.g., mol/L, g/L).

Laser Dynamic Method (Synthetic Method)

This method is a more rapid technique for determining the temperature at which a solid completely dissolves in a solvent at a known concentration.

a. Materials and Equipment:

  • This compound (high purity)

  • Solvent of interest

  • Jacketed glass vessel with a magnetic stirrer

  • Precision temperature controller and sensor (e.g., Pt100)

  • Laser light source and a photodetector

  • Data acquisition system

b. Procedure:

  • Sample Preparation: A precise amount of this compound is weighed and added to a known mass of the solvent in the jacketed glass vessel.

  • Heating and Observation: The mixture is continuously stirred and slowly heated at a controlled rate (e.g., 0.1-0.5 °C/min). A laser beam is passed through the suspension.

  • Endpoint Detection: Initially, the solid particles scatter the laser light, resulting in low light transmission to the photodetector. As the temperature increases, the solid dissolves, and the solution becomes clear. The temperature at which the intensity of the transmitted laser light reaches a maximum and remains constant is recorded as the dissolution temperature for that specific composition.

  • Data Collection: This process is repeated for several different compositions of this compound and the solvent to generate a solubility curve as a function of temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting start Define Research Question (e.g., Solubility in a specific solvent) select_method Select Appropriate Method (e.g., Shake-Flask, Laser Dynamic) start->select_method prepare_materials Prepare High-Purity This compound and Solvents select_method->prepare_materials create_slurry Create Solid-Liquid Slurry (Known concentrations) prepare_materials->create_slurry equilibrate Equilibrate at Controlled Temperature create_slurry->equilibrate separate_phases Separate Solid and Liquid Phases (Filtration/Centrifugation) equilibrate->separate_phases analyze_concentration Analyze Solute Concentration (HPLC, Titration, Gravimetric) separate_phases->analyze_concentration calculate_solubility Calculate Solubility (g/100g solvent, mol/L) analyze_concentration->calculate_solubility tabulate_data Tabulate and Plot Data (Solubility vs. Temperature) calculate_solubility->tabulate_data report_findings Report Findings with Detailed Methodology tabulate_data->report_findings

Caption: A logical workflow for the experimental determination of this compound solubility.

Synthesis of Glutaric Acid from Cyclopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaric acid, a five-carbon dicarboxylic acid, is a valuable building block in the chemical and pharmaceutical industries. Its synthesis from readily available cyclopentane and its derivatives offers several viable routes, each with distinct advantages and challenges. This technical guide provides an in-depth overview of the primary synthetic pathways for producing this compound from cyclopentane, cyclopentanone, and cyclopentene. Detailed experimental protocols, comparative quantitative data, and mechanistic insights are presented to aid researchers in selecting and optimizing a suitable synthetic strategy.

Introduction

This compound (pentanedioic acid) serves as a precursor for a variety of valuable compounds, including polyesters, polyamides, and pharmacologically active molecules. The direct conversion of cyclopentane, a cost-effective hydrocarbon feedstock, to this compound is a topic of significant industrial and academic interest. This guide explores the core methodologies for this transformation, focusing on oxidative ring-opening reactions. The synthesis pathways covered include direct aerobic oxidation of cyclopentane, oxidation of the intermediate cyclopentanone, and a green chemistry approach starting from cyclopentene.

Synthetic Pathways and Mechanisms

The synthesis of this compound from cyclopentane and its derivatives primarily involves the oxidative cleavage of the cyclopentane ring. The choice of starting material and oxidant dictates the reaction conditions and catalytic system employed.

Direct Aerobic Oxidation of Cyclopentane

The direct oxidation of cyclopentane with molecular oxygen (or air) presents an economically attractive route. This process typically requires a catalyst system to facilitate the activation of the C-H bonds of the alkane. A common catalytic system involves N-Hydroxyphthalimide (NHPI) in conjunction with cobalt and manganese salts.[1] The reaction proceeds through a radical chain mechanism initiated by the formation of the phthalimide N-oxyl (PINO) radical.[2]

G Cyclopentane Cyclopentane Cyclopentyl_Radical Cyclopentyl Radical Cyclopentane->Cyclopentyl_Radical PINO Radical Cyclopentyl_Hydroperoxide Cyclopentyl Hydroperoxide Cyclopentyl_Radical->Cyclopentyl_Hydroperoxide O2 Cyclopentanone_Cyclopentanol Cyclopentanone / Cyclopentanol Cyclopentyl_Hydroperoxide->Cyclopentanone_Cyclopentanol Co(II)/Co(III) Glutaric_Acid This compound Cyclopentanone_Cyclopentanol->Glutaric_Acid Further Oxidation

Figure 1. Simplified pathway for the direct aerobic oxidation of cyclopentane.

An alternative approach involves the use of cobaltic ions in an aliphatic monobasic acid solvent at elevated temperature and pressure.[3]

Oxidation of Cyclopentanone

Cyclopentanone, which can be produced from the oxidation of cyclopentane, is a common intermediate that can be further oxidized to this compound. This two-step approach can sometimes offer better selectivity compared to the direct oxidation of cyclopentane.

A well-established method for the ring-opening of cyclic ketones is oxidation with nitric acid, often in the presence of a catalyst such as vanadium pentoxide. This method is effective but raises environmental concerns due to the use of a strong acid and the formation of nitrogen oxides.

A greener alternative to nitric acid is the use of molecular oxygen in the presence of transition metal catalysts. Manganese (II) salts in acetic acid have been shown to be effective for the oxidation of cyclopentanone to this compound.[4]

G Cyclopentanone Cyclopentanone Intermediate_1 Peroxy-type Intermediate Cyclopentanone->Intermediate_1 O2, Mn(II) Intermediate_2 Unstable Intermediate Intermediate_1->Intermediate_2 Rearrangement Glutaric_Acid This compound Intermediate_2->Glutaric_Acid Oxidative Cleavage

Figure 2. Proposed mechanism for the Mn(II)-catalyzed oxidation of cyclopentanone.

Green Synthesis from Cyclopentene

A more environmentally benign route starts from cyclopentene, which can be oxidized using hydrogen peroxide. This method, often catalyzed by tungstic acid, avoids the use of harsh oxidizing agents and organic solvents. The reaction is thought to proceed through the formation of an epoxide intermediate, followed by hydrolysis and further oxidation to yield this compound.

G Cyclopentene Cyclopentene Epoxycyclopentane Epoxycyclopentane Cyclopentene->Epoxycyclopentane H2O2, H2WO4 Cyclopentane_1_2_diol Cyclopentane-1,2-diol Epoxycyclopentane->Cyclopentane_1_2_diol H2O Glutaraldehyde Glutaraldehyde Cyclopentane_1_2_diol->Glutaraldehyde Oxidative Cleavage Glutaric_Acid This compound Glutaraldehyde->Glutaric_Acid Oxidation

Figure 3. Simplified reaction pathway for the synthesis of this compound from cyclopentene.

Experimental Protocols

Direct Aerobic Oxidation of Cyclopentane with NHPI Catalyst

Materials:

  • Cyclopentane

  • N-Hydroxyphthalimide (NHPI)

  • Cobalt(II) acetate (Co(OAc)₂)

  • Manganese(II) acetate (Mn(OAc)₂)

  • Trifluorotoluene (TFT)

  • 50 mL Teflon-coated autoclave

  • Pressurized air source

  • Magnetic stirrer with heating capabilities

Procedure:

  • To a 50 mL Teflon-coated autoclave, add NHPI (0.0125 mmol), Co(OAc)₂ (0.05 mmol), and Mn(OAc)₂ (0.05 mmol).

  • Add trifluorotoluene (4 mL) as the solvent.

  • Add cyclopentane (3.45 mL, approx. 37 mmol).

  • Seal the autoclave and charge it with 10 atm of air.

  • Place the autoclave on a magnetic stirrer with a heating mantle and stir the reaction mixture at 100°C for 6-24 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.

  • Open the autoclave and analyze the reaction mixture by gas chromatography (GC) to determine conversion and product distribution.

Oxidation of Cyclopentanone with Nitric Acid and Vanadium Pentoxide

Materials:

  • Cyclopentanone

  • 50% Nitric acid

  • Vanadium pentoxide (V₂O₅)

  • 2 L round-bottomed, three-necked flask

  • Stirrer

  • Two large-bore condensers

  • Water bath

Procedure:

  • In a 2 L round-bottomed, three-necked flask fitted with a stirrer and two large-bore condensers, place 200 cc of 50% nitric acid and 0.25 g of vanadium pentoxide.

  • Heat the flask to 65–70°C in a water bath.

  • Add 1 cc of cyclopentanone to initiate the reaction.

  • Carefully control the temperature and rate of addition of the remaining cyclopentanone to maintain a steady reaction.

  • After the addition is complete, continue stirring at the same temperature until the reaction ceases.

  • Cool the reaction mixture and isolate the this compound product by crystallization.

Oxidation of Cyclopentanone with Mn(II) Catalyst and Oxygen

Materials:

  • Cyclopentanone

  • Manganese(II) acetylacetonate (Mn(acac)₂)

  • Acetic acid

  • Pressure reactor (e.g., Hastelloy C-276) with reflux condenser, turbine agitator, heating jacket, and internal cooler

  • Oxygen source

Procedure:

  • To a 100 mL pressure reactor, introduce 4 mL of cyclopentanone, 16 mL of acetic acid, and Mn(acac)₂ (0.1 mol%).

  • Heat the mixture to 100°C.

  • Introduce oxygen to a pressure of 0.4 MPa.

  • Maintain the temperature and pressure, and monitor oxygen consumption, supplementing with additional oxygen as needed.

  • After 6 hours, cool the reactor and vent the pressure.

  • Analyze the product mixture by GC-MS to determine cyclopentanone conversion and this compound selectivity.

Green Synthesis of this compound from Cyclopentene

Materials:

  • Cyclopentene

  • Hydrogen peroxide (50 wt%)

  • Tungstic acid (H₂WO₄)

  • Fully automated synthesis reactor or equivalent round-bottom flask with temperature control and dropping funnel

Procedure:

  • Charge the reactor with hydrogen peroxide (52.80 g, 0.7760 mol) and tungstic acid (1.00 g, 0.004 mol).

  • Stir the mixture at 43°C for 30 minutes.

  • Add cyclopentene (12.26 g, 0.1764 mol) dropwise over 1 hour.

  • Incubate the reaction mixture for 2 hours at 43°C.

  • Increase the temperature to 95°C and hold for 3 hours.

  • Maintain the temperature at 95°C for an additional 5 hours.

  • Cool the reaction mixture and analyze the product by HPLC.

Quantitative Data

The following tables summarize the quantitative data for the different synthetic routes. Note that direct comparison can be challenging due to variations in experimental conditions.

Table 1. Direct Aerobic Oxidation of Cyclopentane

Catalyst SystemSolventTemp. (°C)Pressure (atm)Time (h)Cyclopentane Conversion (%)This compound Selectivity (%)Reference
NHPI/Co(OAc)₂/Mn(OAc)₂TFT10010 (air)6-24VariableMajor Product
Cobaltic ionsAcetic Acid70-15013.6-341-2-Predominant

Table 2. Oxidation of Cyclopentanone

Oxidant/CatalystSolventTemp. (°C)Pressure (MPa)Time (h)Cyclopentanone Conversion (%)This compound Selectivity (%)Reference
50% HNO₃ / V₂O₅-65-70Atmospheric--High
O₂ / Mn(acac)₂Acetic Acid1000.46>98up to 68

Table 3. Green Synthesis from Cyclopentene

Oxidant/CatalystSolventTemp. (°C)Time (h)Cyclopentene Conversion (%)This compound Yield (%)Reference
H₂O₂ / H₂WO₄Water43 -> 9511.5-92.3

Product Characterization

The synthesized this compound can be characterized using standard analytical techniques.

Table 4. Spectroscopic Data for this compound

TechniqueKey Signals
¹H NMR (D₂O)δ ~2.4 ppm (t, 4H, -CH₂-COOH), δ ~1.8 ppm (p, 2H, -CH₂-CH₂-CH₂-)
¹³C NMR (D₂O)δ ~178.5 ppm (C=O), δ ~33.6 ppm (-CH₂-COOH), δ ~20.4 ppm (-CH₂-CH₂-CH₂-)
FTIR (KBr Pellet)~3000-2500 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (strong, C=O stretch)

Conclusion

The synthesis of this compound from cyclopentane and its derivatives can be achieved through several distinct oxidative pathways. The direct aerobic oxidation of cyclopentane offers a potentially cost-effective route but may present challenges in selectivity. The oxidation of cyclopentanone, either with nitric acid or catalytically with oxygen, provides a more controlled approach. For applications where environmental impact is a primary concern, the green synthesis from cyclopentene using hydrogen peroxide is a highly attractive option, demonstrating high yields under relatively mild conditions. The selection of the optimal synthetic route will depend on factors such as cost, scale, desired purity, and environmental considerations. This guide provides the foundational information for researchers to make informed decisions and to develop robust and efficient syntheses of this compound.

References

An In-depth Technical Guide to the Glutaric Acid Metabolic Pathway in Humans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glutaric acid metabolic pathway in humans, with a focus on its core components, associated metabolic disorders, and the experimental methodologies used in its study. This document is intended for researchers, scientists, and professionals involved in drug development who require a detailed understanding of this critical biochemical cascade.

Core this compound Metabolic Pathway

The this compound metabolic pathway is a crucial catabolic route for the essential amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[1][2] The central enzyme in this pathway is glutaryl-CoA dehydrogenase (GCDH), a mitochondrial flavoprotein.[2][3] A deficiency in GCDH leads to the autosomal recessive inherited disorder Glutaric Acidemia Type I (GA-I), also known as Glutaric Aciduria Type I.[3] This condition is characterized by the accumulation of this compound (GA), 3-hydroxythis compound (3-OH-GA), and glutarylcarnitine in various body fluids and tissues.

The catabolism of lysine begins in the mitochondria and proceeds through a series of enzymatic reactions to yield glutaryl-CoA. Under normal physiological conditions, GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA, which then enters the fatty acid oxidation pathway. In individuals with GA-I, the impaired function of GCDH disrupts this process, leading to the buildup of upstream metabolites.

The accumulation of this compound and its derivatives is neurotoxic, particularly affecting the basal ganglia and leading to the characteristic neurological symptoms of GA-I, which often manifest as acute encephalopathic crises in infants and young children.

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound metabolic pathway, comparing physiological and pathological concentrations of relevant metabolites.

Table 1: Concentrations of this compound and 3-Hydroxythis compound in Urine

AnalyteConditionConcentration Range (mmol/mol creatinine)Citation
This compoundControl1.1 - 9.7
GA-I (Low Excretors)< 100
GA-I (High Excretors)> 100
3-Hydroxythis compoundControl1.4 - 8.0
GA-ISignificantly elevated

Table 2: Concentrations of this compound and 3-Hydroxythis compound in Plasma and Cerebrospinal Fluid (CSF)

AnalyteFluidConditionConcentration Range (μmol/L)Citation
This compoundPlasmaControl0.55 - 2.9
CSFControl0.18 - 0.63
3-Hydroxythis compoundPlasmaControl0.2 - 1.36
CSFControl< 0.2

Table 3: GCDH Enzyme Kinetics

ParameterValueSubstrateSource OrganismCitation
Michaelis Constant (Km)Data not consistently available in retrieved search resultsGlutaryl-CoAHuman
Optimal pHData not consistently available in retrieved search results

Experimental Protocols

This section details the methodologies for key experiments used in the diagnosis and research of this compound metabolism disorders.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis

Objective: To detect and quantify organic acids, including this compound and 3-hydroxythis compound, in urine samples for the diagnosis of GA-I.

Methodology:

  • Sample Preparation:

    • Acidify a urine sample (e.g., 1.5 mL) to a pH of 1 with hydrochloric acid.

    • Add internal standards, such as tropate and 2-ketocaproate, to the sample for quantification.

    • Saturate the sample with sodium chloride.

    • Perform a liquid-liquid extraction using an organic solvent like ethyl acetate. The extraction is typically repeated multiple times to ensure complete recovery of the organic acids.

  • Derivatization:

    • Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

    • To make the organic acids volatile for GC analysis, they must be derivatized. A common method is trimethylsilylation (TMS).

    • Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like pyridine, to the dried extract.

    • Incubate the mixture at an elevated temperature (e.g., 60-70°C) to allow the derivatization reaction to complete.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.

    • The gas chromatograph separates the different organic acid derivatives based on their boiling points and interactions with the column's stationary phase.

    • The separated compounds then enter the mass spectrometer, which ionizes and fragments them.

    • The mass spectrometer detects the mass-to-charge ratio of the fragments, generating a unique mass spectrum for each compound.

    • Identification of this compound and 3-hydroxythis compound is based on their specific retention times and mass spectra compared to known standards.

Tandem Mass Spectrometry (MS/MS) for Acylcarnitine Profiling in Dried Blood Spots

Objective: To quantify acylcarnitines, including glutarylcarnitine (C5DC), in dried blood spots (DBS) for newborn screening of GA-I.

Methodology:

  • Sample Preparation:

    • A small disc is punched from a dried blood spot card.

    • The acylcarnitines are extracted from the disc using a solvent, typically methanol, containing stable isotope-labeled internal standards for each analyte.

  • Derivatization (Butylation):

    • The extracted acylcarnitines are often converted to their butyl esters to improve their ionization efficiency in the mass spectrometer.

    • This is achieved by reacting the extract with butanolic-HCl at an elevated temperature.

  • MS/MS Analysis:

    • The derivatized extract is introduced into the tandem mass spectrometer, often using a flow injection analysis (FIA) or liquid chromatography (LC) system.

    • The first mass spectrometer (Q1) is set to select the precursor ion of a specific acylcarnitine.

    • This selected ion is then fragmented in a collision cell (Q2).

    • The second mass spectrometer (Q3) is set to detect a specific product ion that is characteristic of the acylcarnitine class (e.g., a fragment with m/z 85 for all acylcarnitines).

    • By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), a highly sensitive and specific quantification of each acylcarnitine, including glutarylcarnitine, is achieved.

GCDH Enzyme Activity Assay in Fibroblasts

Objective: To determine the functional activity of the glutaryl-CoA dehydrogenase enzyme in cultured fibroblasts to confirm a diagnosis of GA-I.

Methodology:

  • Cell Culture:

    • Patient-derived skin fibroblasts are cultured in appropriate media until they reach near confluence.

  • Cell Homogenization:

    • The cultured fibroblasts are harvested and homogenized to release the mitochondrial enzymes, including GCDH.

  • Enzymatic Reaction:

    • The fibroblast homogenate is incubated with a reaction mixture containing the substrate, glutaryl-CoA.

    • A common method involves using a radiolabeled substrate, such as [3H]-glutaryl-CoA.

    • The activity of GCDH is determined by measuring the rate of conversion of glutaryl-CoA to crotonyl-CoA. In the case of the radiometric assay, this can be done by measuring the release of tritium.

  • Detection:

    • The reaction products are separated from the substrate, and the amount of product formed over time is quantified.

    • The enzyme activity is then calculated and compared to the activity measured in control fibroblast samples. A significant reduction in GCDH activity is indicative of GA-I.

Visualizations

The following diagrams illustrate the core metabolic pathway and a typical diagnostic workflow for Glutaric Acidemia Type I.

Glutaric_Acid_Metabolic_Pathway cluster_lysine Lysine & Tryptophan Catabolism cluster_gdh_reaction GCDH Reaction cluster_ga1_block Glutaric Acidemia Type I (GA-I) L-Lysine L-Lysine Saccharopine Saccharopine L-Lysine->Saccharopine L-Tryptophan L-Tryptophan Kynurenine Kynurenine L-Tryptophan->Kynurenine Glutaryl-CoA Glutaryl-CoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) Glutaryl-CoA->GCDH This compound This compound Glutaryl-CoA->this compound Accumulation Glutarylcarnitine Glutarylcarnitine Glutaryl-CoA->Glutarylcarnitine Alpha-Aminoadipic semialdehyde Alpha-Aminoadipic semialdehyde Saccharopine->Alpha-Aminoadipic semialdehyde Alpha-Aminoadipic acid Alpha-Aminoadipic acid Alpha-Aminoadipic semialdehyde->Alpha-Aminoadipic acid Alpha-Ketoadipic acid Alpha-Ketoadipic acid Alpha-Aminoadipic acid->Alpha-Ketoadipic acid Alpha-Ketoadipic acid->Glutaryl-CoA 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3-Hydroxykynurenine 3-Hydroxyanthranilic acid 3-Hydroxyanthranilic acid 3-Hydroxykynurenine->3-Hydroxyanthranilic acid 3-Hydroxyanthranilic acid->Alpha-Ketoadipic acid Crotonyl-CoA Crotonyl-CoA GCDH->Crotonyl-CoA 3-Hydroxythis compound 3-Hydroxythis compound This compound->3-Hydroxythis compound

Caption: The core this compound metabolic pathway in humans.

Diagnostic_Workflow_GAI Newborn Screening (DBS) Newborn Screening (DBS) Elevated C5DC Elevated C5DC Newborn Screening (DBS)->Elevated C5DC Positive Normal C5DC Normal C5DC Newborn Screening (DBS)->Normal C5DC Negative Urine Organic Acid Analysis (GC-MS) Urine Organic Acid Analysis (GC-MS) Elevated C5DC->Urine Organic Acid Analysis (GC-MS) Elevated GA and 3-OH-GA Elevated GA and 3-OH-GA Urine Organic Acid Analysis (GC-MS)->Elevated GA and 3-OH-GA Positive Normal Organic Acids Normal Organic Acids Urine Organic Acid Analysis (GC-MS)->Normal Organic Acids Negative GCDH Gene Sequencing GCDH Gene Sequencing Elevated GA and 3-OH-GA->GCDH Gene Sequencing Two Pathogenic Variants GA-I Confirmed GCDH Gene Sequencing->Two Pathogenic Variants One or No Pathogenic Variants One or No Pathogenic Variants GCDH Gene Sequencing->One or No Pathogenic Variants GCDH Enzyme Assay (Fibroblasts) GCDH Enzyme Assay (Fibroblasts) One or No Pathogenic Variants->GCDH Enzyme Assay (Fibroblasts) Reduced Activity GA-I Confirmed GCDH Enzyme Assay (Fibroblasts)->Reduced Activity Normal Activity GA-I Excluded GCDH Enzyme Assay (Fibroblasts)->Normal Activity

Caption: Diagnostic workflow for Glutaric Acidemia Type I.

References

An In-depth Technical Guide to the Natural Sources and Production of Glutaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaric acid, a five-carbon dicarboxylic acid, is a valuable platform chemical with applications in the synthesis of polymers, plasticizers, and pharmaceuticals.[1][2][3] This technical guide provides a comprehensive overview of the natural occurrence of this compound and delves into the primary methodologies for its production. Both biotechnological and chemical synthesis routes are explored in detail, with a focus on providing actionable experimental protocols and comparative quantitative data. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development engaged in the study and application of this compound and its derivatives.

Natural Sources of this compound

This compound is found in nature as a metabolic intermediate. In humans and other organisms, it is a product of the catabolism of the amino acids lysine and tryptophan.[1][2] Deficiencies in the metabolic pathway responsible for its breakdown can lead to a condition known as glutaric aciduria, characterized by the accumulation of this compound and its derivatives. This compound has also been identified in various plants, including eddoes, pitangas, and chicory leaves, although typically at low concentrations.

Production of this compound

The production of this compound can be broadly categorized into two main approaches: biological production through microbial fermentation and chemical synthesis.

Biological Production of this compound

The biotechnological production of this compound offers a renewable and potentially more sustainable alternative to chemical synthesis. This approach primarily utilizes metabolically engineered microorganisms, such as Corynebacterium glutamicum and Escherichia coli, to convert renewable feedstocks like glucose into this compound. A common strategy involves engineering the L-lysine metabolic pathway.

A prevalent biosynthetic route for this compound in engineered microbes begins with L-lysine. This pathway typically involves a series of enzymatic conversions. In some engineered strains of Pseudomonas putida, L-lysine is catabolized to this compound via the 5-aminovalerate (5AVA) pathway. This pathway has been heterologously expressed in other microbial hosts like E. coli and C. glutamicum for this compound production.

A synthetic pathway established in C. glutamicum involves the conversion of L-lysine to glutarate through a five-step process that includes lysine decarboxylase, putrescine transaminase, γ-aminobutyraldehyde dehydrogenase, GABA/5AVA aminotransferase, and succinate/glutarate semialdehyde dehydrogenase. Another engineered pathway in C. glutamicum utilizes L-lysine 2-monooxygenase (DavB) and 5-aminovaleramide amidohydrolase (DavA) from P. putida, along with endogenous aminotransferase and dehydrogenase activities, to convert L-lysine to this compound.

Glutaric_Acid_Biosynthesis Glucose Glucose Lysine L-Lysine Glucose->Lysine Metabolic Engineering AVA 5-Aminovalerate (5AVA) Lysine->AVA davB, davA (P. putida) or ldcC (E. coli) GSA Glutarate Semialdehyde AVA->GSA gabT (C. glutamicum) or davT (P. putida) Glutaric_Acid This compound GSA->Glutaric_Acid gabD (C. glutamicum) or davD (P. putida)

Biosynthetic pathway of this compound from glucose via L-lysine.

The following table summarizes key quantitative data from various studies on the microbial production of this compound.

MicroorganismSubstrateProduction MethodTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference(s)
Corynebacterium glutamicumGlucoseFed-batch fermentation105.30.54 g/g1.53
Corynebacterium glutamicumGlucose and MolassesFed-batch fermentation900.7 mol/mol1.8
Corynebacterium glutamicumGlucoseFed-batch fermentation65.6--
Corynebacterium glutamicumGlucoseFed-batch fermentation250.17 g/g0.32
Escherichia coliGlucose-0.42--
Immobilized E. coli consortiumLysineFed-batch bioconversion73.2--

This protocol is a generalized representation based on methodologies described in the literature for high-titer this compound production.

1. Strain and Preculture Preparation:

  • An engineered Corynebacterium glutamicum strain overexpressing genes for the this compound biosynthesis pathway (e.g., davB, davA, gabT, gabD) is used.

  • A single colony is inoculated into a seed medium (e.g., nutrient-rich broth) and cultivated at 30°C with shaking until the exponential growth phase is reached.

2. Bioreactor Setup and Batch Fermentation:

  • A 5-L bioreactor containing a defined production medium with glucose as the primary carbon source is inoculated with the preculture.

  • The initial batch fermentation is carried out at a controlled temperature (e.g., 30°C) and pH (e.g., 7.0, maintained with NH₄OH).

  • The dissolved oxygen (DO) level is maintained above a certain threshold (e.g., 20%) by adjusting the agitation speed and aeration rate.

3. Fed-Batch Phase:

  • Upon depletion of the initial glucose, a concentrated feeding solution containing glucose and other necessary nutrients is supplied to the bioreactor.

  • The feeding rate is controlled to maintain a low glucose concentration in the bioreactor to avoid overflow metabolism.

  • Fermentation is continued for a specified duration (e.g., 69-72 hours) or until the feeding solution is exhausted.

4. Sample Analysis:

  • Samples are periodically withdrawn from the bioreactor to monitor cell growth (OD₆₀₀), glucose consumption, and this compound concentration using methods like HPLC.

Fed_Batch_Fermentation_Workflow cluster_0 Preparation cluster_1 Fermentation cluster_2 Analysis Strain Engineered C. glutamicum Preculture Seed Culture (Nutrient Broth) Strain->Preculture Bioreactor 5-L Bioreactor (Production Medium) Preculture->Bioreactor Inoculation Batch_Phase Batch Fermentation (Controlled T, pH, DO) Bioreactor->Batch_Phase Fed_Batch_Phase Fed-Batch Phase (Nutrient Feeding) Batch_Phase->Fed_Batch_Phase Glucose Depletion Sampling Periodic Sampling Fed_Batch_Phase->Sampling Final_Product High-Titer This compound Fed_Batch_Phase->Final_Product Analysis HPLC Analysis (this compound, Glucose) Sampling->Analysis

Workflow for fed-batch fermentation of this compound.

Chemical Synthesis of this compound

Several chemical routes are available for the synthesis of this compound. These methods often involve oxidation or hydrolysis reactions.

A common laboratory-scale preparation involves the oxidation of cyclopentanone with nitric acid. This method needs careful temperature control to avoid the formation of succinic acid as a byproduct.

This compound can be synthesized by the hydrolysis of trimethylene cyanide (1,3-dicyanopropane) using a strong acid, such as hydrochloric acid.

Industrially, this compound is often obtained as a by-product during the manufacturing of adipic acid from the oxidation of cyclohexane.

Starting MaterialReagentsYieldReference(s)
Trimethylene CyanideHydrochloric Acid76-80%
CyclopentanoneNitric Acid80-85% (crude)
Glutamic AcidInorganic Acid, Nitrite, Hypophosphorous Acid80-95%

This protocol is adapted from a procedure described in Organic Syntheses.

1. Reaction Setup:

  • In a 2-L round-bottomed flask, combine 100 g of trimethylene cyanide and 500 g of concentrated hydrochloric acid.

  • Reflux the mixture for approximately 4 hours.

2. Isolation of Crude Product:

  • Evaporate the solution to dryness, preferably under reduced pressure. The resulting residue contains this compound and ammonium chloride.

  • Extract the dry residue with approximately 300 mL of boiling ether.

  • Filter the ether solution and perform two additional extractions of the residue with 100 mL portions of boiling ether.

3. Crystallization and Purification:

  • Combine the ether extracts and reduce the volume to 150-200 mL by evaporation, at which point crystallization should begin.

  • Add 1 L of benzene and heat the mixture until the this compound completely dissolves.

  • Cool the solution in an ice-salt bath to induce crystallization.

  • Collect the this compound crystals by filtration.

Chemical_Synthesis_Workflow cluster_0 Hydrolysis cluster_1 Extraction cluster_2 Purification Start Trimethylene Cyanide + Conc. HCl Reflux Reflux (4 hours) Start->Reflux Evaporation Evaporation to Dryness Reflux->Evaporation Residue Residue (this compound + NH4Cl) Evaporation->Residue Ether_Extraction Boiling Ether Extraction (x3) Residue->Ether_Extraction Combined_Extracts Combined Ether Extracts Ether_Extraction->Combined_Extracts Concentration Concentrate Extracts Combined_Extracts->Concentration Dissolution Dissolve in Hot Benzene Concentration->Dissolution Crystallization Crystallize (Ice-Salt Bath) Dissolution->Crystallization Final_Product Pure this compound Crystallization->Final_Product

Workflow for the chemical synthesis of this compound from trimethylene cyanide.

Conclusion

This compound, a dicarboxylic acid with significant industrial relevance, can be obtained from both natural sources and through targeted production methods. While naturally occurring, its concentrations are generally too low for commercial extraction. Biotechnological production using engineered microorganisms presents a promising and sustainable approach, with high titers and yields demonstrated in fed-batch fermentations. Concurrently, traditional chemical synthesis routes remain viable, offering high yields through established chemical transformations. The choice of production method will depend on factors such as feedstock availability, desired scale of production, and economic and environmental considerations. This guide provides the foundational knowledge and procedural outlines to enable further research and development in the production and application of this compound.

References

A Comprehensive Technical Guide to the Nomenclature and Properties of Glutaric Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the systematic nomenclature of glutaric acid and its derivatives, crucial for clear communication in research and development. It includes tabulated quantitative data for key compounds, detailed experimental protocols for their synthesis, and logical diagrams to illustrate nomenclature principles.

Core Nomenclature: this compound

This compound, a five-carbon linear dicarboxylic acid, forms the foundation for a wide array of derivatives. Its systematic and common names are essential to recognize.

  • IUPAC Name: Pentanedioic acid

  • Common Name: this compound

  • Other Names: Propane-1,3-dicarboxylic acid

The numbering of the carbon chain begins with one of the carboxyl carbons as C1.

Nomenclature of this compound Derivatives

The naming of this compound derivatives follows systematic IUPAC rules, which adapt the name "this compound" or "pentanedioic acid" to reflect the modified functional groups.

Salts and Esters

Esters are named by first identifying the alkyl or aryl group attached to the oxygen atom, followed by the name of the carboxylate.

  • Rule: Replace "-oic acid" with "-oate".

  • Example (Diethyl ester): Diethyl pentanedioate or Diethyl glutarate.

  • Unsymmetrical Esters: If the two carboxyl groups are esterified with different groups, they are named alphabetically. For example, the ethyl methyl ester is named Ethyl methyl pentanedioate.

Acid Halides

Acid halides are named by replacing the "-oic acid" suffix with "-oyl halide". Since this compound has two carboxyl groups, it forms a diacyl halide.

  • Rule: Replace "-oic acid" with "-oyl halide".

  • Example (Dichloride): Pentanedioyl dichloride or Glutaryl chloride.

Anhydrides

This compound readily forms a cyclic anhydride upon heating due to the stability of the resulting six-membered ring.

  • Rule: Replace "acid" with "anhydride".

  • Systematic Name: Pentanedioic anhydride.

  • Common Name: Glutaric anhydride.

  • Heterocyclic Name: oxane-2,6-dione.

Amides and Imides

Amides are derived by replacing the -OH of the carboxyl group with an -NH₂, -NHR, or -NR₂ group. This compound can form a diamide or a cyclic imide.

  • Diamide (Glutaramide):

    • Rule: Replace "-oic acid" with "-amide".

    • Name: Pentanediamide or Glutaramide.

  • Cyclic Imide (Glutarimide):

    • Rule: Formed by the dehydration of the monoamide or diamide.

    • IUPAC Name: Piperidine-2,6-dione.

    • Common Name: Glutarimide.

Substituted Glutaric Acids

Substituents on the carbon chain are indicated by number and name, prefixed to the name of the parent acid. The chain is numbered to give the substituents the lowest possible locants.

  • Rule: Substituents are listed alphabetically.

  • Example: 3-Methylpentanedioic acid (or 3-Methylthis compound).

The following diagram illustrates the logical flow for naming a this compound derivative.

G Nomenclature Decision Tree for this compound Derivatives A Start: this compound (Pentanedioic Acid) B Identify Functional Group(s) A->B C1 Carboxyl Group(s) Modified? B->C1 C2 Substitution on Carbon Chain? C1->C2 No D1 Salt/Ester C1->D1 Yes, -O-R D2 Acid Halide C1->D2 Yes, -COX D3 Anhydride (Cyclic) C1->D3 Yes, -O-CO- D4 Amide/Imide C1->D4 Yes, -CONR₂ D5 Substituted Acid C2->D5 Yes D6 Unmodified This compound C2->D6 No E1 Name Alkyl Group(s) + 'pentanedioate' or 'glutarate' D1->E1 E2 Name Halide(s) + 'pentanedioyl' or 'glutaryl' D2->E2 E3 'Pentanedioic anhydride' or 'Glutaric anhydride' D3->E3 E4 'Pentanediamide' (Glutaramide) or 'Piperidine-2,6-dione' (Glutarimide) D4->E4 E5 Name and number substituent(s) + 'pentanedioic acid' D5->E5

Caption: Nomenclature decision tree for this compound derivatives.

Quantitative Data of Key Derivatives

The physical and chemical properties of this compound derivatives are critical for their application in synthesis and drug development.

Compound NameIUPAC NameFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)pKa
This compound Pentanedioic acidC₅H₈O₄132.1295 - 98200 (at 20 mmHg)pKa₁: 4.34, pKa₂: 5.22[1]
Diethyl glutarate Diethyl pentanedioateC₉H₁₆O₄188.22-24.1[2]237[3][4]-
Glutaryl chloride Pentanedioyl dichlorideC₅H₆Cl₂O₂169.00N/A217[5]-
Glutaramide PentanediamideC₅H₁₀N₂O₂130.14174 - 176Decomposes-
Glutarimide Piperidine-2,6-dioneC₅H₇NO₂113.11155 - 157211.8 (est.)11.4
3-Methylthis compound 3-Methylpentanedioic acidC₆H₁₀O₄146.1485 - 86-pKa₁: 4.25, pKa₂: 6.22

Experimental Protocols

Detailed methodologies for the synthesis of key this compound derivatives are provided below. These protocols are foundational for laboratory-scale preparation.

Protocol: Synthesis of Diethyl Glutarate (Fischer Esterification)

This protocol describes the synthesis of diethyl glutarate from this compound and ethanol using an acid catalyst.

Materials:

  • This compound

  • Absolute ethanol (large excess)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), a large excess of absolute ethanol (e.g., 10-20 eq, also serving as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by TLC or GC. Reflux is typically maintained for 4-8 hours.

  • After cooling to room temperature, most of the excess ethanol is removed under reduced pressure using a rotary evaporator.

  • The residue is dissolved in diethyl ether and transferred to a separatory funnel.

  • The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude diethyl glutarate.

  • Purification is achieved by vacuum distillation to yield pure diethyl glutarate.

G Workflow for Synthesis of Diethyl Glutarate A 1. Reactants Mixing This compound + Ethanol (excess) + H₂SO₄ (cat.) B 2. Reflux (4-8 hours) A->B C 3. Work-up: Cool & Evaporate Ethanol B->C D 4. Extraction Dissolve in Ether Wash with H₂O, NaHCO₃, Brine C->D E 5. Drying & Concentration Dry over Na₂SO₄ Evaporate Ether D->E F 6. Purification Vacuum Distillation E->F G Product: Diethyl Glutarate F->G

Caption: Experimental workflow for Fischer esterification of this compound.

Protocol: Synthesis of Glutarimide

This protocol details the formation of glutarimide from this compound via the ammonium salt.

Materials:

  • This compound

  • 28% Aqueous ammonia

  • Acetone for recrystallization

  • Distillation apparatus, heating mantle, beaker

Procedure:

  • To a flask, add this compound (1.0 eq) and 28% aqueous ammonia (approx. 4.0 eq).

  • Set up the apparatus for distillation. Heat the mixture, allowing the temperature to rise gradually from 90°C to 180°C over approximately 7 hours. This process first forms the diammonium glutarate salt and then drives off water and ammonia.

  • Hold the temperature at 170-180°C for about 30 minutes, or until the evolution of ammonia gas ceases.

  • Allow the reaction mixture to cool, during which it will solidify.

  • The crude glutarimide product is then purified by recrystallization from acetone to yield white crystals.

Protocol: Synthesis of Glutaryl Chloride

This protocol describes a general method for converting a dicarboxylic acid to its diacyl chloride using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • A few drops of N,N-dimethylformamide (DMF, catalyst)

  • Round-bottom flask, reflux condenser with a gas trap (to handle HCl and SO₂ byproducts)

Procedure:

  • In a round-bottom flask, place this compound (1.0 eq) and add an excess of thionyl chloride (e.g., 2.5-3.0 eq), which also serves as the solvent.

  • Add a catalytic amount of DMF (1-2 drops).

  • Fit the flask with a reflux condenser connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

  • Gently heat the mixture to reflux for 1-3 hours. The reaction is complete when gas evolution ceases.

  • After cooling the mixture to room temperature, the excess thionyl chloride is removed by distillation at atmospheric pressure.

  • The remaining crude glutaryl chloride is then purified by vacuum distillation.

References

The Role of Glutaric Acid in Amino Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaric acid, a five-carbon dicarboxylic acid, is a key intermediate in the catabolism of the essential amino acids L-lysine, L-hydroxylysine, and L-tryptophan. Under normal physiological conditions, this compound is efficiently converted to crotonyl-CoA and subsequently enters the Krebs cycle for energy production. However, genetic defects in the enzyme glutaryl-CoA dehydrogenase (GCDH) lead to the accumulation of this compound and its neurotoxic metabolite, 3-hydroxythis compound, resulting in the neurometabolic disorder Glutaric Aciduria Type 1 (GA-1). This technical guide provides an in-depth overview of the role of this compound in amino acid metabolism, the pathophysiology of GA-1, and current diagnostic and therapeutic strategies. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and clinicians in the field.

Introduction

This compound is a naturally occurring metabolite formed during the breakdown of L-lysine, L-hydroxylysine, and L-tryptophan.[1] The metabolic pathway responsible for the degradation of these amino acids converges at the formation of glutaryl-CoA. The mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) plays a critical role in the subsequent step, catalyzing the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.[2][3] A deficiency in GCDH activity, caused by mutations in the GCDH gene, disrupts this pathway and leads to the accumulation of upstream metabolites, primarily this compound and 3-hydroxythis compound, in various tissues and body fluids.[4][5] This accumulation is the hallmark of Glutaric Aciduria Type 1 (GA-1), an autosomal recessive inherited disorder. Untreated, GA-1 can lead to severe neurological damage, particularly affecting the basal ganglia, resulting in a characteristic dystonic movement disorder.

Biochemical Pathway of Lysine, Hydroxylysine, and Tryptophan Catabolism

The catabolism of L-lysine, L-hydroxylysine, and L-tryptophan from dietary protein intake converges into a common pathway that leads to the formation of glutaryl-CoA. This process involves a series of enzymatic reactions occurring in the mitochondria. The final and rate-limiting step in this common pathway is the conversion of glutaryl-CoA to crotonyl-CoA, catalyzed by GCDH.

Amino_Acid_Catabolism cluster_GA1 Glutaric Aciduria Type 1 (GA-1) Lysine L-Lysine alpha_Ketoadipic_acid α-Ketoadipic acid Lysine->alpha_Ketoadipic_acid Hydroxylysine L-Hydroxylysine Hydroxylysine->alpha_Ketoadipic_acid Tryptophan L-Tryptophan Tryptophan->alpha_Ketoadipic_acid Glutaryl_CoA Glutaryl-CoA alpha_Ketoadipic_acid->Glutaryl_CoA Glutaric_Acid This compound Glutaryl_CoA->Glutaric_Acid Hydrolysis Three_OH_Glutaric_Acid 3-Hydroxythis compound Glutaryl_CoA->Three_OH_Glutaric_Acid Alternative Pathway GCDH Deficient Glutaryl-CoA Dehydrogenase Glutaryl_CoA->GCDH Glutaconyl_CoA Glutaconyl-CoA Crotonyl_CoA Crotonyl-CoA Glutaconyl_CoA->Crotonyl_CoA Decarboxylation Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle GCDH->Glutaconyl_CoA Oxidation

Figure 1: Simplified metabolic pathway for the catabolism of L-lysine, L-hydroxylysine, and L-tryptophan and the impact of GCDH deficiency in Glutaric Aciduria Type 1.

Pathophysiology of Glutaric Aciduria Type 1 (GA-1)

The deficiency of GCDH leads to the accumulation of glutaryl-CoA, which is subsequently hydrolyzed to this compound or converted to 3-hydroxythis compound. These metabolites are considered neurotoxic and are implicated in the selective vulnerability of the striatum (caudate nucleus and putamen) observed in GA-1 patients. The exact mechanisms of neurotoxicity are still under investigation but are thought to involve excitotoxicity, mitochondrial dysfunction, and oxidative stress.

Metabolite Accumulation in GA-1

The biochemical hallmark of GA-1 is the elevated concentration of this compound and 3-hydroxythis compound in urine, plasma, and cerebrospinal fluid (CSF).

MetaboliteFluidNormal RangeGA-1 Patient RangeFold Increase (approx.)
This compound Urine< 5 µmol/mmol creatinine100 - 10,000 µmol/mmol creatinine20 - 2,000
Plasma< 2 µmol/L10 - 500 µmol/L5 - 250
CSF< 0.5 µmol/L5 - 100 µmol/L10 - 200
3-Hydroxythis compound Urine< 3 µmol/mmol creatinine20 - 1,000 µmol/mmol creatinine7 - 333
Plasma< 1 µmol/L5 - 100 µmol/L5 - 100
CSF< 0.2 µmol/L2 - 50 µmol/L10 - 250
Glutarylcarnitine (C5DC) Dried Blood Spot< 0.4 µmol/L0.5 - 20 µmol/L1.25 - 50

Table 1: Typical concentrations of key metabolites in healthy individuals versus patients with Glutaric Aciduria Type 1. Data compiled from multiple sources.

Experimental Protocols

Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a stable isotope dilution method for the accurate quantification of this compound in urine.

Materials:

  • Urine sample

  • Internal Standard: [2H4]-Glutaric acid

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system with a capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • To 100 µL of urine, add a known amount of the internal standard, [2H4]-Glutaric acid.

    • Acidify the sample with 50 µL of 6M HCl.

    • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube. Repeat the extraction process twice more and pool the organic layers.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried extract, add 50 µL of BSTFA with 1% TMCS.

    • Seal the tube and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (example):

      • Injector temperature: 250°C

      • Oven program: Initial temperature 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions (example):

      • Ionization mode: Electron Impact (EI) at 70 eV.

      • Acquisition mode: Selected Ion Monitoring (SIM).

      • Monitor the following ions (m/z):

        • This compound-TMS derivative: e.g., 261 (quantification), 247 (qualifier)

        • [2H4]-Glutaric acid-TMS derivative: e.g., 265 (quantification)

  • Quantification:

    • Calculate the ratio of the peak area of the quantification ion of this compound to the peak area of the quantification ion of the internal standard.

    • Determine the concentration of this compound in the sample using a calibration curve prepared with known concentrations of this compound and a fixed amount of the internal standard.

GCMS_Workflow Urine_Sample Urine Sample Add_IS Add Internal Standard ([2H4]-Glutaric Acid) Urine_Sample->Add_IS Acidification Acidify with HCl Add_IS->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Derivatization Derivatize with BSTFA/TMCS Evaporation->Derivatization GCMS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GCMS_Analysis Quantification Quantification using Calibration Curve GCMS_Analysis->Quantification

Figure 2: Workflow for the quantification of urinary this compound by GC-MS.
Glutaryl-CoA Dehydrogenase (GCDH) Activity Assay in Fibroblasts

This assay measures the activity of GCDH in cultured fibroblasts by monitoring the reduction of an artificial electron acceptor.

Materials:

  • Cultured fibroblasts

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Glutaryl-CoA (substrate)

  • 2,6-Dichlorophenolindophenol (DCPIP) (electron acceptor)

  • Phenazine methosulfate (PMS) (electron carrier)

  • Spectrophotometer

Procedure:

  • Cell Lysate Preparation:

    • Harvest cultured fibroblasts and wash with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in phosphate buffer and lyse the cells by sonication on ice.

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove cell debris.

    • Determine the protein concentration of the supernatant.

  • Enzyme Assay:

    • In a cuvette, prepare a reaction mixture containing:

      • Phosphate buffer

      • DCPIP (e.g., 50 µM)

      • PMS (e.g., 1 mM)

      • Cell lysate (e.g., 50-100 µg of protein)

    • Incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding glutaryl-CoA (e.g., 100 µM).

    • Immediately monitor the decrease in absorbance at 600 nm for 5-10 minutes. The rate of DCPIP reduction is proportional to GCDH activity.

  • Calculation of Enzyme Activity:

    • Calculate the rate of change in absorbance per minute (ΔA/min).

    • Use the molar extinction coefficient of DCPIP (e.g., 21 mM⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of substrate conversion (nmol/min).

    • Express the specific activity as nmol/min/mg of protein.

GCDH_Assay_Workflow Fibroblast_Culture Cultured Fibroblasts Harvest_Lysis Harvest and Lyse Cells Fibroblast_Culture->Harvest_Lysis Prepare_Lysate Prepare Cell Lysate Harvest_Lysis->Prepare_Lysate Reaction_Mixture Prepare Reaction Mixture (Buffer, DCPIP, PMS, Lysate) Prepare_Lysate->Reaction_Mixture Incubate Incubate at 37°C Reaction_Mixture->Incubate Add_Substrate Add Glutaryl-CoA Incubate->Add_Substrate Spectrophotometry Monitor Absorbance at 600 nm Add_Substrate->Spectrophotometry Calculate_Activity Calculate Specific Activity Spectrophotometry->Calculate_Activity

Figure 3: Experimental workflow for the GCDH activity assay in fibroblasts.

Molecular Diagnosis

The definitive diagnosis of GA-1 is confirmed by molecular genetic testing of the GCDH gene. Sanger sequencing of the 11 exons and flanking intronic regions is the gold standard for identifying disease-causing mutations.

ExonCommon Mutation(s)Consequence
4c.436G>Ap.Ala146Thr
5c.535C>Tp.Arg179*
11c.1204C>Tp.Arg402Trp
11c.1244-2A>GSplicing defect

Table 2: Examples of common mutations in the GCDH gene associated with Glutaric Aciduria Type 1.

Therapeutic Strategies

The primary goals of GA-1 management are to reduce the production of this compound and 3-hydroxythis compound and to prevent catabolic states that can trigger acute encephalopathic crises.

Dietary Management

A low-lysine and low-tryptophan diet is the cornerstone of GA-1 treatment. This involves restricting natural protein intake and supplementing with a lysine-free, tryptophan-reduced medical formula to ensure adequate nutrition for growth and development.

Age GroupRecommended Lysine Intake (mg/kg/day)Recommended Tryptophan Intake (mg/kg/day)
0-6 months80-10015-20
7-12 months60-8012-15
1-3 years40-6010-12
4-8 years30-408-10
>9 years20-306-8

Table 3: General dietary recommendations for lysine and tryptophan intake in patients with Glutaric Aciduria Type 1. Actual intake should be individualized and monitored by a metabolic dietitian.

Carnitine Supplementation

L-carnitine supplementation is crucial to facilitate the excretion of this compound as glutarylcarnitine and to prevent secondary carnitine deficiency. The typical dosage is 50-100 mg/kg/day, divided into two or three doses.

Conclusion

This compound plays a central role in the catabolism of lysine, hydroxylysine, and tryptophan. The study of its metabolism has been driven by the clinical significance of Glutaric Aciduria Type 1. A thorough understanding of the biochemical pathways, the pathophysiology of the disease, and the available diagnostic and therapeutic tools is essential for the effective management of patients and for the development of novel therapeutic interventions. This technical guide provides a comprehensive resource for professionals in the field, summarizing key information and providing detailed experimental protocols to facilitate further research and clinical practice. Continued research into the precise mechanisms of neurotoxicity and the long-term outcomes of current treatment strategies is necessary to improve the quality of life for individuals with GA-1.

References

glutaric acid safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of Glutaric Acid

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a detailed overview of the safety data sheet (SDS) for this compound, including its physical and chemical properties, toxicological data, and essential handling precautions. Furthermore, it outlines the methodologies for key toxicological experiments and presents a visual guide to hazard mitigation.

This compound: Identification and Properties

This compound, also known as pentanedioic acid, is a five-carbon dicarboxylic acid.[1][2] It appears as a colorless or white solid.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
Chemical Formula C5H8O4[3]
Molecular Weight 132.11 g/mol
CAS Number 110-94-1
EC Number 203-817-2
Melting Point 95 - 99 °C (203 - 210.2 °F)
Boiling Point 302 - 304 °C (575.6 - 579.2 °F)
Solubility Soluble in water, alcohol, and ether.
Density 1.4 g/cm³
Vapor Pressure 0.022 hPa @ 18.5 °C

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to its irritant and corrosive properties.

Table 2: GHS Hazard Classification for this compound

ClassificationHazard Statement
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage. H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation H318: Causes serious eye damage. H319: Causes serious eye irritation.

Signal Word: Danger or Warning

Hazard Pictograms:

  • Corrosion (for severe skin burns and eye damage)

  • Exclamation Mark (for skin and eye irritation)

Toxicological Data

Toxicological studies are essential for determining the potential health effects of a substance. The following table summarizes the available acute toxicity data for this compound.

Table 3: Acute Toxicity of this compound

TestSpeciesRouteValueReferences
LD50 RatOral6000 mg/kg
LD50 MouseOral6000 mg/kg
LD50 RabbitDermal> 20000 mg/kg

Carcinogenicity:

  • IARC: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.

  • ACGIH: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH.

  • NTP: No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP.

Handling Precautions and First-Aid Measures

Proper handling and emergency preparedness are crucial when working with this compound.

Safe Handling
  • Engineering Controls: Use in a well-ventilated area. A system of local and general exhaust is recommended. Ensure that eyewash stations and safety showers are close to the workstation location.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or safety glasses with side-shields conforming to EN166 or NIOSH standards.

    • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • General Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.

First-Aid Measures
  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Consult a physician if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician or ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician immediately.

Experimental Protocols for Key Toxicity Studies

The toxicological data presented in the Safety Data Sheet are derived from standardized experimental protocols. The following are representative methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)

This method is a stepwise procedure using a small number of animals to classify a substance's toxicity.

  • Principle: A single sex (typically female) of rodent is dosed in a stepwise manner. The outcome of each step (survival or death) determines the next dose.

  • Animal Model: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains).

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • The test substance is administered orally by gavage to a group of three animals.

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

    • The outcome of the first group determines the next step:

      • If mortality occurs, the next lower dose is administered to a new group of animals.

      • If no mortality occurs, the next higher dose is administered to a new group.

    • The procedure is continued until a stopping criterion is met, which allows for the classification of the substance.

  • Data Analysis: The LD50 is not determined as a precise value but is assigned to a classification range based on the observed mortality at different dose levels.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible or irreversible skin damage.

  • Principle: The test substance is applied to the shaved skin of an animal, and the degree of irritation or corrosion is assessed.

  • Animal Model: Healthy, young adult albino rabbits.

  • Procedure:

    • The fur on the back of the rabbit is clipped approximately 24 hours before the test.

    • A small amount (e.g., 0.5 g or 0.5 mL) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.

    • The patch is typically removed after a 4-hour exposure period.

    • The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Observations may continue for up to 14 days if the effects are not resolved.

  • Data Analysis: The severity of erythema and edema is scored at each observation time. The mean scores are used to classify the substance as non-irritant, irritant, or corrosive.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause damage to the eye.

  • Principle: The test substance is instilled into the conjunctival sac of one eye of an animal, with the untreated eye serving as a control.

  • Animal Model: Healthy, young adult albino rabbits.

  • Procedure:

    • A single dose (e.g., 0.1 mL of liquid or 0.1 g of solid) of the test substance is applied into the conjunctival sac of one eye.

    • The eyelids are held together for about one second to prevent loss of the material.

    • The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.

    • Observations may continue for up to 21 days if the effects are not reversible.

  • Data Analysis: The severity of the ocular lesions is scored at each observation time. The scores are used to classify the substance based on the severity and reversibility of the eye damage.

Logical Relationship of Hazards and Precautions

The following diagram illustrates the relationship between the hazards of this compound and the necessary handling precautions to mitigate risks.

GlutaricAcidSafety cluster_hazards Hazards of this compound cluster_exposure Potential Exposure Routes cluster_precautions Handling Precautions cluster_firstaid First-Aid Measures H1 Causes severe skin burns and eye damage E1 Skin Contact H1->E1 E2 Eye Contact H1->E2 H2 Causes skin and eye irritation H2->E1 H2->E2 H3 May be harmful if inhaled or ingested E3 Inhalation H3->E3 E4 Ingestion H3->E4 P1 Wear Protective Gloves and Clothing E1->P1 P4 Wash Hands Thoroughly After Handling E1->P4 F1 Rinse skin with water E1->F1 P2 Wear Safety Goggles or Face Shield E2->P2 E2->P4 F2 Rinse eyes cautiously with water for several minutes E2->F2 P3 Use in a Well-Ventilated Area with Local Exhaust E3->P3 F3 Move to fresh air E3->F3 P5 Do Not Eat, Drink, or Smoke in Work Area E4->P5 F4 Rinse mouth, do NOT induce vomiting E4->F4

Caption: Hazard mitigation workflow for this compound.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Glutaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability and decomposition profile of glutaric acid. The following sections detail its thermal properties, decomposition pathway, and established analytical methodologies for its characterization, serving as a valuable resource for its application in research and development.

Thermal Properties of this compound

This compound, a five-carbon dicarboxylic acid, exhibits distinct thermal behaviors, including polymorphism and decomposition upon heating. Understanding these properties is crucial for its handling, storage, and application in various fields, including pharmaceuticals and polymer synthesis.

Data Summary

The thermal characteristics of this compound have been investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The key quantitative data is summarized in the table below.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)TechniqueNotes
Solid-Solid Phase Transition (β to α form)72[1]--DSCEndothermic transition.
Melting of α form98[1]97.5[2]-DSCEndothermic event.
Decomposition~302-304-Not specified in literature for pure this compoundGeneral ObservationInitial decomposition.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process. Under mild heating, it primarily undergoes intramolecular dehydration to form a stable cyclic anhydride, glutaric anhydride. This is a common decomposition pathway for dicarboxylic acids with a suitable chain length that allows for the formation of a five- or six-membered ring.[3][4]

At higher temperatures, the glutaric anhydride can further decompose. The decomposition of glutaric anhydride is an endothermic process and leads to the formation of carbon dioxide and cyclobutanone.

Decomposition Pathway of this compound

DecompositionPathway Decomposition Pathway of this compound glutaric_acid This compound glutaric_anhydride Glutaric Anhydride glutaric_acid->glutaric_anhydride Mild Heating (-H₂O) h2o H₂O glutaric_acid->h2o co2 CO₂ glutaric_anhydride->co2 High Temperature cyclobutanone Cyclobutanone glutaric_anhydride->cyclobutanone High Temperature

Caption: Thermal decomposition pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques used to characterize the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of pure this compound into an appropriate TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate the sample at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This heating rate provides a good balance between resolution and experiment time.

  • Data Analysis:

    • Plot the percentage of mass loss on the y-axis against the temperature on the x-axis.

    • Determine the onset decomposition temperature, which is the temperature at which significant mass loss begins.

    • Identify the peak decomposition temperature(s) from the derivative of the TGA curve (DTG curve), which represents the point of maximum rate of mass loss.

    • Quantify the percentage of mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions, such as melting and solid-solid transitions, and to determine the corresponding temperatures and enthalpies.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of pure this compound into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Reference: Use an empty, hermetically sealed aluminum pan as a reference.

    • Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate the sample at a temperature below any expected transitions (e.g., 25 °C).

      • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature above the final expected transition (e.g., 150 °C).

  • Data Analysis:

    • Plot the heat flow (mW) on the y-axis against the temperature (°C) on the x-axis.

    • Identify endothermic peaks (indicating heat absorption) and exothermic peaks (indicating heat release).

    • Determine the onset temperature and peak temperature for each thermal event. The onset temperature is typically used for melting points of pure substances.

    • Calculate the enthalpy of transition (in J/g) by integrating the area under the peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Analysis

Objective: To separate and identify the volatile and semi-volatile products generated during the thermal decomposition of this compound. A pyrolysis-GC-MS setup is ideal for this purpose.

Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer (GC-MS).

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount (typically in the microgram to low milligram range) of pure this compound into a pyrolysis sample tube.

  • Pyrolysis-GC-MS Parameters:

    • Pyrolysis Temperature: Heat the sample to a temperature sufficient to induce decomposition, based on TGA data (e.g., a temperature within the main decomposition range, such as 350 °C).

    • GC Inlet Temperature: Typically set to a high temperature (e.g., 250-300 °C) to ensure rapid volatilization of the decomposition products.

    • Carrier Gas: Use an inert gas, such as helium, at a constant flow rate.

    • GC Column: A non-polar or medium-polarity column (e.g., a 5%-phenyl-95%-dimethylpolysiloxane capillary column) is often suitable for separating a range of decomposition products.

    • GC Oven Temperature Program:

      • Start at a low temperature (e.g., 40-50 °C) and hold for a few minutes to trap volatile components.

      • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 250-300 °C) to elute the separated compounds.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment libraries.

      • Mass Range: Scan a broad mass range (e.g., m/z 30-500) to detect a variety of potential fragments.

  • Data Analysis:

    • Identify the individual components separated by the GC based on their retention times.

    • Analyze the mass spectrum of each component.

    • Compare the obtained mass spectra with a reference library (e.g., NIST/Wiley) to identify the decomposition products.

Experimental Workflow for Thermal Analysis

ExperimentalWorkflow Experimental Workflow for Thermal Analysis of this compound start Start: Pure this compound Sample tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc gcms Pyrolysis-GC-MS start->gcms tga_results Decomposition Temperatures & Mass Loss Data tga->tga_results dsc_results Transition Temperatures & Enthalpies (Melting, Polymorphism) dsc->dsc_results gcms_results Identification of Decomposition Products gcms->gcms_results interpretation Data Interpretation & Pathway Elucidation tga_results->interpretation dsc_results->interpretation gcms_results->interpretation end End: Comprehensive Thermal Profile interpretation->end

Caption: A typical experimental workflow for the thermal analysis of this compound.

References

Spectroscopic Profile of Glutaric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glutaric acid (pentanedioic acid) is a five-carbon dicarboxylic acid with the chemical formula C₅H₈O₄. It is a key intermediate in various metabolic pathways and finds applications in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quantification in diverse research and development settings. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, complete with detailed experimental protocols and data visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide characteristic signals that can be used for unambiguous identification.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the methylene protons. Due to the symmetrical nature of the molecule, the protons on the C2 and C4 carbons are chemically equivalent, as are the protons on the C3 carbon.

Proton Assignment Chemical Shift (δ) in D₂O (ppm) Multiplicity Integration
-CH₂- (C2, C4)2.36 - 2.43Triplet4H
-CH₂- (C3)1.83 - 1.90Quintet2H

Table 1: ¹H NMR chemical shifts of this compound in D₂O.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound displays three signals corresponding to the two chemically distinct methylene carbons and the equivalent carboxylic acid carbons.

Carbon Assignment Chemical Shift (δ) in D₂O (ppm)
-COOH (C1, C5)~186
-CH₂- (C2, C4)~40
-CH₂- (C3)~25

Table 2: ¹³C NMR chemical shifts of this compound in D₂O.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra of this compound.

1.3.1. Sample Preparation

  • Weigh approximately 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a pipette plugged with glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

1.3.2. Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

  • ¹H NMR:

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 1 s

    • Acquisition Time (AQ): 4 s

    • Spectral Width (SW): 16 ppm

  • ¹³C NMR:

    • Number of Scans (NS): 1024 or more (due to lower natural abundance)

    • Relaxation Delay (D1): 2 s

    • Acquisition Time (AQ): 1-2 s

    • Spectral Width (SW): 240 ppm

    • Proton Decoupling: Broadband decoupling is typically used to simplify the spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh this compound Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample into Spectrometer Filter->Insert Setup Set Up NMR Parameters Insert->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate Spectrum Spectrum Integrate->Spectrum

Figure 1: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid functional group.

IR Spectroscopic Data
Wavenumber (cm⁻¹) Vibrational Mode Intensity
2500-3300O-H stretch (carboxylic acid dimer)Broad, Strong
~1700C=O stretch (carboxylic acid)Strong
~1410O-H bendMedium
~1280C-O stretchMedium
~925O-H bend (out-of-plane)Broad, Medium

Table 3: Characteristic IR absorption bands for this compound.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

2.2.1. Sample Preparation and Analysis

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • After analysis, clean the ATR crystal thoroughly.

FTIR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_cleanup Post-Analysis Clean Clean ATR Crystal Background Record Background Spectrum Clean->Background Place Place Sample on Crystal Background->Place Pressure Apply Pressure Place->Pressure Acquire Acquire IR Spectrum Pressure->Acquire Clean_Again Clean ATR Crystal Acquire->Clean_Again End End Clean_Again->End Analysis Complete MS_Fragmentation M This compound (M, m/z 132) M_H2O [M - H₂O]⁺ (m/z 114) M->M_H2O - H₂O M_CO2 [M - CO₂]⁺ (m/z 88) M->M_CO2 - CO₂ M_COOH [M - COOH]⁺ (m/z 87) M->M_COOH - •COOH Fragment_73 [C₃H₅O₂]⁺ (m/z 73) M_H2O->Fragment_73 - C₂H₃O• Fragment_55 [C₃H₃O]⁺ (m/z 55) M_COOH->Fragment_55 - H₂O Fragment_73->Fragment_55 - H₂O

The Biochemical Role of Glutaryl-CoA Dehydrogenase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaryl-CoA dehydrogenase (GCDH) is a critical mitochondrial enzyme encoded by the GCDH gene, located on chromosome 19p13.2.[1][2] This homotetrameric flavoprotein plays a pivotal role in the catabolic pathways of the essential amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[1][3][4] Specifically, GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and carbon dioxide, utilizing an electron transfer flavoprotein as its electron acceptor. A deficiency in GCDH activity leads to the autosomal recessive metabolic disorder known as Glutaric Aciduria Type I (GA-I), a condition characterized by the accumulation of neurotoxic metabolites that can cause severe neurological damage, particularly in the basal ganglia. This guide provides a comprehensive overview of the biochemical function of GCDH, its kinetic properties, the pathological consequences of its deficiency, and detailed experimental protocols for its study.

Core Function and Metabolic Pathway

Residing within the mitochondrial matrix, GCDH is a key component of amino acid metabolism. The enzyme's primary function is to convert glutaryl-CoA, a product of lysine and tryptophan breakdown, into crotonyl-CoA. This reaction is a crucial step for funneling these amino acids into the central carbon metabolism for energy production.

The catalytic mechanism of GCDH involves a two-step process of dehydrogenation followed by decarboxylation. The release of the final product, crotonyl-CoA, has been identified as the major rate-determining step in the enzyme's steady-state turnover.

Signaling Pathway of Lysine and Tryptophan Catabolism

Lysine and Tryptophan Catabolism Lysine L-Lysine / L-Tryptophan Intermediates Multiple Enzymatic Steps Lysine->Intermediates GlutarylCoA Glutaryl-CoA Intermediates->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH Substrate CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA Product Energy Energy Production (TCA Cycle) CrotonylCoA->Energy

Caption: Catabolic pathway of L-lysine and L-tryptophan involving GCDH.

Quantitative Data on GCDH Activity

The enzymatic activity of GCDH is crucial for maintaining metabolic homeostasis. Its kinetic parameters have been characterized, and various mutations have been shown to impact its function, leading to GA-I.

ParameterValueConditionReference
Km for Glutaryl-CoA 4.7 µMpH 6.5
5.5 µMpH 7.5
8.1 µMpH 7.6
34.0 µMpH 8.5

Table 1: Kinetic Parameters of Human Glutaryl-CoA Dehydrogenase

Mutations in the GCDH gene can lead to a significant reduction in enzyme activity. Patients with GA-I are often categorized as "high excretors" or "low excretors" of glutaric acid, which correlates with the residual activity of the GCDH enzyme.

PhenotypeResidual GCDH ActivityAssociated Mutations (Examples)Reference
High Excretors0-5% of normalR402W, A293T, A421V
Low ExcretorsUp to 30% of normalM263V, V400M/R227P

Table 2: Residual GCDH Activity in Glutaric Aciduria Type I Patients

Consequences of GCDH Deficiency (Glutaric Aciduria Type I)

A deficiency in GCDH leads to the accumulation of glutaryl-CoA, which is then converted to this compound (GA) and 3-hydroxythis compound (3-OH-GA). These metabolites are neurotoxic and can cross the blood-brain barrier to a limited extent, leading to their accumulation in the brain. The buildup of these compounds is particularly damaging to the striatum, a key region for motor control.

The clinical presentation of GA-I can include macrocephaly, dystonia, and acute encephalopathic crises, often triggered by illness or other metabolic stressors.

Logical Relationship of GCDH Deficiency and Neuropathology

Consequences of GCDH Deficiency GCDH_Deficiency GCDH Deficiency GlutarylCoA_Accumulation Glutaryl-CoA Accumulation GCDH_Deficiency->GlutarylCoA_Accumulation GA_3OHGA_Production Increased this compound (GA) & 3-Hydroxythis compound (3-OH-GA) GlutarylCoA_Accumulation->GA_3OHGA_Production Neurotoxicity Neurotoxicity GA_3OHGA_Production->Neurotoxicity Striatal_Damage Striatal Damage Neurotoxicity->Striatal_Damage Neurological_Symptoms Neurological Symptoms (e.g., Dystonia, Encephalopathy) Striatal_Damage->Neurological_Symptoms

Caption: Pathophysiological cascade resulting from GCDH deficiency.

Regulation of GCDH Activity

Recent research has highlighted a novel regulatory mechanism for GCDH activity involving post-translational modification. The sirtuin 5 (SIRT5), a mitochondrial NAD+-dependent deacylase, has been shown to deglutarylate GCDH. Glutarylation of GCDH inhibits its enzymatic activity, and this inhibition can be reversed by SIRT5-mediated deacylation. This suggests a feedback loop where the product of the pathway, glutaryl-CoA, can modulate the activity of a key enzyme in its own metabolism.

SIRT5-Mediated Regulation of GCDH

SIRT5 Regulation of GCDH cluster_feedback Feedback Inhibition cluster_activation Reactivation GlutarylCoA Glutaryl-CoA GCDH_Glutarylated Glutarylated GCDH (Inactive) GlutarylCoA->GCDH_Glutarylated Glutarylation SIRT5 SIRT5 GCDH_Glutarylated->SIRT5 Substrate GCDH_Active Active GCDH SIRT5->GCDH_Active Deglutarylation

Caption: Regulatory cycle of GCDH activity by glutarylation and SIRT5-mediated deglutarylation.

Experimental Protocols

Expression and Purification of Recombinant Human GCDH

This protocol is adapted from general methods for recombinant protein expression in E. coli.

Objective: To produce and purify recombinant human GCDH for in vitro studies.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing human GCDH cDNA (e.g., pET vector with a His-tag)

  • LB broth and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

  • Transform the GCDH expression vector into competent E. coli cells.

  • Inoculate a single colony into a starter culture and grow overnight.

  • Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged GCDH with elution buffer.

  • Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

  • Assess purity by SDS-PAGE and quantify protein concentration.

Radiometric Assay for GCDH Activity

This assay measures the release of 14CO2 from [1,5-14C]glutaryl-CoA.

Objective: To quantify the enzymatic activity of GCDH.

Materials:

  • Purified GCDH or cell/tissue homogenate

  • Assay buffer (e.g., 100 mM potassium phosphate pH 7.5)

  • [1,5-14C]glutaryl-CoA (substrate)

  • Electron transfer flavoprotein (ETF) or an artificial electron acceptor (e.g., phenazine methosulfate)

  • Scintillation vials and scintillation cocktail

  • Acid solution (e.g., 1 M HCl) to stop the reaction and release CO2

  • CO2 trapping agent (e.g., filter paper soaked in hyamine hydroxide)

Procedure:

  • Prepare a reaction mixture containing assay buffer, ETF, and the enzyme source in a sealed reaction vessel.

  • Initiate the reaction by adding [1,5-14C]glutaryl-CoA.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by injecting acid into the reaction mixture.

  • Allow the released 14CO2 to be trapped by the trapping agent for a sufficient time.

  • Transfer the trapping agent to a scintillation vial containing scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of 14CO2 produced per unit time per amount of enzyme.

Western Blot Analysis of GCDH

Objective: To detect and quantify the amount of GCDH protein in a sample.

Materials:

  • Protein samples (cell lysates, tissue homogenates, or purified protein)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for GCDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-GCDH antibody.

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with the HRP-conjugated secondary antibody.

  • Wash the membrane to remove unbound secondary antibody.

  • Add the chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the band intensity relative to a loading control.

Experimental Workflow for Studying a Novel GCDH Variant

Experimental Workflow for GCDH Variant Analysis Start Identify Novel GCDH Variant Mutagenesis Site-Directed Mutagenesis of GCDH cDNA Start->Mutagenesis Expression Recombinant Protein Expression (e.g., in E. coli) Mutagenesis->Expression Purification Protein Purification (e.g., Affinity Chromatography) Expression->Purification Western_Blot Western Blot Analysis (Protein Expression Level) Expression->Western_Blot Activity_Assay Enzyme Activity Assay (Radiometric or Spectrophotometric) Purification->Activity_Assay Structural_Analysis Structural Analysis (Optional) (e.g., Circular Dichroism) Purification->Structural_Analysis Conclusion Characterize Functional Impact of Variant Activity_Assay->Conclusion Western_Blot->Conclusion Structural_Analysis->Conclusion

Caption: A typical workflow for characterizing a newly identified GCDH variant.

Conclusion

Glutaryl-CoA dehydrogenase is a vital enzyme in amino acid metabolism, and its dysfunction has profound pathological consequences. A thorough understanding of its biochemical role, kinetic properties, and regulation is essential for the development of effective therapeutic strategies for Glutaric Aciduria Type I. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working to unravel the complexities of GCDH and its associated disorders. Further research into the structural biology of GCDH, the precise mechanisms of neurotoxicity in GA-I, and the development of novel therapeutic interventions, such as pharmacological chaperones or gene therapy, holds promise for improving the lives of individuals affected by this debilitating condition.

References

Glutaric Acid: A Key Biomarker in the Diagnosis and Understanding of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Glutaric acid, along with its derivative 3-hydroxythis compound, serves as a critical biomarker for certain inborn errors of metabolism, most notably Glutaric Aciduria Type 1 (GA-1). This technical guide provides a comprehensive overview of the role of this compound in metabolic disorders, detailing its biochemical origins, pathophysiological implications, and the analytical methodologies used for its detection and quantification. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key metabolic and signaling pathways to facilitate a deeper understanding of this important biomarker.

Introduction

This compound is a five-carbon dicarboxylic acid that typically exists in low concentrations in the human body. However, in the context of specific metabolic disorders, its levels can rise dramatically, leading to severe clinical consequences. The accumulation of this compound and its metabolites is the biochemical hallmark of Glutaric Aciduria Type 1, a rare autosomal recessive inherited disorder.[1][2][3] This condition results from a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH), which plays a crucial role in the catabolic pathways of the amino acids lysine, hydroxylysine, and tryptophan.[1][4] The subsequent buildup of this compound, 3-hydroxythis compound, and glutarylcarnitine is particularly toxic to the brain, leading to characteristic neurological damage, especially in the basal ganglia. This guide will delve into the intricacies of this compound as a biomarker, providing the necessary technical details for its study and application in research and drug development.

Biochemical Basis of this compound Accumulation

The primary cause of elevated this compound levels is the dysfunction of the lysine and tryptophan degradation pathways. In a healthy individual, these amino acids are broken down through a series of enzymatic steps, with glutaryl-CoA being a key intermediate. The enzyme glutaryl-CoA dehydrogenase is responsible for the conversion of glutaryl-CoA to crotonyl-CoA. A deficiency in GCDH leads to an accumulation of glutaryl-CoA, which is then hydrolyzed to this compound. Furthermore, a portion of glutaryl-CoA can be converted to glutaconyl-CoA, which is then hydrated to form 3-hydroxyglutaryl-CoA and subsequently hydrolyzed to 3-hydroxythis compound.

Metabolic Pathway of Lysine and Tryptophan Degradation

The following diagram illustrates the simplified metabolic pathway leading to the formation of this compound and 3-hydroxythis compound in the context of GCDH deficiency.

Lysine and Tryptophan Degradation Pathway Lysine and Tryptophan Degradation Pathway Lysine Lysine, Hydroxylysine, Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH GlutaricAcid This compound GlutarylCoA->GlutaricAcid Hydrolysis GlutaconylCoA Glutaconyl-CoA GlutarylCoA->GlutaconylCoA Block Deficient in GA-1 CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA ThreeHydroxyglutarylCoA 3-Hydroxyglutaryl-CoA GlutaconylCoA->ThreeHydroxyglutarylCoA Hydration ThreeHydroxyglutaricAcid 3-Hydroxythis compound ThreeHydroxyglutarylCoA->ThreeHydroxyglutaricAcid Hydrolysis

Simplified metabolic pathway of lysine and tryptophan degradation.

Pathophysiology and Clinical Significance

The accumulation of this compound and 3-hydroxythis compound is neurotoxic, leading to the characteristic neuropathology of GA-1. Affected individuals often present with macrocephaly in infancy and are at risk of acute encephalopathic crises, typically triggered by catabolic stress such as infections or vaccinations. These crises can result in irreversible bilateral striatal necrosis, leading to a severe dystonic-dyskinetic movement disorder.

The neurotoxic effects are believed to be mediated through several mechanisms, including excitotoxicity. This compound and 3-hydroxythis compound are structurally similar to the neurotransmitter glutamate and can act as N-methyl-D-aspartate (NMDA) receptor agonists, leading to excessive neuronal stimulation and cell death. Additionally, these metabolites can impair mitochondrial energy metabolism and induce oxidative stress.

Logical Relationship of this compound Accumulation to Neuropathology

The following diagram outlines the proposed cascade of events from GCDH deficiency to neuronal damage.

Pathophysiology of GA-1 Pathophysiology of Glutaric Aciduria Type 1 GCDH_Deficiency GCDH Deficiency Metabolite_Accumulation Accumulation of This compound & 3-Hydroxythis compound GCDH_Deficiency->Metabolite_Accumulation Excitotoxicity NMDA Receptor Overactivation (Excitotoxicity) Metabolite_Accumulation->Excitotoxicity Mitochondrial_Dysfunction Mitochondrial Dysfunction Metabolite_Accumulation->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Metabolite_Accumulation->Oxidative_Stress Neuronal_Damage Striatal and Cortical Neuronal Damage Excitotoxicity->Neuronal_Damage Mitochondrial_Dysfunction->Neuronal_Damage Oxidative_Stress->Neuronal_Damage Clinical_Manifestations Clinical Manifestations (Dystonia, Dyskinesia) Neuronal_Damage->Clinical_Manifestations

Proposed pathophysiological cascade in Glutaric Aciduria Type 1.

Quantitative Analysis of this compound

The diagnosis and monitoring of GA-1 rely on the quantitative analysis of this compound and 3-hydroxythis compound in various biological fluids, primarily urine and plasma. The following tables summarize typical concentrations of these biomarkers in healthy individuals and in patients with GA-1.

Table 1: Urinary this compound and 3-Hydroxythis compound Concentrations

AnalyteConditionConcentration Range (mmol/mol creatinine)
This compound Healthy Control< 8
GA-1 (High Excretor)> 100 (often >1000)
GA-1 (Low Excretor)Normal to slightly elevated
3-Hydroxythis compound Healthy Control< 5
GA-1 (High Excretor)Significantly elevated
GA-1 (Low Excretor)Consistently elevated

Note: Values can vary between laboratories and with the age of the patient. In some GA-1 patients, particularly "low excretors," urinary this compound can be normal, making 3-hydroxythis compound a more reliable diagnostic marker.

Table 2: Plasma/Serum this compound and Glutarylcarnitine (C5DC) Concentrations

AnalyteConditionConcentration Range
This compound Healthy ControlUndetectable to low µmol/L
GA-1Elevated
Glutarylcarnitine (C5DC) Healthy ControlLow levels
GA-1Significantly elevated

Note: Glutarylcarnitine (C5DC) analysis in dried blood spots is a primary tool for newborn screening for GA-1.

Experimental Protocols for this compound Analysis

The gold standard methods for the quantification of this compound and other organic acids are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids

GC-MS is a robust and widely used technique for the analysis of organic acids. The following is a generalized protocol.

Experimental Workflow for GC-MS Analysis

GC-MS Experimental Workflow GC-MS Experimental Workflow for Urinary Organic Acids Sample_Collection Urine Sample Collection Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis and Quantification GC_MS_Analysis->Data_Analysis

General workflow for GC-MS analysis of urinary organic acids.

Detailed Methodology:

  • Sample Preparation: A specific volume of urine, often normalized to creatinine concentration, is used.

  • Internal Standard Addition: An internal standard (e.g., a stable isotope-labeled this compound or a non-endogenous dicarboxylic acid) is added to the sample to correct for variations in sample preparation and instrument response.

  • Extraction: Organic acids are extracted from the aqueous urine matrix into an organic solvent (e.g., ethyl acetate) after acidification of the sample.

  • Derivatization: To increase their volatility and thermal stability for GC analysis, the carboxyl and hydroxyl groups of the organic acids are derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

  • Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound and Glutarylcarnitine

LC-MS/MS offers high sensitivity and specificity and is particularly well-suited for the analysis of acylcarnitines like glutarylcarnitine from dried blood spots in newborn screening. It can also be used for the direct analysis of glutaric and 3-hydroxyglutaric acids in urine and plasma, sometimes with derivatization to improve chromatographic performance.

Experimental Workflow for LC-MS/MS Analysis

LC-MS/MS Experimental Workflow LC-MS/MS Experimental Workflow Sample_Collection Sample Collection (e.g., Dried Blood Spot) Extraction Extraction with Solvent containing Internal Standards Sample_Collection->Extraction Optional_Derivatization Optional Derivatization Extraction->Optional_Derivatization LC_Separation Liquid Chromatography Separation Extraction->LC_Separation Optional_Derivatization->LC_Separation MS_MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_MS_Detection Data_Analysis Data Analysis and Quantification MS_MS_Detection->Data_Analysis

General workflow for LC-MS/MS analysis.

Detailed Methodology:

  • Sample Preparation: For dried blood spots, a small punch is taken and extracted with a solvent (typically methanol) containing internal standards. For urine or plasma, a simple protein precipitation or dilution step may be sufficient.

  • Derivatization (Optional): For underivatized analysis, the sample extract can be directly injected. For improved sensitivity and chromatography of glutaric and 3-hydroxyglutaric acids, derivatization may be employed.

  • LC Separation: The sample extract is injected into the liquid chromatograph. The analytes are separated on a chromatographic column (e.g., a C18 column) based on their physicochemical properties.

  • Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into the mass spectrometer. In tandem MS, a specific precursor ion for the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides very high specificity and sensitivity.

  • Data Analysis: Quantification is achieved by comparing the response of the analyte to its stable isotope-labeled internal standard.

Future Directions and Drug Development

A thorough understanding of this compound's role as a biomarker is crucial for the development of novel therapeutic strategies for GA-1 and potentially other metabolic disorders. Current treatment for GA-1 primarily involves a low-lysine diet and carnitine supplementation to reduce the production of toxic metabolites.

Future research and drug development efforts may focus on:

  • Enzyme replacement therapy or gene therapy: To correct the underlying GCDH deficiency.

  • Small molecule inhibitors: To block the upstream production of glutaryl-CoA or the downstream neurotoxic effects of this compound.

  • Neuroprotective agents: To mitigate the neuronal damage caused by this compound accumulation.

The reliable and accurate measurement of this compound and its derivatives will be indispensable for evaluating the efficacy of these novel therapeutic interventions in preclinical and clinical studies.

Conclusion

This compound is a pivotal biomarker in the field of metabolic disorders, providing a diagnostic cornerstone for Glutaric Aciduria Type 1. Its accumulation, stemming from a defect in the catabolism of lysine and tryptophan, triggers a cascade of neurotoxic events leading to severe neurological impairment. The analytical methods of GC-MS and LC-MS/MS are essential tools for the accurate quantification of this compound and related metabolites, enabling early diagnosis, monitoring of treatment efficacy, and advancing research into novel therapeutic strategies. For professionals in research and drug development, a deep understanding of the biochemistry, pathophysiology, and analytical considerations surrounding this compound is paramount for making significant strides in combating these devastating metabolic diseases.

References

Methodological & Application

Application Note: Quantification of Glutaric Acid in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of glutaric acid in human urine using gas chromatography-mass spectrometry (GC-MS). This method is crucial for researchers and scientists in the fields of inborn errors of metabolism, particularly for studies related to Glutaric Aciduria Type I (GA1), a neurometabolic disorder characterized by the accumulation of this compound. The protocol covers urine sample collection and preparation, including a liquid-liquid extraction and derivatization to form trimethylsilyl (TMS) esters. The TMS derivative of this compound is then separated and quantified by GC-MS. This method demonstrates good linearity, precision, and accuracy, making it a reliable tool for drug development professionals and clinical researchers.

Introduction

Glutaric aciduria type I (GA1) is an inherited metabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase. This deficiency leads to an accumulation of this compound (GA) and 3-hydroxythis compound (3-OHGA) in bodily fluids.[1] The quantitative analysis of these organic acids in urine is a key biomarker for studying the pathophysiology of GA1 and for evaluating the efficacy of potential therapeutic interventions. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust analytical technique for the determination of organic acids in biological samples.[2][3] The method described herein involves the extraction of organic acids from urine, followed by a derivatization step to increase their volatility for GC-MS analysis.

Experimental Protocol

Materials and Reagents
  • This compound (Sigma-Aldrich)

  • Deuterated this compound (e.g., D4-Glutaric Acid) as internal standard (CDN Isotopes)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Supelco)

  • Pyridine (anhydrous, Sigma-Aldrich)

  • Ethyl acetate (HPLC grade, Fisher Scientific)

  • Hexane (HPLC grade, Fisher Scientific)

  • Hydrochloric acid (HCl), 5M

  • Sodium chloride (NaCl)

  • Sodium sulfate (anhydrous)

  • Ultrapure water

  • Urine samples (frozen at -20°C or lower)

  • Creatinine standard (Sigma-Aldrich)

Sample Preparation
  • Urine Collection and Storage : A random urine sample should be collected in a sterile, preservative-free container.[4] Samples should be stored frozen at -20°C or, for long-term storage, at -70°C to ensure stability.[4]

  • Creatinine Quantification : Determine the creatinine concentration of the urine samples to normalize the volume of urine used for extraction. This standardization allows for consistent interpretation and quantification of organic acids.

  • Sample Volume Adjustment : The volume of urine to be extracted is adjusted to correspond to a specific amount of creatinine (e.g., 1 µmole). For example, if the urine creatinine concentration is 1.239 mmol/L, the volume of urine to be extracted would be 1/1.239 = 0.807 mL.

  • Internal Standard Addition : To the adjusted volume of urine in a glass tube, add a known amount of the internal standard (e.g., deuterated this compound).

  • Acidification : Acidify the urine sample to a pH of less than 2 by adding a few drops of 5M HCl.

  • Liquid-Liquid Extraction :

    • Add solid sodium chloride to saturate the aqueous phase.

    • Add 2 volumes of ethyl acetate to the tube.

    • Vortex vigorously for 1-2 minutes to extract the organic acids.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step with another 2 volumes of ethyl acetate and combine the organic layers.

  • Drying : Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the tube and then decanting.

  • Evaporation : Evaporate the dried organic extract to complete dryness under a gentle stream of nitrogen at a temperature of approximately 35-40°C.

Derivatization
  • To the dried residue, add 50 µL of BSTFA with 1% TMCS and 25 µL of anhydrous pyridine. Pyridine acts as a catalyst to facilitate the derivatization of sterically hindered groups.

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) derivatives.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph : Agilent 7890B GC or equivalent.

  • Mass Spectrometer : Agilent 5977A MSD or equivalent.

  • Column : 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection Volume : 1 µL.

  • Injector Temperature : 250-280°C.

  • Split Ratio : 10:1 or 20:1.

  • Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 200°C.

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

  • Transfer Line Temperature : 280°C.

  • Ion Source Temperature : 230°C.

  • Quadrupole Temperature : 150°C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Acquisition Mode : Full scan mode (m/z 50-550) for qualitative analysis and identification of the this compound-2TMS derivative. For quantification, Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and specificity.

  • Ions for SIM :

    • This compound-2TMS: Quantifier ion m/z 261, Qualifier ions m/z 147, 246.

    • Deuterated this compound-2TMS (Internal Standard): Corresponding shifted m/z ions.

Data Presentation

The following table summarizes the quantitative data for this compound analysis from various studies.

ParameterValueReference
Linearity Range 0.19 - 3.8 µM
5 - 100 µg/mL
Correlation Coefficient (r²) >0.999
Limit of Detection (LOD) 0.03 mmol/mol creatinine
Limit of Quantification (LOQ) Not explicitly stated in all references
Recovery 96% (in urine and serum)
92.21%
Precision (RSD%) 1.2 - 3.7% (run-to-run)
<10% (within-day and day-to-day)

Signaling Pathways and Experimental Workflows

The following diagram illustrates the experimental workflow for the quantification of this compound in urine by GC-MS.

workflow Workflow for this compound Quantification by GC-MS cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing urine_collection Urine Collection creatinine_quant Creatinine Quantification urine_collection->creatinine_quant volume_adjust Volume Adjustment creatinine_quant->volume_adjust is_addition Internal Standard Addition volume_adjust->is_addition acidification Acidification (pH < 2) is_addition->acidification extraction Liquid-Liquid Extraction (Ethyl Acetate) acidification->extraction drying Drying (Na2SO4) extraction->drying evaporation Evaporation (Nitrogen) drying->evaporation bstfa_addition Addition of BSTFA + Pyridine evaporation->bstfa_addition heating Heating (60-70°C) bstfa_addition->heating injection GC Injection heating->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (Full Scan / SIM) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting Results quantification->reporting

Workflow for this compound Quantification

References

Application Notes and Protocols for HPLC Analysis of Glutaric Acid in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of glutaric acid and its related metabolite, 3-hydroxythis compound, in biological fluids using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for the diagnosis and monitoring of inherited metabolic disorders such as Glutaric Aciduria Type I (GA1).

Introduction

This compound is a dicarboxylic acid that serves as an intermediate in the metabolism of lysine, hydroxylysine, and tryptophan.[1] Elevated levels of this compound and 3-hydroxythis compound in biological fluids are key biochemical markers for GA1, an autosomal recessive neurometabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase.[2][3] Accurate and reliable quantification of these acids in matrices such as urine and plasma is essential for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.[1][4] HPLC-based methods offer the sensitivity and selectivity required for this analysis.

Experimental Protocols

Several HPLC and LC-MS/MS methods have been developed for the analysis of this compound and 3-hydroxythis compound. The choice of method often depends on the required sensitivity, selectivity, and available instrumentation. Derivatization is a common strategy to enhance the chromatographic and detection properties of these analytes.

Method 1: HPLC with Fluorescence Detection following Pre-column Derivatization with 1-Pyrenebutyric Hydrazide (PBH)

This method is suitable for the analysis of this compound (GA) and 3-hydroxythis compound (3HGA) in urine.

Sample Preparation (Urine)

  • Filter urine samples through a 0.45 µm filter.

  • To a 10 µL aliquot of the filtered urine in a vial, add the following reagents sequentially:

    • 5 µL of 1.25 mmol/L internal standard (IS) in DMSO.

    • 20 µL of 2 mol/L EDC in water.

    • 20 µL of 20% pyridine in DMSO.

    • 45 µL of 5 mmol/L PBH in DMSO.

  • Cap the vial tightly, vortex for 30 seconds, and heat at 40°C for 1 hour.

  • Inject 2 µL of the reaction mixture into the HPLC system.

  • For samples with expected high concentrations, dilute with water as appropriate before derivatization.

Chromatographic Conditions

ParameterValue
Column Two C18 Chromolith columns in series (100 x 4.6 mm i.d.)
Mobile Phase A Methanol:Acetonitrile:Water (1:6:3, v/v/v)
Mobile Phase B Acetonitrile
Gradient 0-10 min, 100% A at 1 mL/min; 10-14 min, 100% A at 2 mL/min; 14-16 min, 5% A at 4 mL/min; 16-18 min, 100% A at 4 mL/min
Detection Fluorescence (Excitation: 345 nm, Emission: 475 nm)
Run Time 18 minutes

Quantitative Data Summary

AnalyteRetention Time (min)Linearity (µmol/L)LOD (µmol/L)LOQ (µmol/L)Intra-day CV (%)Inter-day CV (%)Accuracy (%)
This compound 8.8up to 10000.2-3.7 - 6.85.6 - 7.487.4 - 109.8
3-Hydroxythis compound 11.2up to 2000.4-6.6 - 6.96.9 - 8.887.4 - 109.8
Method 2: LC-MS/MS Analysis of 3-Hydroxythis compound in Plasma and Urine

This method utilizes derivatization with 3 M HCl in 1-butanol for the accurate quantification of 3-HGA.

Sample Preparation

  • To a plasma or urine sample, add the deuterated 3-HGA internal standard and acetonitrile.

  • Centrifuge to precipitate proteins and collect the supernatant.

  • Evaporate the supernatant to dryness.

  • Reconstitute the residue in 3 M HCl in 1-butanol and heat for derivatization.

  • Dry the derivatized sample and reconstitute in a 50% methanol-water solution for injection.

Chromatographic and Mass Spectrometric Conditions

ParameterValue
Column C8 HPLC column
Mobile Phase A 0.2% Formic acid in water
Mobile Phase B Methanol
Gradient Flow gradient
Detection Tandem Mass Spectrometry (MS/MS)

Quantitative Data Summary

AnalyteRetention Time (min)Linearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)Intra-assay CV (%)Inter-assay CV (%)Recovery (%)
3-Hydroxythis compound (butyl-ester derivative) 7.826.20 - 3190.3481.562 - 182 - 1866 - 115
Method 3: LC-MS/MS Analysis of 3-Hydroxythis compound in Dried Urine Spots (DUS)

This method is based on derivatization with 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).

Sample Preparation

  • A 3.2-mm disc is punched from the dried urine spot.

  • The derivatization is performed directly on the disc without prior extraction.

  • The sample mixture is heated at 60°C for 45 minutes.

  • 5 µL of the reaction solution is injected into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

(Specific column and mobile phase details were not fully available in the provided search results, but the method relies on LC-MS/MS for separation and detection.)

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for this compound analysis and the metabolic pathway leading to its accumulation in GA1.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Fluid (Urine, Plasma) filtration Filtration / Protein Precipitation sample->filtration derivatization Derivatization filtration->derivatization hplc HPLC Separation derivatization->hplc Injection detection Detection (UV, Fluorescence, MS/MS) hplc->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for HPLC-based analysis of this compound in biological fluids.

metabolic_pathway lys_trp Lysine, Hydroxylysine, Tryptophan glutaryl_coa Glutaryl-CoA lys_trp->glutaryl_coa gcdh Glutaryl-CoA Dehydrogenase (GCDH) glutaryl_coa->gcdh block X crotonyl_coa Crotonyl-CoA gcdh->crotonyl_coa ga_3hga This compound & 3-Hydroxythis compound (Accumulation) block->ga_3hga Deficiency in GA1

References

Application Notes and Protocols for the Derivatization of Glutaric Acid for Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaric acid is a dicarboxylic acid that serves as a key biomarker for the diagnosis of Glutaric Aciduria Type I (GA-I), an inherited metabolic disorder.[1][2][3] Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the quantitative analysis of this compound in biological matrices such as urine and serum.[4][5] However, due to its low volatility and high polarity, direct analysis of this compound by GC is challenging, often resulting in poor peak shape and low sensitivity. Derivatization is a crucial sample preparation step that converts this compound into a more volatile and thermally stable derivative, thereby improving its chromatographic behavior and enabling sensitive and reliable quantification.

This document provides detailed application notes and protocols for the derivatization of this compound for GC and GC-MS analysis. The most common and effective derivatization techniques, including silylation and esterification, are described in detail.

Derivatization Methods

The two primary methods for the derivatization of carboxylic acids like this compound are silylation and esterification.

  • Silylation: This is the most common method for derivatizing compounds with active hydrogens, such as carboxylic acids. Silylating reagents replace the acidic protons of the carboxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. This process reduces the polarity and increases the volatility of the analyte. Commonly used silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent.

  • Esterification: This method converts carboxylic acids into their corresponding esters, typically methyl or ethyl esters. Esterification increases the volatility of the acid, making it suitable for GC analysis. Common reagents for esterification include boron trifluoride in methanol (BF3-methanol) for the formation of methyl esters and diethyl sulfate for the formation of ethyl esters.

Experimental Protocols

Protocol 1: Silylation using BSTFA

This protocol describes the formation of trimethylsilyl (TMS) esters of this compound using BSTFA.

Materials:

  • Sample containing this compound (e.g., dried urine residue)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Aprotic solvent (e.g., Dichloromethane, Hexane)

  • Heating block or oven

  • GC vials with caps

Procedure:

  • Ensure the sample is completely dry. If in an aqueous solution, evaporate to dryness under a stream of nitrogen. The presence of water can interfere with the silylation reaction.

  • To the dried sample in a GC vial, add an appropriate aprotic solvent to dissolve the residue.

  • Add the silylation reagent. For a sample containing up to 100 µg of derivatizable material, add 50 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine.

  • Cap the vial tightly and vortex for 10-30 seconds.

  • Heat the vial at 60-80°C for 30-60 minutes to ensure the reaction goes to completion.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC or GC-MS system.

Protocol 2: Esterification using BF3-Methanol

This protocol details the formation of fatty acid methyl esters (FAMEs) of this compound.

Materials:

  • Sample containing this compound

  • Boron trifluoride-methanol (BF3-methanol) solution (typically 14%)

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Heating block or oven

Procedure:

  • Place the dried sample in a reaction tube.

  • Add 1-2 mL of BF3-methanol solution to the sample.

  • Cap the tube tightly and heat at 60-100°C for 5-10 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex the mixture thoroughly and then centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer, which contains the methyl esters, to a clean GC vial.

  • Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • The sample is now ready for GC analysis.

Quantitative Data Summary

The following table summarizes key quantitative parameters for different derivatization methods for this compound analysis.

Derivatization MethodReagent(s)DerivativeLinearity RangeLimit of Detection (LOD)Reference(s)
SilylationBSTFATMS-ester0.19 - 3.8 µMNot Specified
EsterificationDiethyl SulfateEthyl-esterThree orders of magnitude34 nM
SilylationMTBSTFATBDMS-esterR² > 0.99550.317 - 0.410 µg/mL

Diagrams

Silylation_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Dried Sample in GC Vial dissolve Dissolve in Aprotic Solvent start->dissolve add_reagents Add BSTFA + TMCS & Pyridine dissolve->add_reagents vortex Vortex add_reagents->vortex heat Heat at 60-80°C vortex->heat cool Cool to Room Temp heat->cool inject Inject into GC/GC-MS cool->inject

Caption: Silylation workflow for this compound.

Esterification_Workflow cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis start Dried Sample in Tube add_bf3 Add BF3-Methanol start->add_bf3 heat Heat at 60-100°C add_bf3->heat cool Cool to Room Temp heat->cool add_solvents Add Hexane & Saturated NaCl cool->add_solvents vortex_centrifuge Vortex & Centrifuge add_solvents->vortex_centrifuge transfer Transfer Hexane Layer vortex_centrifuge->transfer dry Dry with Na2SO4 transfer->dry inject Inject into GC dry->inject

Caption: Esterification workflow for this compound.

Conclusion

Derivatization is an essential step for the accurate and sensitive analysis of this compound by gas chromatography. Both silylation and esterification are effective methods for increasing the volatility and improving the chromatographic properties of this compound. The choice of derivatization reagent and protocol will depend on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and available instrumentation. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully derivatize this compound for GC-based analysis.

References

Application Note and Protocol for the LC-MS/MS Detection of 3-Hydroxyglutaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyglutaric acid (3-HGA) is a dicarboxylic acid that is a key biomarker for the diagnosis of Glutaric Aciduria Type I (GA1), an inherited metabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase. This deficiency leads to an accumulation of this compound and 3-HGA in various bodily fluids. Accurate and sensitive quantification of 3-HGA is crucial for the early diagnosis, monitoring, and management of GA1. This document provides a detailed protocol for the analysis of 3-HGA in human plasma and urine using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Metabolic Pathway in Glutaric Aciduria Type I

Glutaric aciduria type I is an autosomal recessive disorder that disrupts the catabolism of the amino acids lysine, hydroxylysine, and tryptophan. The enzymatic deficiency of glutaryl-CoA dehydrogenase leads to the accumulation of upstream metabolites, including this compound and 3-hydroxythis compound.

GA1_Pathway Lysine Lysine, Hydroxylysine, Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase (Deficient in GA1) GlutarylCoA->GCDH Normal Pathway GlutaricAcid This compound GlutarylCoA->GlutaricAcid Blocked Pathway ThreeHGA 3-Hydroxythis compound GlutarylCoA->ThreeHGA CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA Metabolites Further Metabolism CrotonylCoA->Metabolites

Figure 1: Simplified metabolic pathway in Glutaric Aciduria Type I.

Experimental Protocols

This section details the protocol for the quantification of 3-HGA in plasma and urine, adapted from established methodologies.[1]

Materials and Reagents

  • 3-Hydroxythis compound (Sigma-Aldrich)

  • Deuterated 3-hydroxythis compound (d3-3-HGA) internal standard (Cambridge Isotope Laboratories)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • 3 M HCl in 1-Butanol (Sigma-Aldrich)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma and urine (drug-free)

Instrumentation

  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II LC)

  • Tandem Mass Spectrometer (e.g., Agilent 6490 Triple Quadrupole LC/MS)

  • Nitrogen generator

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or SpeedVac)

  • Vortex mixer

Sample Preparation Workflow

Sample_Prep_Workflow Start Start: Plasma or Urine Sample Add_IS Add d3-3-HGA Internal Standard Start->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifuge Protein_Precipitation->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Derivatization Derivatization: 3M HCl in 1-Butanol (Heating) Evaporation->Derivatization Reconstitution Reconstitute in 50% Methanol/Water Derivatization->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Figure 2: Sample preparation workflow for 3-HGA analysis.

Detailed Procedure

  • Sample Collection and Storage : Collect plasma and urine samples according to standard laboratory procedures. Store samples at -80°C until analysis.

  • Preparation of Standards and Quality Controls :

    • Prepare a stock solution of 3-HGA in deionized water.

    • Prepare a stock solution of the deuterated internal standard (d3-3-HGA) in deionized water.

    • Serially dilute the 3-HGA stock solution with drug-free plasma or urine to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Sample Extraction and Derivatization :[1]

    • To 100 µL of plasma, urine, calibration standard, or QC sample, add 10 µL of the d3-3-HGA internal standard solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • To the dried residue, add 100 µL of 3 M HCl in 1-butanol.

    • Heat the mixture at 65°C for 20 minutes to form the butyl-ester derivative.

    • Evaporate the derivatization reagent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried derivative in 100 µL of 50% methanol in water.

    • Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Conditions

ParameterCondition
LC System
ColumnC8 HPLC Column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A0.2% Formic acid in water
Mobile Phase BMethanol
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution 0-2 min: 20% B, 2-8 min: 20-95% B, 8-10 min: 95% B, 10-10.1 min: 95-20% B, 10.1-15 min: 20% B
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Monitoring ModeMultiple Reaction Monitoring (MRM)
Gas Temperature300°C
Gas Flow8 L/min
Nebulizer Pressure35 psi
Capillary Voltage3500 V

MRM Transitions

Analyte (Butyl-ester derivative)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-Hydroxythis compound261.1115.110
d3-3-Hydroxythis compound (IS)264.1118.110

Data Presentation and Method Validation

The LC-MS/MS method described has been validated for its performance.[1] The following tables summarize the quantitative data from method validation studies.

Table 1: Linearity and Sensitivity

ParameterPlasmaUrine
Calibration Range1.54 - 384 ng/mL1.54 - 384 ng/mL
Correlation Coefficient (r²)≥ 0.999≥ 0.999
Limit of Detection (LOD)0.348 ng/mL0.348 ng/mL
Limit of Quantification (LOQ)1.56 ng/mL1.56 ng/mL

Table 2: Accuracy and Precision

Quality Control LevelIntra-assay %CVInter-assay %CVRecovery (%)
Low2 - 18%2 - 18%66 - 115%
Medium2 - 18%2 - 18%66 - 115%
High2 - 18%2 - 18%66 - 115%

Table 3: Reference Ranges

AnalyteMatrixNormal Concentration Range
3-Hydroxythis compoundPlasma≤ 25.2 ng/mL
3-Hydroxythis compoundUrine≤ 35.0 µmol/mmol of creatinine

Note: Reference ranges may vary between laboratories and populations. It is recommended that each laboratory establishes its own reference intervals.

Alternative Derivatization and Sample Type

For the analysis of 3-HGA in dried urine spots (DUS), a derivatization method using 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) has been reported.[2][3] This method offers a simplified sample preparation workflow by performing the derivatization directly on the DUS punch.

The presented LC-MS/MS protocol provides a robust, sensitive, and specific method for the quantification of 3-hydroxythis compound in plasma and urine. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the study and diagnosis of Glutaric Aciduria Type I and other metabolic disorders. The detailed experimental protocol, combined with the performance data, ensures reliable and accurate results for both clinical and research applications.

References

Application Notes and Protocols: Synthesis of Polyesters from Glutaric Acid and Diols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polyesters derived from glutaric acid and various diols. The methodologies outlined below cover both conventional chemical synthesis via melt polycondensation and greener enzymatic approaches. The resulting polyesters have tunable properties making them promising candidates for various applications, including as matrices for controlled drug delivery.

Introduction

Aliphatic polyesters are a versatile class of biodegradable polymers with significant potential in the biomedical and pharmaceutical fields. Their biocompatibility and tunable degradation rates make them excellent candidates for applications such as drug delivery systems, tissue engineering scaffolds, and absorbable sutures. Polyesters synthesized from this compound, a five-carbon dicarboxylic acid, are of particular interest due to the flexibility imparted by the odd number of carbon atoms in the monomer unit, which can influence the polymer's elasticity and crystallinity. This document provides detailed protocols for the synthesis of this compound-based polyesters and summarizes their key properties.

Data Presentation

The properties of polyesters synthesized from this compound are highly dependent on the choice of diol and the synthesis method. The following tables summarize key quantitative data for representative this compound-based polyesters.

Table 1: Thermal and Mechanical Properties of this compound-Based Polyesters

Polyester NameDiol UsedSynthesis MethodMolecular Weight (Mw, g/mol )Melting Temperature (Tm, °C)Glass Transition Temperature (Tg, °C)Elongation at Break (%)
Poly(butylene glutarate) (PBG)1,4-ButanediolMelt PolycondensationNot specifiedDecreased compared to even-carbon diacidsDecreasedIncreased
Poly(ethylene glutarate) (PEG)Ethylene GlycolEnzymatic (Lipase)Up to ~4,000 (DP ~31)Not specifiedNot specifiedNot specified

Experimental Protocols

Protocol 1: Chemical Synthesis of Poly(butylene glutarate) via Melt Polycondensation

This protocol describes a two-step melt polycondensation method for the synthesis of poly(butylene glutarate).[1]

Materials:

  • This compound

  • 1,4-Butanediol

  • Trifluoromethanesulfonyl imide (main esterification catalyst)

  • Methanesulfonic acid (auxiliary esterification catalyst)

  • Isopropyl titanate (polymerization catalyst)

  • Nitrogen gas (inert atmosphere)

  • Reaction kettle with mechanical stirrer, heating mantle, and vacuum connection

Procedure:

Step 1: Esterification

  • Charge the reaction kettle with this compound and 1,4-butanediol in a molar ratio of approximately 1:1.02.

  • Add the main esterification catalyst (e.g., trifluoromethanesulfonyl imide) and auxiliary esterification catalyst (e.g., methanesulfonic acid).

  • Purge the reactor with nitrogen gas to establish an inert atmosphere.

  • Heat the mixture to 180°C with stirring.

  • Maintain the pressure between 100-140 kPaA.

  • Continue the reaction for approximately 1 hour, collecting the water byproduct.

Step 2: Polycondensation

  • After the esterification stage, add the polymerization catalyst (e.g., isopropyl titanate) to the reaction kettle.

  • Increase the temperature to 220°C.

  • Gradually reduce the pressure to 20-80 PaA to facilitate the removal of excess 1,4-butanediol and water.

  • Continue the reaction with stirring for approximately 0.5 to 1 hour, or until the desired melt viscosity is achieved.

  • Once the polymerization is complete, extrude the molten polymer into a water bath for rapid cooling and subsequent pelletization.

Characterization:

The resulting poly(butylene glutarate) can be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.

  • Differential Scanning Calorimetry (DSC): To measure the melting temperature (Tm) and glass transition temperature (Tg).

  • Tensile Testing: To evaluate mechanical properties such as elongation at break.

Protocol 2: Enzymatic Synthesis of Poly(ethylene glutarate)

This protocol details a solvent-free enzymatic method for the synthesis of poly(ethylene glutarate) using an immobilized lipase.[2] This method offers a greener alternative to conventional chemical synthesis.

Materials:

  • Diethyl glutarate

  • Ethylene glycol diacetate

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • Reaction vessel with mechanical stirring (e.g., water bath with shaker or ultrasonic bath)

  • Vacuum oven or vacuum line

  • Chloroform

  • Petroleum ether

Procedure:

  • In a reaction vessel, combine equimolar amounts of diethyl glutarate and ethylene glycol diacetate.

  • Add the immobilized lipase (e.g., 20% w/v of the total monomer weight).

  • For conventional synthesis, place the reaction vessel in a water bath with mechanical stirring at 40°C for 18 hours.

  • For an ultrasound-assisted synthesis, place the reaction vessel in an ultrasonic bath for 1 hour, followed by 6 hours under vacuum to facilitate the removal of the ethyl acetate byproduct.[2]

  • After the reaction, dissolve the mixture in a minimal amount of chloroform.

  • Remove the immobilized enzyme by filtration.

  • Precipitate the poly(ethylene glutarate) by adding the chloroform solution to an excess of petroleum ether.

  • Collect the precipitated polymer and dry it under vacuum.

Characterization:

The synthesized poly(ethylene glutarate) can be characterized using the same techniques as described in Protocol 1 (NMR, GPC, DSC). The degree of polymerization can be estimated from NMR data.

Visualization of Workflows

Diagram 1: Chemical Synthesis of Poly(butylene glutarate)

cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage cluster_processing Post-Processing cluster_output Final Product Glutaric_Acid This compound Reactor1 Reaction Kettle (180°C, 100-140 kPa) Glutaric_Acid->Reactor1 Butanediol 1,4-Butanediol Butanediol->Reactor1 Catalyst1 Esterification Catalysts Catalyst1->Reactor1 Reactor2 Reaction Kettle (220°C, 20-80 PaA) Reactor1->Reactor2 Oligomers Catalyst2 Polycondensation Catalyst Catalyst2->Reactor2 Cooling Cooling & Pelletizing Reactor2->Cooling Molten Polymer PBG Poly(butylene glutarate) Cooling->PBG

Caption: Workflow for the chemical synthesis of poly(butylene glutarate).

Diagram 2: Enzymatic Synthesis of Poly(ethylene glutarate)

cluster_reaction Enzymatic Reaction cluster_purification Purification cluster_output Final Product Diethyl_Glutarate Diethyl Glutarate Reactor Reaction Vessel (40°C, Stirring/Ultrasound) Diethyl_Glutarate->Reactor Ethylene_Glycol_Diacetate Ethylene Glycol Diacetate Ethylene_Glycol_Diacetate->Reactor Lipase Immobilized Lipase Lipase->Reactor Dissolution Dissolve in Chloroform Reactor->Dissolution Crude Polymer Filtration Filter to Remove Enzyme Dissolution->Filtration Precipitation Precipitate in Petroleum Ether Filtration->Precipitation Drying Dry under Vacuum Precipitation->Drying PEG Poly(ethylene glutarate) Drying->PEG

Caption: Workflow for the enzymatic synthesis of poly(ethylene glutarate).

Applications in Drug Development

Polyesters based on this compound are promising materials for drug delivery applications. Their biodegradability ensures that they can be broken down into non-toxic byproducts and cleared from the body. The flexibility of these polymers can be advantageous for formulating various drug delivery systems, such as nanoparticles, microparticles, and implants.

The properties of these polyesters can be tailored by copolymerizing this compound with other dicarboxylic acids or by using a mixture of diols. This allows for fine-tuning of the drug release kinetics, degradation rate, and mechanical properties of the delivery system to suit specific therapeutic needs. For instance, the incorporation of hydrophilic diols like polyethylene glycol can enhance the water solubility of the polymer and modulate drug release profiles.

While specific examples of drug delivery systems based solely on this compound polyesters are emerging, the broader class of aliphatic polyesters has been extensively studied for this purpose. The protocols provided here offer a starting point for researchers to synthesize and evaluate novel this compound-based polyesters for their potential in advanced drug delivery formulations.

References

Application Notes and Protocols: Glutaric Acid in Biodegradable Polymer Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of glutaric acid in the formulation of biodegradable polymers. This document details the synthesis, characterization, and potential applications of these polymers, with a focus on their relevance in the biomedical and pharmaceutical fields. Detailed experimental protocols and quantitative data are presented to facilitate research and development in this area.

Introduction to this compound-Based Biodegradable Polymers

This compound, a five-carbon dicarboxylic acid, serves as a valuable monomer for the synthesis of biodegradable polyesters and polyanhydrides. Its incorporation into polymer backbones can influence key properties such as crystallinity, thermal characteristics, degradation rate, and mechanical strength. These polymers are of significant interest for a variety of biomedical applications, including drug delivery systems, tissue engineering scaffolds, and temporary medical implants, owing to their biocompatibility and tunable degradation profiles.

Synthesis of this compound-Based Polymers

The most common method for synthesizing this compound-based polyesters is through melt polycondensation, a process that involves the reaction of this compound with a diol at elevated temperatures, often in the presence of a catalyst. The properties of the resulting polymer can be tailored by varying the diol, the molar ratio of the monomers, and the reaction conditions.

General Signaling Pathway for Polyester Synthesis

The synthesis of polyesters from this compound and a diol is a step-growth polymerization. The reaction proceeds via esterification, where the carboxylic acid groups of this compound react with the hydroxyl groups of the diol to form ester linkages, with the elimination of water.

Polyester_Synthesis GA This compound (HOOC-(CH2)3-COOH) Monomers Monomer Mixture GA->Monomers Diol Diol (HO-R-OH) Diol->Monomers Polycondensation Melt Polycondensation (Heat, Catalyst, Vacuum) Monomers->Polycondensation Prepolymer Prepolymer Polycondensation->Prepolymer Water Water (byproduct) Polycondensation->Water Polyester Biodegradable Polyester [(-O-R-O-CO-(CH2)3-CO-)]n Prepolymer->Polyester

Figure 1: General scheme for the synthesis of biodegradable polyesters via melt polycondensation of this compound and a diol.

Quantitative Data on this compound-Based Polymers

The physical, thermal, and mechanical properties of this compound-based polymers are critical for their application. The following tables summarize key quantitative data from the literature for representative polymers.

Table 1: Thermal and Molecular Properties of this compound-Based Polymers

Polymer NameComonomersMolecular Weight (Mn, kDa)Polydispersity Index (PDI)Glass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)
Poly(glycerol-glutaric acid)Glycerol2.4---
PLA-b-PMPG-b-PLA (TPE100)2-Methyl-1,3-propanediol, L-lactide---48 to -42130 - 152

Table 2: Mechanical Properties of this compound-Based Polymer Films

Polymer FormulationYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Poly(glycerol-co-glutaric acid)39-fold higher than MG-incorporatedHigher than MG-incorporatedLower than MG-incorporated
Poly(glycerol-co-glutaric acid-co-MG)---

Table 3: Biodegradation Data for a this compound-Based Copolymer

Polymer NameDegradation ConditionsDegradation PeriodBiodegradation (%)
PLA-b-PMPG-b-PLASeawater, 27 °C28 days9 - 15

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound-based biodegradable polymers are provided below.

Protocol for Melt Polycondensation of Poly(1,4-butanediol glutarate)

This protocol describes the synthesis of a linear polyester from this compound and 1,4-butanediol.

Materials:

  • This compound

  • 1,4-butanediol

  • Titanium(IV) butoxide (catalyst)

  • Nitrogen gas (high purity)

  • Chloroform

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser

  • Heating mantle with temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

  • Monomer Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer and a distillation head, add equimolar amounts of this compound and 1,4-butanediol.

  • Inert Atmosphere: Purge the flask with high-purity nitrogen gas for 15-20 minutes to remove oxygen.

  • Catalyst Addition: Add the titanium(IV) butoxide catalyst (typically 0.1-0.5 mol% relative to the diacid).

  • Esterification: Heat the reaction mixture under a slow stream of nitrogen to 150-180 °C with continuous stirring. Water will start to distill off. Continue this step for 2-4 hours or until the theoretical amount of water is collected.

  • Polycondensation: Gradually increase the temperature to 200-220 °C and slowly apply a vacuum (down to <1 mbar) over a period of 1-2 hours to remove the excess diol and facilitate the increase in molecular weight.

  • Reaction Completion: Continue the reaction under high vacuum for another 4-8 hours. The reaction is considered complete when the viscosity of the melt noticeably increases.

  • Polymer Recovery: Cool the reactor to room temperature under nitrogen. The polymer can be dissolved in chloroform and precipitated in cold methanol to purify it.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Experimental Workflow for Polymer Characterization

Polymer_Characterization_Workflow Start Synthesized Polymer NMR ¹H and ¹³C NMR Spectroscopy (Structural Confirmation) Start->NMR FTIR FTIR Spectroscopy (Functional Group Analysis) Start->FTIR GPC Gel Permeation Chromatography (Molecular Weight and PDI) Start->GPC DSC Differential Scanning Calorimetry (Tg, Tm, Crystallinity) Start->DSC TGA Thermogravimetric Analysis (Thermal Stability) Start->TGA Mechanical Mechanical Testing (Tensile Strength, Modulus) Start->Mechanical Degradation In Vitro Degradation Study NMR->Degradation FTIR->Degradation GPC->Degradation DSC->Degradation TGA->Degradation Mechanical->Degradation Drug_Release In Vitro Drug Release Study Degradation->Drug_Release End Characterized Polymer Drug_Release->End

Figure 2: A typical experimental workflow for the comprehensive characterization of biodegradable polymers.

Protocol for In Vitro Degradation Study

This protocol outlines a general procedure for assessing the hydrolytic degradation of this compound-based polymers.

Materials:

  • Polymer samples (films or microspheres of known weight and dimensions)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37 °C

  • Freeze-dryer

Procedure:

  • Sample Preparation: Prepare polymer samples of uniform size and weigh them accurately (W_initial).

  • Immersion: Place each sample in a vial containing a known volume of PBS (pH 7.4). The volume should be sufficient to ensure complete immersion and to maintain a relatively constant pH during the study.

  • Incubation: Incubate the vials at 37 °C.

  • Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, 28 days), remove triplicate samples from the incubator.

  • Analysis:

    • pH Measurement: Measure the pH of the degradation medium.

    • Mass Loss: Gently rinse the polymer samples with deionized water to remove any salts, freeze-dry them to a constant weight, and reweigh them (W_final). Calculate the percentage of mass loss: Mass Loss (%) = [(W_initial - W_final) / W_initial] * 100.

    • Molecular Weight Changes: Analyze the molecular weight of the degraded polymer samples using Gel Permeation Chromatography (GPC) to monitor the decrease in molecular weight over time.

    • Morphological Changes: Observe the surface morphology of the degraded samples using Scanning Electron Microscopy (SEM).

Protocol for In Vitro Drug Release Study

This protocol provides a general framework for evaluating the release of a model drug from a this compound-based polymer matrix.

Materials:

  • Drug-loaded polymer matrix (e.g., microspheres, films)

  • Release medium (e.g., PBS, pH 7.4)

  • Shaking incubator or water bath at 37 °C

  • Centrifugal filter units (e.g., Amicon®) or dialysis membrane

  • UV-Vis spectrophotometer or HPLC system for drug quantification

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the drug-loaded polymer matrix.

  • Release Setup: Place the sample in a vial containing a known volume of the release medium. Ensure sink conditions are maintained (the concentration of the drug in the release medium should not exceed 10% of its solubility).

  • Incubation: Incubate the vials at 37 °C with gentle agitation.

  • Sampling: At specific time points, withdraw a small aliquot of the release medium.

  • Sample Separation: Separate the released drug from the polymer matrix. This can be achieved by:

    • Centrifugal Ultrafiltration: Place the aliquot in a centrifugal filter unit and centrifuge to separate the supernatant containing the free drug.

    • Dialysis: Place the drug-loaded matrix in a dialysis bag immersed in the release medium. The released drug will diffuse out of the bag.

  • Drug Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Conclusion

This compound is a versatile building block for creating a wide range of biodegradable polymers with tunable properties. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and characterization of novel this compound-based materials for various biomedical and pharmaceutical applications. Further research into the copolymerization of this compound with other monomers and the formulation of these polymers into advanced drug delivery systems holds significant promise for the future of medicine.

Application Notes and Protocols for Glutaric Acid-Based Hydrogel Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a pH-sensitive, dual-crosslinked hydrogel composed of alginate and N-glutaric acid chitosan (GAC). This hydrogel system is particularly relevant for the controlled oral delivery of protein-based therapeutics. The protocol is based on established methodologies and provides a step-by-step guide from the synthesis of GAC to the formation and characterization of the final hydrogel beads.

Introduction

Glutaric acid, a dicarboxylic acid, serves as a key modifying agent in the development of advanced hydrogel systems. Unlike glutaraldehyde, which acts as a direct crosslinker, this compound is primarily used to functionalize polymers like chitosan. This modification introduces carboxylic acid groups, enhancing the polymer's solubility and providing sites for secondary crosslinking. The resulting N-glutaric acid chitosan (GAC) can be ionically crosslinked with polyanions such as alginate in the presence of divalent cations like Ca²⁺ to form a stable, pH-responsive hydrogel network. This dual-crosslinking strategy creates a robust hydrogel suitable for protecting sensitive therapeutic agents, such as proteins, from the harsh acidic environment of the stomach, while allowing for their controlled release in the neutral to alkaline conditions of the intestines.

Experimental Protocols

Synthesis of N-Glutaric Acid Chitosan (GAC)

This protocol describes the synthesis of N-glutaric acid chitosan through the acylation of chitosan with glutaric anhydride.

Materials:

  • Chitosan (low molecular weight, degree of deacetylation > 85%)

  • Glutaric anhydride

  • Acetic acid (2% v/v)

  • Ethanol

  • Deionized water

  • Dialysis membrane (MWCO 12 kDa)

Procedure:

  • Chitosan Solution Preparation: Dissolve 1 g of chitosan in 50 mL of 2% acetic acid with continuous stirring until a homogenous solution is obtained.

  • Glutaric Anhydride Solution Preparation: Dissolve a specific amount of glutaric anhydride in 10 mL of ethanol. The amount of glutaric anhydride can be varied to achieve different degrees of substitution. A molar ratio of glutaric anhydride to the amine groups of chitosan of 1.5:1 has been shown to be effective.[1]

  • Reaction: Slowly add the glutaric anhydride solution to the chitosan solution under vigorous stirring at room temperature.

  • Gel Formation: Continue stirring the mixture. The formation of a hydrogel will be induced by the presence of ethanol.[1]

  • Purification:

    • Once the hydrogel is formed, cut it into small pieces and wash it extensively with deionized water to remove unreacted glutaric anhydride and ethanol.

    • Further purify the product by dialysis against deionized water for 48 hours, changing the water frequently.

  • Lyophilization: Freeze the purified hydrogel at -80°C and then lyophilize to obtain a dry, porous GAC sponge.

  • Characterization (Optional but Recommended):

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the N-acylation by identifying the characteristic peaks of the amide bond and the carboxylic acid groups.

    • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirm the substitution of this compound onto the chitosan backbone.

Preparation of Dual-Crosslinked Alginate/GAC Hydrogel Beads

This protocol details the formation of dual-crosslinked hydrogel beads using the synthesized GAC and sodium alginate, with calcium chloride and sodium sulfate as crosslinking agents. This method is adapted from the work of Gong et al. (2011).[2]

Materials:

  • N-Glutaric Acid Chitosan (GAC) (synthesized as described above)

  • Sodium alginate

  • Calcium chloride (CaCl₂)

  • Sodium sulfate (Na₂SO₄)

  • Deionized water

  • Bovine Serum Albumin (BSA) (as a model protein drug)

Procedure:

  • Preparation of Homogeneous Alginate/GAC Solution:

    • Prepare a 2% (w/v) sodium alginate solution in deionized water.

    • Prepare a 2% (w/v) GAC solution in deionized water.

    • Mix the alginate and GAC solutions in a desired ratio (e.g., 9:1, 7:3, 5:5 by mass) and stir until a homogeneous solution is obtained.[3]

    • If loading a protein drug, dissolve BSA into this blended solution at the desired concentration.

  • First Crosslinking (Ionic Crosslinking with Ca²⁺):

    • Prepare a 2% (w/v) calcium chloride solution.

    • Drop the alginate/GAC/BSA solution into the calcium chloride solution using a syringe with a 22-gauge needle. Maintain a constant dropping rate to ensure uniform bead size.

    • Allow the beads to crosslink in the CaCl₂ solution for 30 minutes with gentle stirring.

  • Second Crosslinking (Ionic Crosslinking with SO₄²⁻):

    • Prepare a 2% (w/v) sodium sulfate solution.

    • Transfer the Ca²⁺-crosslinked beads from the CaCl₂ solution to the sodium sulfate solution.

    • Allow the beads to undergo the second crosslinking for 30 minutes with gentle stirring.

  • Washing and Storage:

    • Collect the dual-crosslinked beads by filtration.

    • Wash the beads thoroughly with deionized water to remove any unreacted crosslinking agents.

    • The hydrogel beads can be stored in a hydrated state at 4°C or lyophilized for long-term storage.

Data Presentation

The following tables summarize quantitative data from studies on similar this compound-modified and dual-crosslinked chitosan-alginate hydrogels.

Table 1: Swelling Properties of Chitosan-Based Hydrogels

Hydrogel CompositionCrosslinker/ModificationSwelling Ratio (%)pH of Swelling MediumReference
Chitosan-Glutaric AnhydrideEthanol-induced253.6Not specified[1]
Alginate/Chitosan (9:1)CaCl₂ and Na₂SO₄ (dual)~800 (in SIF)7.4
Alginate/Chitosan (7:3)CaCl₂ and Na₂SO₄ (dual)~600 (in SIF)7.4
Alginate/Chitosan (5:5)CaCl₂ and Na₂SO₄ (dual)~500 (in SIF)7.4

SIF: Simulated Intestinal Fluid

Table 2: Drug Release from Dual-Crosslinked Alginate/Chitosan Hydrogels

Hydrogel Composition (Alginate:Chitosan)Model DrugRelease in SGF (pH 1.2)Release in SIF (pH 7.4)Reference
9:1Bovine Serum Albumin (BSA)< 3% after 8 hours~81% after 8 hours
7:3Bovine Serum Albumin (BSA)< 2% after 8 hours< 60% after 8 hours
5:5Bovine Serum Albumin (BSA)< 2% after 8 hours< 60% after 8 hours

SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Synthesis_of_N_Glutaric_Acid_Chitosan cluster_synthesis Synthesis of N-Glutaric Acid Chitosan (GAC) chitosan Chitosan Solution (in 2% Acetic Acid) reaction Acylation Reaction (Stirring at RT) chitosan->reaction ga Glutaric Anhydride (in Ethanol) ga->reaction hydrogel GAC Hydrogel Formation reaction->hydrogel purification Purification (Washing & Dialysis) hydrogel->purification lyophilization Lyophilization purification->lyophilization gac_product N-Glutaric Acid Chitosan (GAC) (Porous Sponge) lyophilization->gac_product

Caption: Synthesis workflow for N-Glutaric Acid Chitosan (GAC).

Hydrogel_Preparation_Workflow cluster_prep Dual-Crosslinked Alginate/GAC Hydrogel Bead Preparation alginate Sodium Alginate Solution mixing Homogeneous Solution (Alginate + GAC + Protein) alginate->mixing gac GAC Solution gac->mixing protein Protein Drug (e.g., BSA) protein->mixing crosslink1 Ionic Crosslinking I (Dropping into CaCl₂ solution) mixing->crosslink1 crosslink2 Ionic Crosslinking II (Transfer to Na₂SO₄ solution) crosslink1->crosslink2 washing Washing crosslink2->washing final_product Dual-Crosslinked Hydrogel Beads washing->final_product

Caption: Experimental workflow for preparing dual-crosslinked hydrogel beads.

Crosslinking_Mechanism cluster_mechanism Dual Crosslinking Mechanism chitosan Chitosan Polymer Chain -NH₂ gac N-Glutaric Acid Chitosan (GAC) -NH-CO-(CH₂)₃-COOH chitosan:nh2->gac Acylation ga {Glutaric Anhydride} ga->gac hydrogel Dual-Crosslinked Hydrogel Network gac->hydrogel Ionic Interaction alginate Alginate Polymer Chain -COO⁻ alginate->hydrogel Ionic Interaction ca_ion Ca²⁺ ca_ion->hydrogel Ionic Bridge so4_ion SO₄²⁻ so4_ion->hydrogel Ionic Interaction

Caption: Schematic of the dual crosslinking mechanism.

References

Application Note: Quantification of Glutaric Acid in Biological Matrices using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaric acid (GA) is a C5 dicarboxylic acid that serves as a crucial intermediate in the metabolic pathways of lysine and tryptophan.[1][2] Elevated levels of this compound in biological fluids are a key biomarker for Glutaric Aciduria Type I (GA I), a rare inherited metabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase.[3] Accurate and precise quantification of this compound is essential for the diagnosis, monitoring, and development of therapeutic interventions for GA I.[2] Isotope Dilution Mass Spectrometry (ID-MS) is the gold standard for this application, offering high sensitivity and specificity by using a stable isotope-labeled internal standard to correct for matrix effects and variations in sample preparation and instrument response.[2] This application note provides a detailed protocol for the quantification of this compound in urine and serum using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry involves the addition of a known amount of a stable isotope-labeled analogue of the analyte (in this case, a deuterated form of this compound such as 2,2,4,4-D4-glutaric acid) to the sample at the beginning of the analytical procedure. This "internal standard" is chemically identical to the analyte and therefore behaves similarly during extraction, derivatization, and chromatographic separation. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, a highly accurate and precise quantification can be achieved, as this ratio is independent of sample recovery.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described methods for this compound quantification.

Table 1: GC-MS Method Performance Characteristics

ParameterQuadrupole Mass Filter (QMF)Quadrupole Ion Trap (QIT)
Linearity Range0.19 - 3.8 µM0.19 - 3.8 µM
Correlation Coefficient (r²)0.99980.9993
Run-to-Run Precision1.2 - 3.7%6.2 - 8.6%
Average Recovery (Urine)96%103%
Average Recovery (Serum)96%103%

Table 2: LC-MS/MS Method Performance Characteristics

ParameterValue
Linearity RangeUp to 1000 µM (GA), 200 µM (3HGA)
Limit of Detection (LOD)0.2 µM (GA), 0.4 µM (3HGA)
Precision (CV%)3.7 - 14.5%
Accuracy87.4 - 109.8%

Experimental Protocols

Materials and Reagents
  • This compound (GA) standard

  • 2,2,4,4-D4-Glutaric Acid (D4-GA) internal standard

  • N,O-bis(trimethylsilyl)trifluoro-acetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE)

  • Hydrochloric Acid (HCl)

  • Sodium Chloride (NaCl)

  • Organic solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate)

  • Deionized water

  • Biological matrix (Urine, Serum)

Protocol 1: GC-MS Quantification of this compound

This protocol is adapted from a method for the analysis of this compound in urine and serum.

1. Sample Preparation:

  • To 1.0 mL of urine or serum, add 50 µL of the D4-GA internal standard solution (5 mg/mL in deionized water).
  • For serum samples, allow the mixture to equilibrate for at least 30 minutes.
  • Add 500 µL of 3 N HCl and 1.5 g of NaCl.
  • For serum samples of 200 µL or more, centrifuge the sample at this stage.
  • Extract the this compound with an appropriate organic solvent such as ethyl acetate.
  • Evaporate the organic layer to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add a derivatizing agent such as BSTFA with 1% TMCS.
  • Heat the mixture to facilitate the reaction and form the trimethylsilyl (TMS) derivatives of this compound.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: DB-1 (30 m x 0.25 mm x 0.25 µm) or equivalent.
  • Injector Temperature: 250-260°C (splitless injection).
  • Oven Temperature Program:
  • Initial temperature: 70°C.
  • Ramp 1: 20°C/min to 170°C.
  • Ramp 2: 10°C/min to 185°C.
  • Ramp 3: 30°C/min to 280°C.
  • Carrier Gas: Helium.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Impact (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Ions to Monitor (for di-TMS derivative):
  • This compound (GA): m/z 261.
  • D4-Glutaric Acid (D4-GA): m/z 265.

Protocol 2: LC-MS/MS Quantification of this compound in Dried Urine Spots

This protocol describes a simplified method for analyzing this compound in dried urine spots.

1. Sample Preparation and Derivatization:

  • A 3.2-mm disc is punched from a dried urine spot.
  • The derivatization is performed directly on the disc without a prior extraction step.
  • The disc is placed in a vial with a derivatization agent such as DAABD-AE.
  • The reaction mixture is heated at 60°C for 45 minutes.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:
  • Column: C18 column or equivalent.
  • Mobile Phase: A gradient of an aqueous phase and an organic phase (e.g., acetonitrile).
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for DAABD-AE derivatives.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor-to-product ion transitions for the derivatized this compound and its internal standard would need to be determined.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Urine or Serum Sample add_is Add D4-Glutaric Acid (Internal Standard) sample->add_is acidify Acidify with HCl and add NaCl add_is->acidify extract Extract with Organic Solvent acidify->extract dry Evaporate to Dryness extract->dry derivatize Add Derivatizing Agent (e.g., BSTFA) and Heat dry->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms data Data Acquisition and Quantification gcms->data

Caption: Experimental workflow for GC-MS based this compound quantification.

signaling_pathway cluster_metabolism Metabolic Pathway cluster_disease Glutaric Aciduria Type I lysine Lysine, Tryptophan glutaryl_coa Glutaryl-CoA lysine->glutaryl_coa glutaric_acid This compound glutaryl_coa->glutaric_acid Normal Metabolism gcdh Glutaryl-CoA Dehydrogenase (Deficient) glutaryl_coa->gcdh accumulation Accumulation of this compound gcdh->accumulation Metabolic Block

Caption: Simplified metabolic pathway of this compound and its disruption in GA I.

References

Application Note: Solid-Phase Extraction of Glutaric Acid from Human Serum

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Glutaric acid is a dicarboxylic acid that serves as a key intermediate in the metabolism of the amino acids lysine, hydroxylysine, and tryptophan. Elevated levels of this compound in biological fluids, such as serum, are a hallmark of Glutaric Aciduria Type I (GA1), a rare inherited metabolic disorder.[1][2] GA1 is caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase, leading to the accumulation of this compound and other metabolites, which can cause significant neurological damage.[3][4] Accurate and reliable quantification of this compound in serum is crucial for the diagnosis, monitoring, and management of patients with GA1.

Solid-phase extraction (SPE) is a widely used sample preparation technique that effectively removes interfering substances from complex biological matrices like serum, thereby improving the sensitivity and selectivity of subsequent analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS).[5] This application note provides a detailed protocol for the extraction of this compound from human serum using mixed-mode weak anion exchange SPE.

Principle of the Method

This protocol utilizes a mixed-mode solid-phase extraction sorbent with both weak anion exchange and reversed-phase retention mechanisms. At an appropriate pH, the carboxyl groups of this compound are ionized, allowing for its retention on the weak anion exchange functional groups of the sorbent. A series of wash steps removes neutral and weakly retained interferences. Finally, a change in pH is used to neutralize the this compound, disrupting the ionic interaction and allowing for its elution from the sorbent.

Required Materials

  • SPE Sorbent: Weak anion exchange (WAX) SPE cartridges (e.g., Oasis WAX, Strata-X-AW)

  • Reagents:

    • Methanol, HPLC grade

    • Acetonitrile, HPLC grade

    • Water, HPLC grade

    • Ammonium hydroxide

    • Formic acid

    • Internal Standard (IS): Deuterated this compound (this compound-d4) or other suitable internal standard.

  • Equipment:

    • SPE vacuum manifold

    • Vortex mixer

    • Centrifuge

    • Analytical balance

    • pH meter

    • Evaporation system (e.g., nitrogen evaporator)

    • LC-MS/MS system

Experimental Protocols

Preparation of Reagents and Standards
  • Internal Standard Spiking Solution: Prepare a stock solution of deuterated this compound in a suitable solvent (e.g., methanol/water). Further dilute to a working concentration for spiking into serum samples.

  • SPE Conditioning Solvent: Methanol

  • SPE Equilibration Solvent: Water

  • Sample Pre-treatment Solution: 2% Ammonium hydroxide in water

  • Wash Solvent 1: 5% Methanol in water

  • Wash Solvent 2: Acetonitrile

  • Elution Solvent: 2% Formic acid in methanol

  • Reconstitution Solvent: Mobile phase or a compatible solvent for LC-MS/MS analysis.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound and a fixed concentration of the internal standard into a surrogate matrix (e.g., charcoal-stripped serum or saline).

Sample Pre-treatment
  • Allow serum samples to thaw to room temperature.

  • Vortex the samples to ensure homogeneity.

  • To a 100 µL aliquot of serum, add the internal standard.

  • Add 200 µL of 2% ammonium hydroxide in water to the serum sample.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube for SPE.

Solid-Phase Extraction Procedure
  • Conditioning: Condition the weak anion exchange SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated supernatant from step 2.7 onto the SPE cartridge.

  • Washing 1: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Washing 2: Wash the cartridge with 1 mL of acetonitrile to remove non-polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the this compound with 1 mL of 2% formic acid in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Analysis: The sample is now ready for analysis by LC-MS/MS.

Data Presentation

Table 1: Quantitative Performance Data for this compound Extraction from Serum

ParameterResultReference
Average Recovery 96% - 103%
Normal Physiological Range in Plasma 0.55 - 2.9 µmol/L

Mandatory Visualizations

SPE_Workflow cluster_Pretreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_Analysis Analysis Serum Serum Sample (100 µL) Add_IS Add Internal Standard Serum->Add_IS Precipitate Protein Precipitation (2% NH4OH) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Sample Supernatant->Load Condition Condition (Methanol) Equilibrate Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash1 Wash 1 (5% Methanol/Water) Load->Wash1 Wash2 Wash 2 (Acetonitrile) Wash1->Wash2 Dry Dry Sorbent Wash2->Dry Elute Elute (2% Formic Acid/Methanol) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for the solid-phase extraction of this compound from serum.

GA1_Pathway Lysine L-Lysine Catabolism Catabolic Pathway Lysine->Catabolism Tryptophan L-Tryptophan Tryptophan->Catabolism Hydroxylysine L-Hydroxylysine Hydroxylysine->Catabolism GlutarylCoA Glutaryl-CoA Catabolism->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase GlutarylCoA->GCDH CrototnylCoA Crotonyl-CoA GCDH->CrototnylCoA GCDH->Block GlutaricAcid This compound (Accumulates) Block->GlutaricAcid   Deficiency in GA1 Metabolites Other Toxic Metabolites Block->Metabolites

Caption: Metabolic pathway illustrating the defect in Glutaric Aciduria Type I.

References

Application Notes and Protocols for the Synthesis of 1,5-Pentanediol from Glutaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,5-Pentanediol (1,5-PDO) is a valuable chemical intermediate used in the production of polyesters, polyurethanes, and other polymers.[1] One of the primary synthesis routes to 1,5-PDO is through the catalytic hydrogenation of glutaric acid or its corresponding esters, such as dimethyl glutarate.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of 1,5-pentanediol from this compound, targeting researchers, scientists, and professionals in drug development. The protocols are based on established chemical literature and patents, offering a comprehensive guide to various catalytic systems and reaction conditions.

Synthesis Pathways

The conversion of this compound to 1,5-pentanediol can be achieved through two main pathways: a direct hydrogenation of the dicarboxylic acid or a two-step process involving esterification followed by hydrogenation.

Synthesis_Pathways This compound This compound Dimethyl Glutarate Dimethyl Glutarate This compound->Dimethyl Glutarate Esterification (Methanol, Acid Catalyst) 1,5-Pentanediol 1,5-Pentanediol This compound->1,5-Pentanediol Direct Catalytic Hydrogenation Dimethyl Glutarate->1,5-Pentanediol Catalytic Hydrogenation

Caption: Overview of synthetic routes from this compound to 1,5-pentanediol.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Dimethyl Glutarate Hydrogenation

This protocol involves the esterification of this compound to dimethyl glutarate, followed by its catalytic hydrogenation to 1,5-pentanediol. This is a common industrial approach.[3]

Step 1: Esterification of this compound

This step converts this compound into its more volatile dimethyl ester, which can be more amenable to certain hydrogenation catalysts.

Materials:

  • This compound

  • Methanol

  • Acid catalyst (e.g., sulfuric acid, acidic resin)

  • Reaction vessel with reflux condenser and Dean-Stark trap

  • Distillation apparatus

Procedure:

  • Charge the reaction vessel with this compound and an excess of methanol.

  • Add a catalytic amount of a strong acid.

  • Heat the mixture to reflux. Water produced during the reaction is removed azeotropically using the Dean-Stark trap to drive the equilibrium towards the ester.

  • Monitor the reaction progress by techniques such as titration of the acid number or gas chromatography (GC).

  • Once the reaction is complete, neutralize the acid catalyst.

  • Remove the excess methanol by distillation.

  • Purify the crude dimethyl glutarate by vacuum distillation.

Step 2: Hydrogenation of Dimethyl Glutarate

The purified dimethyl glutarate is then reduced to 1,5-pentanediol using a suitable catalyst under hydrogen pressure.

Materials:

  • Dimethyl glutarate

  • Hydrogen gas

  • Catalyst (e.g., Ru-based, Cu-based)

  • Solvent (e.g., tetrahydrofuran (THF))

  • High-pressure autoclave/reactor

  • Filtration system

  • Distillation apparatus

Example Protocol with a Ruthenium-based Catalyst: [2]

  • Charge a high-pressure autoclave with dimethyl glutarate (20 mmol), a ruthenium catalyst (e.g., RuCl2(L-I), 0.05 mol%), and sodium methoxide (10 mol%) in a suitable solvent like THF (14 mL).

  • Seal the autoclave and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to 50 bar.

  • Heat the reaction mixture to 100°C with stirring for 2.5 hours.

  • After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Remove the catalyst by filtration.

  • The resulting product mixture can be analyzed by GC after silylation to determine conversion and selectivity.

  • Purify the 1,5-pentanediol from the reaction mixture by distillation.

Two_Step_Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_hydrogenation Step 2: Hydrogenation E1 Mix this compound, Methanol, and Catalyst E2 Reflux and Remove Water E1->E2 E3 Neutralize and Remove Excess Methanol E2->E3 E4 Vacuum Distill to Purify Dimethyl Glutarate E3->E4 H1 Charge Autoclave with Dimethyl Glutarate, Catalyst, Solvent E4->H1 Purified Intermediate H2 Pressurize with H2 and Heat H1->H2 H3 Cool, Vent, and Filter Catalyst H2->H3 H4 Distill to Purify 1,5-Pentanediol H3->H4

Caption: Workflow for the two-step synthesis of 1,5-pentanediol.

Protocol 2: Direct Hydrogenation of this compound

This method avoids the intermediate esterification step, potentially offering a more streamlined process.

Materials:

  • This compound (or a mixture of dicarboxylic acids containing this compound)

  • Hydrogen gas

  • Catalyst (e.g., Re-Pd/SiO2, Ru-Sn based)

  • Solvent (e.g., 1,4-dioxane)

  • High-pressure autoclave/reactor

  • Filtration system

  • Distillation apparatus

Example Protocol with a Rhenium-Palladium Catalyst:

  • Prepare the Re-Pd/SiO2 catalyst (Re/Pd = 8) and pre-reduce it ex situ in a liquid phase (1,4-dioxane).

  • Charge a high-pressure autoclave with this compound, the pre-reduced catalyst, and 1,4-dioxane as the solvent.

  • Seal the autoclave and purge with hydrogen.

  • Pressurize the reactor with hydrogen.

  • Heat the reaction to 413 K (140°C) with stirring.

  • Maintain the reaction for a specified duration, monitoring the pressure drop to gauge hydrogen consumption.

  • After cooling and venting, filter the catalyst from the reaction mixture.

  • Isolate and purify the 1,5-pentanediol by distillation. High yields of diols (71-89%) have been reported under these conditions.

Direct_Hydrogenation_Workflow DH1 Charge Autoclave with This compound, Pre-reduced Catalyst, Solvent DH2 Pressurize with H2 and Heat to Reaction Temperature DH1->DH2 DH3 Monitor Reaction Progress DH2->DH3 DH4 Cool, Vent, and Filter Catalyst DH3->DH4 DH5 Distill to Purify 1,5-Pentanediol DH4->DH5

Caption: Workflow for the direct hydrogenation of this compound.

Data Presentation

The following tables summarize quantitative data from various reported methods for the synthesis of 1,5-pentanediol.

Table 1: Hydrogenation of this compound Derivatives

PrecursorCatalystTemperature (°C)Pressure (bar)SolventYield/Selectivity of 1,5-PDOReference
Dimethyl GlutarateRuCl2(L-I)10050THF93% (Conversion)
This compoundRe-Pd/SiO2140Not specified1,4-dioxaneHigh yield (71-89% for diols)
Dicarboxylic Acid MixRu-Sn basedNot specifiedNot specifiedWater (presence)Not specified

Table 2: Alternative Synthesis Routes to 1,5-Pentanediol

Starting MaterialIntermediate/Catalyst SystemTemperature (°C)Pressure (bar)Selectivity to 1,5-PDOReference
3,4-dihydro-2H-pyran (DHP)Cu/Zn/Al catalyst for hydrogenation step1805054.5%
Furfuryl Alcohol2Pt/MgO-2001601015.2%
1,5-GlutaraldehydeNi-A/X supported catalyst60-12020-80High

Concluding Remarks

The synthesis of 1,5-pentanediol from this compound is a well-established process, with the two-step esterification-hydrogenation route being a common and high-yielding method. Direct hydrogenation of this compound presents a more atom-economical alternative, though catalyst selection and pre-treatment are critical for high activity. The choice of protocol will depend on factors such as available equipment (high-pressure reactors), desired purity, and economic considerations regarding catalyst cost and process complexity. The data presented provides a comparative basis for selecting an appropriate synthetic strategy. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

Application Notes and Protocols for the Use of Glutaric Acid in Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaric acid, a five-carbon dicarboxylic acid, serves as a valuable monomer in the synthesis of polyamides. The incorporation of this compound into the polymer backbone influences key properties such as melting point, crystallinity, and flexibility, making these polyamides suitable for a range of applications from engineering plastics to biomedical materials. This document provides detailed application notes, experimental protocols, and characterization data for the synthesis of polyamides using this compound.

Synthesis of Polyamides from this compound

Polyamides are typically synthesized through the polycondensation reaction of a dicarboxylic acid (or its derivative) with a diamine. The properties of the resulting polyamide can be tailored by the choice of the diamine monomer, which can be either aliphatic or aromatic. Two primary methods for the synthesis of polyamides from this compound are melt polycondensation and solution polymerization.

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound with Hexamethylenediamine (to produce Polyamide 5,6)

This protocol describes the synthesis of Polyamide 5,6 via the direct condensation of this compound and hexamethylenediamine in the molten state.

Materials:

  • This compound

  • Hexamethylenediamine

  • Nitrogen gas supply

  • Vacuum line

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and vacuum outlet

  • Heating mantle with temperature controller

Procedure:

  • Monomer Preparation: Accurately weigh equimolar amounts of this compound and hexamethylenediamine.

  • Salt Formation (Optional but Recommended): To ensure a 1:1 stoichiometry, a nylon salt can be prepared by dissolving the diamine and this compound in a suitable solvent like a mixture of ethanol and water. The resulting salt precipitates, is filtered, and dried under vacuum.

  • Polymerization:

    • Place the equimolar mixture of monomers (or the dried nylon salt) into the glass reactor.

    • Heat the reactor to approximately 150°C under a gentle stream of nitrogen to melt the monomers and initiate the formation of the ammonium salt.

    • Once a homogeneous melt is achieved, gradually increase the temperature to 180°C and apply a vacuum of approximately 0.1 mmHg.

    • Continue the reaction under vacuum with mechanical stirring for several hours (e.g., 6 hours). Water, the byproduct of the condensation reaction, will be removed by the vacuum, driving the polymerization reaction forward.

    • After the desired reaction time, release the vacuum with nitrogen and allow the reactor to cool to room temperature.

    • The resulting solid polyamide can then be removed from the reactor.

Protocol 2: Bulk Polymerization of this compound with an Aromatic Diamine (e.g., 4,4'-oxydianiline - ODA)

This protocol is adapted for the synthesis of semi-aromatic polyamides and involves a stepwise temperature increase to manage the higher melting points and reactivity of aromatic diamines.

Materials:

  • This compound (GA)

  • 4,4'-oxydianiline (ODA)

  • Pressure-resistant tube with a screw cap

  • Electric furnace

  • Nitrogen gas

Procedure:

  • Monomer Charging: Place equimolar amounts of this compound and 4,4'-oxydianiline into a pressure-resistant tube.

  • Inert Atmosphere: Purge the tube with nitrogen and tightly seal it with a screw cap.

  • Staged Polymerization: Place the tube in an electric furnace and subject it to a stepwise heating program. A typical program might be:

    • Stage 1: Heat to 200°C and hold for 1 hour.

    • Stage 2: Increase the temperature to 220°C and hold for 2 hours.

    • Stage 3: Further increase the temperature to 270-300°C and hold for several hours (e.g., 7 hours) to increase the molecular weight of the polymer.

  • Isolation and Purification:

    • After cooling, dissolve the solid product in concentrated sulfuric acid.

    • Precipitate the polymer by pouring the solution into a large volume of a sodium bicarbonate aqueous solution to neutralize the acid.

    • Collect the precipitated polymer by filtration, wash thoroughly with water, and dry in a vacuum oven at 120°C for 6 hours.

Characterization of this compound-Based Polyamides

The synthesized polyamides can be characterized by various techniques to determine their molecular weight, thermal properties, and mechanical properties.

Data Presentation

The following tables summarize typical properties of polyamides derived from this compound and other similar aliphatic dicarboxylic acids.

Table 1: Thermal Properties of Semi-Aromatic Polyamides from Aliphatic Dicarboxylic Acids and Aromatic Diamines [1]

Dicarboxylic AcidDiamineInherent Viscosity (ηinh, dL/g)5% Weight Loss Temp. (Td5%, °C)
This compound (C5) ODA0.20316
Adipic Acid (C6)ODA0.76390
Pimelic Acid (C7)ODA0.35375
Sebacic Acid (C10)ODA0.63416

ODA: 4,4'-oxydianiline

Table 2: Mechanical Properties of Polyamide 5,6 (PA56) compared to Polyamide 6,6 (PA66) [2][3]

PropertyPolyamide 5,6 (PA56)Polyamide 6,6 (PA66)
Tensile Strength (MPa)71.3 ± 1.9~60
Specific Strength (MPa)64.8 ± 2.0-
Melting Temperature (°C)~252~265
Decomposition Temperature (°C)Lower than PA66Higher than PA56

Note: Polyamide 5,6 is synthesized from pentamethylenediamine (C5 diamine) and adipic acid (C6 diacid), which is structurally analogous to a polyamide from this compound (C5 diacid) and a C6 diamine.

Application in Drug Development: this compound as a Linker

This compound and its derivatives can be utilized as linkers or spacers to conjugate drug molecules to polymers, forming polymer-drug conjugates for controlled release applications. The ester or amide bonds formed can be designed to be biodegradable, releasing the drug under specific physiological conditions.

Conceptual Application: Methotrexate-Polyamide Conjugate

Table 3: Example of Controlled Release from Polymeric Nanoparticles [4]

FormulationDrug Release after 11 days (%)
Methotrexate-Poloxamer 407 Nanoparticles< 50%

This table illustrates the principle of controlled release from a polymer conjugate system. The release kinetics can be tuned by altering the polymer composition and the nature of the linkage between the drug and the polymer.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Polyamide Synthesis cluster_purification Purification cluster_characterization Characterization Monomers This compound + Diamine Polymerization Melt or Solution Polycondensation Monomers->Polymerization Crude_Polymer Crude Polyamide Polymerization->Crude_Polymer Precipitation Precipitation in Non-solvent Crude_Polymer->Precipitation Washing Washing Precipitation->Washing Drying Drying under Vacuum Washing->Drying GPC GPC (Molecular Weight) Drying->GPC DSC_TGA DSC/TGA (Thermal Properties) Drying->DSC_TGA Tensile_Testing Tensile Testing (Mechanical Properties) Drying->Tensile_Testing FTIR_NMR FTIR/NMR (Structure) Drying->FTIR_NMR

Caption: Workflow for the synthesis and characterization of polyamides.

Polymerization Reaction

Polymerization_Reaction Glutaric_Acid HOOC-(CH2)3-COOH Polyamide -[OC-(CH2)3-CO-NH-R-NH]n- Glutaric_Acid->Polyamide + Diamine H2N-R-NH2 Diamine->Polyamide + Water H2O Polyamide->Water + n

Caption: General polycondensation reaction of this compound and a diamine.

Drug-Polymer Conjugate Concept

Drug_Conjugate Polyamide Polyamide Backbone (-[CO-(CH2)3-CO-NH-R-NH]n-) Linker Linker (e.g., this compound derivative) Polyamide->Linker covalent bond Drug Drug Molecule (e.g., Methotrexate) Linker->Drug biodegradable bond Release Drug Release (Hydrolysis) Drug->Release under physiological conditions

References

Glutaric Acid as a Spacer in Bioconjugation Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaric acid, a simple five-carbon dicarboxylic acid, has emerged as a valuable and versatile spacer in the field of bioconjugation chemistry. Its linear structure and terminal carboxyl groups provide a convenient handle for covalently linking a wide variety of biomolecules, including proteins, antibodies, peptides, and nanoparticles, to other molecules of interest such as drugs, imaging agents, or solid supports. The use of this compound as a spacer can offer several advantages, including improved solubility, reduced steric hindrance, and enhanced biological activity of the resulting conjugate. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound and its derivatives as spacers in various bioconjugation applications.

Applications of this compound Spacers

This compound-based linkers have been successfully employed in a range of bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs): Derivatives of this compound, such as Disuccinimidyl glutarate (DSG), are used to link cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

  • Nanoparticle Functionalization: this compound can be used to modify the surface of nanoparticles, facilitating the attachment of targeting ligands or therapeutic agents for drug delivery applications. The introduction of a this compound spacer has been shown to improve the intracellular uptake of nanoparticles.[1][2][3][4][5]

  • Protein and Enzyme Immobilization: this compound and its activated forms can be used to immobilize enzymes and proteins onto solid supports, which is crucial for applications in biocatalysis and diagnostics.

  • Dendrimer-Drug Conjugates: this compound can serve as a linker to attach drugs to the periphery of dendrimers, creating high-payload drug delivery systems.

  • PROTACs (Proteolysis Targeting Chimeras): this compound-based linkers can be incorporated into PROTACs to connect a target protein-binding ligand and an E3 ligase-binding ligand, inducing targeted protein degradation.

Chemical Principles of this compound-Based Bioconjugation

The versatility of this compound as a spacer stems from the reactivity of its two carboxyl groups. These groups can be activated to react with primary amines on biomolecules, forming stable amide bonds. The most common methods for activating the carboxyl groups of this compound are:

  • Carbodiimide Chemistry (EDC/NHS): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) activates the carboxyl groups to form a more stable NHS ester. This intermediate then readily reacts with primary amines.

  • Acylation with Glutaric Anhydride: Glutaric anhydride can directly acylate primary amines on proteins and other biomolecules, opening the anhydride ring to form an amide bond and a free terminal carboxylic acid.

  • Homobifunctional Crosslinking with Disuccinimidyl Glutarate (DSG): DSG is a commercially available derivative of this compound where both carboxyl groups are pre-activated as NHS esters. It can directly crosslink two molecules containing primary amines.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of a Molecule Containing a Primary Amine to a Carboxylated Surface using this compound as a Spacer

This protocol describes the covalent attachment of a molecule with a primary amine (e.g., a protein, peptide, or small molecule) to a surface functionalized with carboxyl groups, using this compound as a homobifunctional spacer.

Materials:

  • Carboxylated surface (e.g., nanoparticles, beads, or a sensor chip)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Amine-containing molecule to be conjugated

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20

Procedure:

  • Preparation of this compound Solution: Prepare a 100 mM solution of this compound in the Activation Buffer.

  • Activation of Carboxylated Surface:

    • Wash the carboxylated surface with Activation Buffer.

    • Prepare a fresh solution of 100 mg/mL EDC and 100 mg/mL NHS (or Sulfo-NHS) in Activation Buffer.

    • To the carboxylated surface, add the this compound solution to a final concentration of 10-20 mM.

    • Add EDC and NHS to a final concentration of 2 mM and 5 mM, respectively.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing: Wash the surface 3-4 times with ice-cold Activation Buffer to remove excess this compound, EDC, and NHS.

  • Activation of the Second Carboxyl Group of this compound:

    • Resuspend the this compound-modified surface in Activation Buffer.

    • Add fresh EDC and NHS to a final concentration of 2 mM and 5 mM, respectively.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing: Wash the surface 3-4 times with ice-cold Coupling Buffer.

  • Conjugation of Amine-Containing Molecule:

    • Immediately add the amine-containing molecule (dissolved in Coupling Buffer) to the activated surface. The optimal concentration of the molecule to be conjugated should be determined empirically.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to block any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Final Washing: Wash the conjugated surface extensively with Wash Buffer to remove non-covalently bound molecules.

Protocol 2: Protein Acylation with Glutaric Anhydride

This protocol describes the modification of a protein with glutaric anhydride to introduce a terminal carboxylic acid, which can then be used for further conjugation.

Materials:

  • Protein solution (1-10 mg/mL in a suitable buffer without primary amines, e.g., 50 mM sodium phosphate, pH 7.5-8.5)

  • Glutaric anhydride

  • Reaction Buffer: 50 mM Sodium Phosphate, pH 7.5-8.5

  • 1 N NaOH

  • Dialysis or size-exclusion chromatography materials

Procedure:

  • Protein Preparation: Ensure the protein is in a buffer free of primary amines (e.g., Tris or glycine).

  • Reaction Setup:

    • Cool the protein solution to 10-15°C in a stirred vessel.

    • Monitor the pH of the solution continuously.

  • Acylation Reaction:

    • Add small aliquots of solid glutaric anhydride to the stirring protein solution. A molar excess of 5 to 25 moles of anhydride per 50,000 g of protein can be used as a starting point.

    • Maintain the pH of the reaction between 7.5 and 8.5 by adding small volumes of 1 N NaOH as needed. The reaction of the anhydride will cause a drop in pH.

    • Continue the reaction for 1-2 hours at 10-15°C.

  • Purification: Remove excess this compound and byproducts by dialysis against a suitable buffer (e.g., PBS) or by size-exclusion chromatography.

  • Characterization: The extent of modification can be determined by techniques such as mass spectrometry or by assaying the remaining free amino groups.

Protocol 3: Protein-Protein Crosslinking using Disuccinimidyl Glutarate (DSG)

This protocol describes the crosslinking of two proteins using the homobifunctional crosslinker DSG.

Materials:

  • Protein solution(s) to be crosslinked (in a buffer free of primary amines, e.g., PBS, pH 7.2-8.0)

  • Disuccinimidyl glutarate (DSG)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 7.5

Procedure:

  • Prepare DSG Stock Solution: Immediately before use, dissolve DSG in anhydrous DMSO or DMF to a concentration of 25-50 mM.

  • Crosslinking Reaction:

    • To the protein solution, add the DSG stock solution to a final concentration of 1-2 mM. A 10- to 50-fold molar excess of DSG to protein can be used as a starting point, depending on the protein concentration.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming unreacted DSG. Incubate for 15 minutes at room temperature.

  • Analysis: The crosslinked products can be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques.

Quantitative Data

The following tables summarize quantitative data related to the use of this compound-based spacers in bioconjugation.

Table 1: Effect of this compound Spacer on Nanoparticle Uptake

Nanoparticle SystemPresence of this compound SpacerIntracellular Iron Uptake (pg/cell)Reference
LHRH-SPIONWithout Spacer165 ± 28
LHRH-Glu-SPIONWith Spacer223.3 ± 25

SPION: Superparamagnetic Iron Oxide Nanoparticles; LHRH: Luteinizing Hormone-Releasing Hormone; Glu: this compound. Data are presented as mean ± standard deviation.

Table 2: Stability of Antibody-Drug Conjugates with Different Linkers

ADC LinkerLinker TypeStability in Human Plasma (28 days at 37°C)Reference
Val-CitDipeptideStable
Ser-Val-CitTripeptideStable
Glu -Val-CitTripeptideStable

This table provides a qualitative comparison of linker stability. Quantitative degradation rates were not specified in the source.

Table 3: Drug-to-Antibody Ratio (DAR) for an ADC

Analytical MethodCalculated Average DARReference
Reversed-Phase Chromatography (UV 280 nm)4.0
Mass Spectrometry (Deconvoluted)4.0

This table shows an example of DAR determination for a cysteine-linked ADC. The specific linker used was not this compound-based, but the methodology is relevant for characterizing ADCs with glutarate linkers.

Visualizations

Experimental Workflow for Antibody-Drug Conjugate (ADC) Development

ADC_Development_Workflow cluster_Discovery Discovery & Design cluster_Conjugation Conjugation & Purification cluster_Characterization Characterization cluster_Evaluation Preclinical Evaluation Target Target Antigen Identification Antibody Antibody Selection/Engineering Target->Antibody Conjugation Antibody-Linker-Payload Conjugation Antibody->Conjugation Payload Payload Selection Payload->Conjugation Linker Linker Design (e.g., DSG) Linker->Conjugation Purification Purification of ADC (e.g., SEC, HIC) Conjugation->Purification DAR DAR Determination (HIC, MS) Purification->DAR Stability Stability Assessment (Plasma Incubation) Purification->Stability Binding Antigen Binding Affinity (SPR, ELISA) Purification->Binding InVitro In Vitro Cytotoxicity Assays DAR->InVitro Stability->InVitro Binding->InVitro InVivo In Vivo Efficacy (Xenograft Models) InVitro->InVivo Tox Toxicology Studies InVivo->Tox

Caption: Workflow for the development of an antibody-drug conjugate (ADC).

Signaling Pathway Modulation by a LHRH-SPION Conjugate

LHRH_Signaling cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space LHRH_SPION LHRH-Glu-SPION Conjugate LHRH_R LHRH Receptor LHRH_SPION->LHRH_R Binding Endosome Endosome LHRH_R->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Degradation Cellular_Effect Cellular Effect (e.g., Apoptosis) Payload_Release->Cellular_Effect Induces

Caption: Receptor-mediated endocytosis of a LHRH-SPION conjugate.

Conclusion

This compound and its derivatives are valuable tools in bioconjugation chemistry, offering a straightforward and effective means of linking biomolecules. The choice of activation chemistry—be it EDC/NHS, glutaric anhydride, or the use of pre-activated linkers like DSG—will depend on the specific application and the nature of the molecules to be conjugated. The protocols and data presented here provide a foundation for researchers to design and execute their own bioconjugation strategies using this compound-based spacers, ultimately enabling the development of novel and effective bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

Troubleshooting & Optimization

troubleshooting peak tailing in glutaric acid GC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the GC-MS analysis of glutaric acid, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC-MS analysis?

A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, exhibiting a "tail" that extends from the peak maximum towards the baseline.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing can compromise the accuracy of peak integration and quantification, and it can also reduce the resolution between closely eluting compounds.[1]

Q2: Why is this compound prone to peak tailing in GC-MS analysis?

A2: this compound is a polar dicarboxylic acid, which makes it susceptible to strong interactions with active sites within the GC system. These active sites are often acidic silanol groups present on the surfaces of the inlet liner, the GC column, and any contaminated areas of the flow path.[2] These interactions can delay the elution of a portion of the this compound molecules, resulting in a tailing peak. To mitigate this, derivatization is typically required to increase the volatility and reduce the polarity of this compound.[3]

Q3: What is derivatization and why is it necessary for this compound analysis?

A3: Derivatization is a chemical modification process used to convert an analyte into a more volatile and thermally stable compound, making it suitable for GC analysis. For this compound, a common derivatization technique is silylation, which involves replacing the active hydrogens on the carboxylic acid groups with a trimethylsilyl (TMS) group.[3] This process reduces the polarity of the molecule, minimizing its interaction with active sites in the GC system and thus improving peak shape.

Q4: What are the common silylating agents used for this compound?

A4: Common silylating agents for organic acids like this compound include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Often, a catalyst such as trimethylchlorosilane (TMCS) is added to enhance the derivatization efficiency.

Troubleshooting Guide: Peak Tailing in this compound Analysis

Peak tailing in the GC-MS analysis of derivatized this compound can generally be attributed to either chemical interactions or physical problems within the GC system. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Step 1: Differentiating Between Chemical and Physical Problems

A key diagnostic step is to observe the pattern of peak tailing in your chromatogram:

  • If only the this compound peak (and other polar analytes) are tailing: This strongly suggests a chemical problem , such as incomplete derivatization or active sites in the GC system.

  • If all peaks in the chromatogram, including internal standards and non-polar compounds, are tailing: This typically points to a physical problem related to the gas flow path, such as improper column installation or a leak.

Troubleshooting Workflow

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound check_peaks Are all peaks tailing? start->check_peaks chemical_problem Chemical Problem check_peaks->chemical_problem No physical_problem Physical Problem check_peaks->physical_problem Yes check_derivatization Review Derivatization Protocol chemical_problem->check_derivatization check_active_sites Inspect for Active Sites chemical_problem->check_active_sites solution_derivatization Optimize Derivatization: - Ensure anhydrous conditions - Check reagent age/purity - Adjust time/temperature check_derivatization->solution_derivatization solution_maintenance Perform Inlet Maintenance: - Replace liner and septum - Clean the inlet check_active_sites->solution_maintenance check_column_install Check Column Installation physical_problem->check_column_install check_leaks Perform Leak Check physical_problem->check_leaks check_inlet Inspect Inlet physical_problem->check_inlet solution_reinstall_column Re-install Column: - Ensure clean, square cut - Correct insertion depth check_column_install->solution_reinstall_column solution_fix_leaks Fix Leaks: - Check fittings and seals check_leaks->solution_fix_leaks check_inlet->solution_maintenance solution_column_care Column Maintenance: - Trim column front (10-20 cm) - Condition column solution_maintenance->solution_column_care

Caption: A flowchart for troubleshooting peak tailing in GC-MS analysis.

Detailed Troubleshooting Steps

1. Addressing Chemical Problems (this compound Peak Tailing)

  • Incomplete Derivatization: If the silylation of this compound is incomplete, the remaining underivatized or partially derivatized molecules will strongly interact with the GC system.

    • Action: Ensure your derivatization protocol is optimized. This includes using fresh, high-quality silylating reagents (e.g., BSTFA with 1% TMCS), ensuring anhydrous (water-free) conditions, and optimizing the reaction time and temperature.

  • Active Sites in the Inlet: The inlet liner is a common source of active sites that can cause peak tailing for polar compounds.

    • Action: Perform routine inlet maintenance. This includes replacing the septum and using a fresh, deactivated inlet liner. If the problem persists, clean the entire inlet.

  • Column Contamination/Degradation: The front end of the GC column can become contaminated with non-volatile residues from sample injections, creating active sites.

    • Action: Trim the front of the column (typically 10-20 cm) to remove the contaminated section. After trimming, it is good practice to recondition the column.

2. Addressing Physical Problems (All Peaks Tailing)

  • Improper Column Installation: A poorly cut or improperly installed column can create dead volume or turbulence in the flow path, leading to peak tailing for all compounds.

    • Action: Re-install the column, ensuring a clean, square cut at the column ends. Verify the correct column insertion depth into both the inlet and the detector as per the instrument manufacturer's guidelines.

  • System Leaks: Leaks in the carrier gas flow path can disrupt the flow and introduce oxygen, which can degrade the column's stationary phase.

    • Action: Perform a thorough leak check of the system, paying close attention to fittings at the gas supply, inlet, and detector.

  • Low Split Ratio: In split injection mode, a split ratio that is too low may not provide a high enough flow rate for an efficient sample introduction, potentially causing peak tailing.

    • Action: Increase the split vent flow rate. A minimum total flow through the inlet of 20 mL/minute is a good starting point.

Quantitative Data on Troubleshooting Effectiveness

The following tables summarize the expected improvements in peak shape, as measured by the Asymmetry Factor (As), after performing key troubleshooting steps. An As value of 1.0 indicates a perfectly symmetrical peak, with values between 0.9 and 1.5 generally considered acceptable.

Table 1: Effect of Inlet Maintenance on this compound Peak Asymmetry

ConditionAsymmetry Factor (As)Peak Shape
Before Maintenance (Contaminated Liner)> 2.0Severe Tailing
After Replacing Liner and Septum1.0 - 1.3Symmetrical

Table 2: Effect of Column Trimming on this compound Peak Asymmetry

ConditionAsymmetry Factor (As)Peak Shape
Before Trimming (Contaminated Column)1.8 - 2.5Moderate to Severe Tailing
After Trimming 15 cm from Column Inlet1.1 - 1.4Symmetrical

Experimental Protocols

Protocol 1: Derivatization of this compound in Urine Samples

This protocol is adapted for the analysis of urinary organic acids, including this compound.

Derivatization_Protocol cluster_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Silylation urine_sample 1. Start with Urine Sample (e.g., 200 µL) add_mox 2. Add Methoxyamine HCl (stabilizes keto groups) urine_sample->add_mox incubate1 3. Incubate at 60°C for 30 min add_mox->incubate1 add_is 4. Add Internal Standard and Ethyl Acetate incubate1->add_is vortex_spin 5. Vortex and Centrifuge add_is->vortex_spin collect_supernatant 6. Collect Supernatant vortex_spin->collect_supernatant dry_down 7. Evaporate to Dryness (under Nitrogen) collect_supernatant->dry_down add_bstfa 8. Add Hexane and BSTFA (e.g., 40 µL) dry_down->add_bstfa incubate2 9. Incubate at 70-90°C for 15 min add_bstfa->incubate2 to_gcms 10. Transfer to vial for GC-MS Analysis incubate2->to_gcms

Caption: A workflow for the derivatization of this compound in urine samples.

Materials:

  • Urine sample

  • Methoxyamine hydrochloride solution (in pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate

  • Hexane

  • Internal standard solution

  • Glass vials, centrifuge tubes

  • Centrifuge, vortex mixer, nitrogen evaporator, heating block/oven

Procedure:

  • Sample Preparation: To a glass vial, add the urine sample and methoxyamine hydrochloride solution.

  • Oximation: Incubate the mixture at 60°C for 30 minutes to stabilize any keto-acid groups.

  • Extraction: After cooling, add the internal standard and ethyl acetate. Vortex thoroughly and centrifuge.

  • Combine and Dry: Transfer the supernatant (organic layer) to a new vial. Repeat the extraction on the remaining sample and combine the supernatants. Evaporate the combined organic phase to complete dryness under a gentle stream of nitrogen.

  • Silylation: Add hexane and the BSTFA reagent to the dried extract.

  • Reaction: Cap the vial tightly and incubate at 70-90°C for 15-30 minutes.

  • Analysis: After cooling, the sample is ready for injection into the GC-MS.

Protocol 2: General GC-MS Parameters for this compound Analysis

These are typical starting parameters that may require optimization for your specific instrument and application.

Table 3: Recommended GC-MS Parameters

ParameterRecommended SettingRationale
GC Inlet
Inlet Temperature250 - 280°CEnsures complete and rapid vaporization of the derivatized this compound.
Injection ModeSplit (e.g., 20:1)Prevents column overload and can improve peak shape.
LinerDeactivated, low-volume split linerMinimizes active sites and ensures inertness.
GC Column
Stationary Phase5% Phenyl Polysiloxane (e.g., DB-5ms)A common, robust phase for general organic acid analysis.
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good resolution and capacity for this type of analysis.
Oven Program
Initial Temperature60 - 80°C (hold for 1-2 min)Allows for good focusing of the analytes at the head of the column.
Temperature Ramp5 - 10°C/minProvides good separation of a range of organic acids.
Final Temperature280 - 300°C (hold for 5 min)Ensures all derivatized compounds elute from the column.
Mass Spectrometer
Ion Source Temp.230°CStandard temperature for electron ionization.
Quadrupole Temp.150°CStandard temperature for the mass analyzer.
Scan Rangem/z 50 - 550Covers the expected mass fragments of derivatized this compound and other organic acids.

References

Technical Support Center: Improving Crosslinking Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of their crosslinking experiments. This guide focuses on glutaric acid crosslinking, a biocompatible alternative to the traditionally used glutaraldehyde, and also provides information on glutaraldehyde for comparative purposes.

Section 1: this compound Crosslinking

This compound, a dicarboxylic acid, is an effective crosslinking agent for proteins and biopolymers, offering a less toxic alternative to aldehyde-based crosslinkers.[1] It typically requires activation with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form stable amide bonds with primary amine groups on the target molecules.

Frequently Asked Questions (FAQs) for this compound Crosslinking

Q1: What is the mechanism of this compound crosslinking?

A1: this compound crosslinking is a two-step process. First, the carboxyl groups of this compound are activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester. Finally, the NHS ester of this compound reacts with primary amines (e.g., lysine residues on a protein) to form a stable amide bond, covalently linking the molecules.

Q2: Why do I need to use EDC and NHS with this compound?

A2: this compound's carboxyl groups do not readily react with amines on their own. EDC is a zero-length crosslinker that activates the carboxyl groups, making them susceptible to nucleophilic attack by amines.[2] The addition of NHS stabilizes the activated intermediate, increasing the efficiency of the crosslinking reaction in aqueous solutions and reducing side reactions.[3]

Q3: What are the optimal pH conditions for this compound crosslinking with EDC/NHS?

A3: The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH of 4.5-5.5. However, the reaction of the NHS-activated this compound with primary amines is more efficient at a physiological pH of 7.2-8.0. Therefore, a two-step protocol with a pH shift is often recommended for optimal results.

Q4: What are the advantages of using this compound over glutaraldehyde?

A4: this compound crosslinking offers several advantages, most notably improved biocompatibility. Glutaraldehyde is known to be cytotoxic, which can be a significant drawback for biomedical applications.[1][4] this compound, being a naturally occurring metabolite, is generally considered less toxic. Additionally, this compound crosslinking can result in biopolymers with good mechanical and thermal stability.

Q5: How can I determine the efficiency of my this compound crosslinking reaction?

A5: The degree of crosslinking can be assessed using several methods. A common technique is the ninhydrin assay, which quantifies the number of free primary amine groups remaining after the reaction. A decrease in the number of free amines indicates successful crosslinking. Other methods include SDS-PAGE to observe the formation of higher molecular weight crosslinked products and mechanical testing of the resulting biomaterial.

Troubleshooting Guide for this compound Crosslinking
Problem Potential Cause(s) Solution(s)
Low or no crosslinking Inactive EDC/NHS: EDC and NHS are moisture-sensitive and can hydrolyze over time.Use fresh or properly stored EDC and NHS. Allow reagents to come to room temperature before opening to prevent condensation.
Suboptimal pH: Incorrect pH for either the activation or coupling step.Ensure the pH of the reaction buffer is within the optimal range for each step (pH 4.5-5.5 for activation, pH 7.2-8.0 for coupling).
Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the activated this compound.Use non-amine containing buffers such as MES for the activation step and PBS for the coupling step.
Insufficient reagent concentrations: Molar ratio of this compound, EDC, and NHS to the target protein may be too low.Optimize the molar ratios of the crosslinking reagents. A molar excess of this compound, EDC, and NHS is typically required.
Protein precipitation during reaction Over-crosslinking: Excessive crosslinking can lead to the formation of large, insoluble aggregates.Reduce the concentration of this compound, EDC, or NHS. Decrease the reaction time.
Change in protein solubility: Modification of protein surface charges due to the reaction can alter its solubility.Adjust the pH or ionic strength of the buffer. Consider adding solubility enhancers like arginine or glycerol.
Poor mechanical properties of the crosslinked material Low crosslinking density: Insufficient formation of crosslinks.Increase the concentration of this compound and/or the reaction time. Ensure optimal pH and reagent activity.
Non-uniform crosslinking: Poor mixing of reagents can lead to areas of high and low crosslinking.Ensure thorough mixing of the reaction components.
Quantitative Data: this compound Crosslinking of Chitosan and Collagen

The following table summarizes the degree of crosslinking achieved with different concentrations of this compound for chitosan and type-I collagen. The degree of crosslinking was determined by quantifying the percentage of free amino groups that were crosslinked.

This compound Concentration (% w/v)Degree of Crosslinking in Chitosan (%)Degree of Crosslinking in Collagen (%)
0.0553.653.8
0.154.458.6
0.264.266.4
0.370.575.3
0.472.475.5
0.572.575.8

Data adapted from Mitra, T., et al. (2014). Could this compound (GA) replace glutaraldehyde in the preparation of biocompatible biopolymers with high mechanical and thermal properties? Proceedings of the Indian Academy of Sciences - Chemical Sciences.

Experimental Protocol: this compound Crosslinking of a Protein using EDC/NHS

This protocol provides a general guideline for the crosslinking of a protein using this compound, EDC, and NHS. Optimal conditions may vary depending on the specific protein and application.

Materials:

  • Protein solution in a suitable buffer (e.g., MES)

  • This compound solution

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5

  • Coupling Buffer: PBS (phosphate-buffered saline), pH 7.4

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer to the desired concentration (e.g., 1-10 mg/mL).

  • Activation of this compound:

    • Add the this compound solution to the protein solution at a desired molar excess.

    • Add EDC and NHS. A common starting point is a 2-5 fold molar excess of EDC and NHS over the moles of carboxyl groups on the this compound.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • pH Adjustment for Coupling:

    • Adjust the pH of the reaction mixture to 7.2-8.0 by adding the Coupling Buffer. Alternatively, the activated protein can be purified using a desalting column equilibrated with the Coupling Buffer to remove excess EDC and NHS.

  • Crosslinking Reaction:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. This will react with any remaining activated this compound.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by dialysis or using a desalting column.

Section 2: Glutaraldehyde Crosslinking (for comparison)

Glutaraldehyde is a widely used homobifunctional crosslinking agent that reacts primarily with primary amine groups to form Schiff bases. While effective, its use is often limited by its cytotoxicity.

Frequently Asked Questions (FAQs) for Glutaraldehyde Crosslinking

Q1: What is the reaction mechanism of glutaraldehyde?

A1: Glutaraldehyde's two aldehyde groups react with primary amines (like the epsilon-amino group of lysine) to form a Schiff base (an imine bond). This reaction is typically more efficient at a neutral to slightly alkaline pH.

Q2: What are the main concerns with using glutaraldehyde?

A2: The primary concern is its cytotoxicity, which can be problematic for biomedical applications where the crosslinked material will be in contact with cells or tissues. Unreacted glutaraldehyde can leach from the material and cause adverse cellular responses.

Q3: How can I reduce the cytotoxicity of glutaraldehyde-crosslinked materials?

A3: A common method to reduce cytotoxicity is to "quench" the reaction with a molecule containing a primary amine, such as glycine or Tris. This reacts with any unreacted aldehyde groups. Thorough washing of the crosslinked material is also crucial.

Troubleshooting Guide for Glutaraldehyde Crosslinking
Problem Potential Cause(s) Solution(s)
High Cytotoxicity Unreacted glutaraldehyde: Residual aldehyde groups are toxic to cells.Quench the reaction with an excess of an amine-containing compound like glycine or Tris. Thoroughly wash the crosslinked material with a suitable buffer (e.g., PBS).
Protein Aggregation/Precipitation High glutaraldehyde concentration: Can lead to extensive and uncontrolled crosslinking.Optimize the glutaraldehyde concentration by performing a titration experiment. Start with a lower concentration (e.g., 0.05%) and gradually increase it.
Reaction time is too long: Similar to high concentration, extended reaction times can cause over-crosslinking.Perform a time-course experiment to determine the optimal reaction time.
Inconsistent Crosslinking pH of the buffer: The reaction is pH-dependent, with higher efficiency at neutral to alkaline pH.Ensure the pH of your buffer is consistent and within the optimal range (typically pH 7.0-8.5).
Purity of glutaraldehyde: Commercial glutaraldehyde solutions can contain polymers and impurities that affect reactivity.Use high-purity, electron microscopy grade glutaraldehyde.

Visualizing Crosslinking Processes

Diagrams of Reaction Mechanisms and Workflows

Glutaric_Acid_Crosslinking cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling GA This compound (HOOC-(CH2)3-COOH) Activated_GA NHS-activated This compound GA->Activated_GA Activation (pH 4.5-5.5) EDC_NHS EDC + NHS EDC_NHS->GA Crosslinked_Proteins Crosslinked Proteins (Amide Bond) Activated_GA->Crosslinked_Proteins Coupling (pH 7.2-8.0) Protein1 Protein 1 with Primary Amine (-NH2) Protein1->Crosslinked_Proteins Protein2 Protein 2 with Primary Amine (-NH2) Protein2->Crosslinked_Proteins

Caption: Workflow for this compound Crosslinking via EDC/NHS Activation.

Glutaraldehyde_Crosslinking Glutaraldehyde Glutaraldehyde (OHC-(CH2)3-CHO) Schiff_Base Crosslinked Proteins (Schiff Base) Glutaraldehyde->Schiff_Base Reaction (pH 7.0-8.5) Protein1 Protein 1 with Primary Amine (-NH2) Protein1->Schiff_Base Protein2 Protein 2 with Primary Amine (-NH2) Protein2->Schiff_Base

Caption: Mechanism of Glutaraldehyde Crosslinking.

Troubleshooting_Workflow Start Experiment Start: Low Crosslinking Efficiency Check_Reagents Are EDC/NHS fresh and stored properly? Start->Check_Reagents Check_pH Is the pH optimal for both activation and coupling steps? Check_Reagents->Check_pH Yes Replace_Reagents Use fresh EDC/NHS Check_Reagents->Replace_Reagents No Check_Buffer Does the buffer contain competing amines (Tris, Glycine)? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH for each step Check_pH->Adjust_pH No Check_Concentration Are reagent concentrations and molar ratios optimized? Check_Buffer->Check_Concentration No Change_Buffer Use non-amine buffer (MES, PBS) Check_Buffer->Change_Buffer Yes Success Crosslinking Efficiency Improved Check_Concentration->Success Yes Optimize_Ratios Perform titration of reagent concentrations Check_Concentration->Optimize_Ratios No Replace_Reagents->Check_pH Adjust_pH->Check_Buffer Change_Buffer->Check_Concentration Optimize_Ratios->Success

Caption: Troubleshooting Logic for Low this compound Crosslinking Efficiency.

References

Technical Support Center: Glutaric Acid Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of glutaric acid in aqueous solutions. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

This compound is a chemically stable dicarboxylic acid.[1] In its solid, crystalline form, it is stable under normal storage conditions.[2] When dissolved in water, it is highly soluble and generally stable, especially when stored properly.[2] However, the long-term stability can be influenced by factors such as pH, temperature, and the presence of microorganisms.

Q2: How should I prepare and store aqueous this compound stock solutions?

For optimal stability, it is recommended to prepare stock solutions using high-purity water (e.g., Milli-Q® or equivalent). Solutions should be stored in tightly sealed, sterile containers to prevent microbial growth and evaporation. For short-term storage (days to a week), refrigeration at 2-8°C is advisable. For long-term storage (weeks to months), freezing at -20°C or below is recommended.

Q3: What is the expected shelf-life of a this compound solution?

While specific degradation kinetics in simple aqueous solutions are not extensively documented, based on its chemical structure, this compound is expected to be stable for extended periods when stored frozen. At refrigerated temperatures, solutions are likely stable for several weeks. At room temperature, the risk of microbial contamination increases, which is often a more significant concern than chemical degradation.

Q4: Are there any known degradation pathways for this compound in aqueous solution?

Abiotic degradation of this compound in a sterile aqueous solution under typical laboratory conditions is expected to be very slow. In biological systems or in the presence of certain microorganisms, this compound is metabolized.[1] For instance, in the environment, it can be biodegraded.[2] In a laboratory setting, the primary concern for instability is often microbial contamination rather than spontaneous chemical decomposition.

Q5: How does pH affect the stability of this compound solutions?

This compound itself is acidic, with the pH of a 1 mM solution being approximately 3.7 and a 100 mM solution around 2.66. While this compound is stable across a range of pH values, extreme pH conditions (highly acidic or highly alkaline) combined with high temperatures could potentially lead to slow hydrolysis or other reactions over long periods. However, under typical experimental conditions, pH is not considered a major factor in its chemical instability.

Troubleshooting Guide

Issue: Inconsistent experimental results when using a previously prepared this compound solution.

This is a common issue that may or may not be related to the stability of your this compound solution. Follow these troubleshooting steps to identify the root cause.

Step 1: Rule out other experimental variables.

Before assessing the stability of your this compound solution, ensure that other factors are not the source of inconsistency.

  • Instrument Performance: Is the analytical instrument (e.g., HPLC, mass spectrometer) performing as expected? Run system suitability tests and calibrations.

  • Reagent Quality: Are all other reagents and buffers freshly prepared and of high quality?

  • Experimental Technique: Has there been any change in the experimental protocol or technique?

Step 2: Visually inspect the this compound solution.
  • Clarity: Is the solution clear and free of any visible particles or cloudiness? Turbidity can indicate microbial contamination.

  • Color: Has the solution changed color? this compound solutions should be colorless.

If you observe any changes, it is best to discard the solution and prepare a fresh batch.

Step 3: Check the pH of the solution.

Measure the pH of your this compound solution and compare it to the expected pH for its concentration. A significant deviation could indicate contamination or an error in its preparation.

Step 4: Analytically verify the concentration of the this compound solution.

If the issue persists, the concentration of the this compound solution should be verified. An analytical method such as HPLC-UV is suitable for this purpose. Compare the concentration of the suspect solution to a freshly prepared standard. A significant decrease in concentration may suggest degradation or precipitation.

Data on this compound Stability

Storage ConditionTemperatureLight ConditionExpected Relative StabilityRecommended Storage Duration
SolidRoom TemperatureDark or LightVery HighYears
Aqueous Solution-20°C or belowDarkHighMonths to a year+
Aqueous Solution2-8°CDarkModerate to HighWeeks to months
Aqueous SolutionRoom TemperatureDark or LightLow to ModerateDays (risk of microbial growth)

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method for this compound

This protocol describes a general method to quantify the concentration of this compound in an aqueous solution over time to assess its stability.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Phosphoric acid or other suitable acid for pH adjustment

  • Aqueous solution of this compound to be tested

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: An isocratic mobile phase of acidified water (e.g., 0.1% phosphoric acid in water) and acetonitrile. A typical starting ratio would be 95:5 (v/v) aqueous to organic.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Procedure:

  • Standard Preparation: Prepare a series of this compound standards in water at known concentrations (e.g., ranging from 0.1 mg/mL to 1 mg/mL).

  • Calibration Curve: Inject the standards and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: At specified time points (e.g., T=0, 1 week, 1 month), withdraw an aliquot of the stored this compound solution, dilute as necessary to fall within the calibration curve range, and inject it into the HPLC system.

  • Data Analysis: Determine the concentration of this compound in the stored sample using the calibration curve. A significant decrease in concentration over time would indicate instability.

Visualizations

experimental_workflow prep Prepare Aqueous This compound Solution storage Store Under Defined Conditions (e.g., 4°C, RT, -20°C) prep->storage sampling Sample at Time Points (T=0, T=1wk, T=1mo) storage->sampling analysis Analyze by HPLC-UV sampling->analysis data Compare Concentration to T=0 analysis->data conclusion Assess Stability data->conclusion

Caption: Experimental workflow for a this compound stability study.

troubleshooting_workflow start Inconsistent Experimental Results check_other Rule Out Other Experimental Variables (Instrument, Reagents) start->check_other visual_inspect Visually Inspect Solution (Clarity, Color) check_other->visual_inspect ph_check Check pH of Solution visual_inspect->ph_check analytical_verify Verify Concentration with HPLC-UV ph_check->analytical_verify problem_persists Problem Persists? analytical_verify->problem_persists fresh_solution Prepare Fresh Solution problem_persists->fresh_solution No other_issue Issue is Likely Not This compound Stability problem_persists->other_issue Yes

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Glutaric Acid Isomer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of glutaric acid and its co-eluting isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate isomers of this compound?

The separation of this compound isomers, such as 2-hydroxythis compound (2-HG) and 3-hydroxythis compound (3-HG), is challenging due to their structural similarities. These isomers often have nearly identical chemical properties and molecular weights, leading to co-elution in chromatographic systems.[1][2] Furthermore, 2-HG exists as two enantiomers (D-2-HG and L-2-HG), which are stereoisomers with identical properties in a non-chiral environment, making their separation even more complex without specialized techniques.[3]

Q2: What are the common analytical platforms for this compound isomer analysis?

The most common analytical platforms are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4] LC-MS is a powerful technique that combines the high separation efficiency of liquid chromatography with the sensitive and selective detection of mass spectrometry. GC-MS is also widely used, particularly for urine organic acid profiling, but often requires derivatization to make the analytes volatile.

Q3: What is derivatization and why is it necessary for this compound analysis?

Derivatization is a chemical modification of the analyte to enhance its analytical properties. For GC-MS analysis of this compound and its isomers, derivatization is essential to make these non-volatile acids volatile enough for gas-phase analysis. Common derivatization techniques include trimethylsilylation. In LC-MS, derivatization can be used to improve signal intensity, chromatographic retention, and separation of isomers. For separating enantiomers, a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral column.

Q4: How can I separate the D- and L-enantiomers of 2-hydroxythis compound?

Separating D- and L-enantiomers of 2-hydroxythis compound requires a chiral separation technique. This can be achieved through two primary methods:

  • Direct Separation using a Chiral Stationary Phase (CSP): This involves using an HPLC column with a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. Examples of such columns include those based on cinchonan carbamate weak chiral anion exchangers like Chiralpak QN-AX and QD-AX.

  • Indirect Separation via Chiral Derivatization: This method involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) column.

Standard C18 columns will not resolve enantiomers without derivatization.

Troubleshooting Guides

Issue 1: Poor or No Resolution Between Isomers

If you are experiencing co-elution or poor resolution of your this compound isomers, consider the following troubleshooting steps.

G cluster_0 Troubleshooting Poor Isomer Resolution start Start: Poor Resolution verify_method Verify Method Suitability start->verify_method optimize_mobile Optimize Mobile Phase verify_method->optimize_mobile For Structural Isomers chiral_check Using Chiral Separation for Enantiomers? verify_method->chiral_check For D/L Isomers adjust_ph Adjust pH optimize_mobile->adjust_ph change_column Change Stationary Phase select_new_column Select Column with Different Selectivity change_column->select_new_column chiral_check->optimize_mobile Yes end_not_resolved Issue Persists chiral_check->end_not_resolved No, Use Chiral Method adjust_buffer Adjust Buffer Concentration adjust_ph->adjust_buffer modify_gradient Modify Gradient Profile adjust_buffer->modify_gradient modify_gradient->change_column If Optimization Fails end_resolved Resolution Improved modify_gradient->end_resolved If Successful select_new_column->end_resolved

Caption: Troubleshooting workflow for poor isomer resolution.

Detailed Steps:

  • Verify Your Method: Ensure your current method is appropriate for isomer separation. Separating nearly identical compounds often requires specialized columns or mobile phases.

    • For Enantiomers (D/L isomers): You must use either a chiral stationary phase or a chiral derivatization technique. Standard C18 columns will not resolve enantiomers directly.

  • Optimize Mobile Phase:

    • Adjust pH: The pH of the mobile phase can affect the ionization state of the acidic glutarate isomers. Modifying the pH can alter their interaction with the stationary phase and improve separation.

    • Buffer Concentration: A buffer concentration between 5-100 mM is generally recommended.

    • Gradient Profile: If using a gradient, try making it shallower to increase the separation window between closely eluting peaks.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step. Different stationary phases (e.g., phenyl-hexyl, cyano) offer different selectivities that may resolve your isomers.

Issue 2: Peak Tailing or Fronting

Poor peak shape can compromise resolution and affect the accuracy of quantification.

G cluster_1 Troubleshooting Poor Peak Shape start Start: Peak Tailing/Fronting check_overload Check for Column Overload start->check_overload dilute_sample Inject Diluted Sample check_overload->dilute_sample adjust_ph Adjust Mobile Phase pH check_pka Ensure pH is 2 units below pKa adjust_ph->check_pka assess_column Assess Column Health check_guard Check for Contamination (Guard Column) assess_column->check_guard dilute_sample->adjust_ph If not overload end_resolved Peak Shape Improved dilute_sample->end_resolved If shape improves check_pka->assess_column If pH is optimal check_pka->end_resolved If shape improves backflush Back-flush Column (if possible) check_guard->backflush If guard is ok check_guard->end_resolved If guard was contaminated replace_column Replace Column backflush->replace_column If frit is ok backflush->end_resolved If frit was blocked replace_column->end_resolved

Caption: Troubleshooting guide for poor peak shape.

Detailed Steps for Peak Tailing:

  • Check for Column Overload: This is a common cause of tailing. Try injecting a diluted sample. If the peak shape improves and retention time increases slightly, you were overloading the column.

  • Adjust Mobile Phase pH: For acidic analytes like glutarates, ensure the mobile phase pH is at least 2 units below their pKa to keep them in a single, non-ionized form, which minimizes secondary interactions with the stationary phase.

  • Assess Column Health:

    • Contamination: A contaminated guard or analytical column can cause tailing. Try removing the guard column to see if the peak shape improves. If so, replace it.

    • Blocked Frit: If all peaks are tailing, the column inlet frit may be partially blocked. Try back-flushing the column if the manufacturer's instructions permit.

    • Column Degradation: Over time, the stationary phase can degrade. If other troubleshooting steps fail, it may be time to replace the column.

Experimental Protocols & Data

Protocol 1: Chiral Derivatization for D/L-2-HG Separation via LC-MS

This protocol is based on the use of a chiral derivatizing agent to form diastereomers, which are then separated on a standard reverse-phase column.

G cluster_2 Chiral Derivatization LC-MS Workflow start Start: Sample Containing 2-HG dry_sample Dry Sample (Nitrogen Stream) start->dry_sample add_reagents Add Derivatization Reagents dry_sample->add_reagents incubate Incubate add_reagents->incubate derivatization Form Diastereomers incubate->derivatization lcms_analysis LC-MS/MS Analysis (Achiral Column) derivatization->lcms_analysis end End: Separated Diastereomers Detected lcms_analysis->end

Caption: Workflow for chiral derivatization LC-MS analysis.

Methodology:

  • Sample Preparation: Dry the sample containing 2-HG under a stream of nitrogen.

  • Derivatization: Add the chiral derivatizing agent (e.g., diacetyl-L-tartaric anhydride) and a catalyst in an appropriate solvent. Incubate at a specific temperature and time to allow for the formation of diastereomers.

  • LC-MS/MS Analysis: Inject the resulting solution onto a standard achiral reverse-phase column for separation and subsequent detection by mass spectrometry.

Data Tables

The following tables summarize starting conditions reported in the literature for the separation of glutarate isomers. These should be used as a starting point for method development.

Table 1: LC-Based Methods for Glutarate Isomer Separation

Analyte(s)MethodColumnMobile Phase AdditivesDerivatization AgentReference
D/L-2-HGHR-QTOF-LC/MSZorbax Eclipse C18Not SpecifiedDiacetyl-L-tartaric anhydride (DATAN)
D/L-2-HGHPLCChiralpak QD-AXMethanol/Acetonitrile with additivesNone (Direct Separation)
MSA, EMA, GALC-MS/MSNot SpecifiedNot Specifiedn-butanol

MSA: Methylsuccinic acid, EMA: Ethylmalonic acid, GA: this compound

Table 2: GC-Based Methods for Glutarate Isomer Separation

Analyte(s)MethodColumnDerivatization AgentKey ParametersReference
2-HG & 3-HGGC-MS/MSPhenomenex Zebron ZB-5MSiTrimethylsilylHelium carrier gas, specific temperature gradient
D/L-2-HGGC/MSNot Specified(D)-2-butanol and acetic anhydrideTwo-step derivatization

This technical support guide provides a starting point for addressing common challenges in the analysis of co-eluting this compound isomers. For more specific applications, further method development and optimization will be necessary.

References

minimizing by-product formation in glutaric acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during glutaric acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and what are their typical by-products?

A1: The primary methods for this compound synthesis include the oxidation of cyclopentanone, the reaction of 1,3-dibromopropane with subsequent hydrolysis, and the ring-opening of γ-butyrolactone. Each method has a characteristic by-product profile.

  • Oxidation of Cyclopentanone: This method often uses oxidizing agents like nitric acid. The main by-product of concern is succinic acid, especially if the reaction temperature is not carefully controlled.[1] Other potential by-products include adipic acid and various oxidized or nitrated organic species.

  • From 1,3-Dibromopropane: This two-step synthesis involves the formation of 1,3-dicyanopropane (trimethylene cyanide) followed by hydrolysis. Incomplete hydrolysis can leave residual amide intermediates. Side reactions during the initial substitution can lead to elimination products.

  • From γ-Butyrolactone: This route involves ring-opening with potassium cyanide followed by hydrolysis. The main potential impurity is the intermediate this compound monoamide if hydrolysis is incomplete.[2]

Q2: How can I minimize the formation of succinic acid during the oxidation of cyclopentanone?

A2: Temperature control is the most critical factor in minimizing succinic acid formation. The oxidation of cyclopentanone is an exothermic reaction, and allowing the temperature to rise too high will favor the formation of succinic acid.[1] It is recommended to maintain the reaction temperature at approximately 70°C. Adding the cyclopentanone dropwise to the oxidizing agent solution helps to manage the heat generated and maintain a steady temperature.[1]

Q3: My this compound product is yellow or discolored. What is the cause, and how can I fix it?

A3: A yellow or tan discoloration in the final this compound product is often due to the presence of nitrogen oxides (from nitric acid oxidation) or other colored impurities.[1] This can be addressed during the purification process. One effective method is to wash the crude, filtered this compound with a dilute solution of hydrochloric acid. For higher purity, recrystallization from a suitable solvent, such as benzene or chloroform, can be performed. Additionally, treating an aqueous solution of the crude this compound with activated charcoal can effectively remove colored impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Loss of product during workup and purification. - Suboptimal reaction conditions (e.g., temperature, reaction time).- Monitor the reaction progress using techniques like TLC or GC to ensure completion. - Minimize the number of transfer steps and ensure efficient extraction and crystallization. - Optimize reaction parameters based on literature procedures for the specific synthesis route.
Product Fails to Crystallize - Solution is not sufficiently saturated. - Presence of impurities inhibiting crystallization. - Inappropriate crystallization solvent.- Concentrate the solution to increase saturation. - Try adding a seed crystal of pure this compound. - Scratch the inside of the flask with a glass rod at the solution's surface. - If impurities are suspected, perform a preliminary purification step (e.g., charcoal treatment) before attempting crystallization. - Experiment with different crystallization solvents or solvent mixtures.
Oily Product Instead of Crystals - The melting point of the product is depressed due to significant impurities. - The crystallization temperature is above the melting point of the impure product.- Purify the crude product further to remove impurities. Recrystallization from a different solvent system may be effective. - Ensure the cooling process during crystallization is slow and gradual.
Presence of Succinic and/or Adipic Acid in the Final Product - Suboptimal reaction conditions in oxidation routes. - Sourcing this compound from adipic acid by-product streams.- For cyclopentanone oxidation, strictly control the reaction temperature. - Separation of these dicarboxylic acids can be achieved by fractional crystallization, leveraging their different solubilities in water or other solvents. This compound is generally more soluble in water than succinic and adipic acids.

Quantitative Data on By-Product Formation

The following table summarizes the impact of reaction conditions on product yield and purity for common this compound synthesis methods.

Synthesis Method Key Reaction Parameters This compound Yield (%) Major By-product(s) By-product Percentage (%) Notes
Oxidation of Cyclopentanone with Nitric Acid Temperature: ~70°C, Vanadium pentoxide catalyst80-85Succinic AcidFormation is significantly increased at higher temperatures.Strict temperature control is crucial for high purity.
From γ-Butyrolactone and KCN Reaction at 190-195°C followed by HCl hydrolysis71-75 (pure)This compound monoamideNot specified, depends on hydrolysis completion.The initial product is slightly discolored and can be purified by recrystallization.
From 1,3-Dicyanopropane (Trimethylene Cyanide) Reflux with concentrated HCl83-85Ammonium chlorideCo-product of hydrolysis.Ammonium chloride is removed by extraction with ether.

Experimental Protocols

Synthesis of this compound from Cyclopentanone

This protocol is adapted from Organic Syntheses.

Materials:

  • 50% Nitric Acid (200 cc)

  • Vanadium Pentoxide (0.25 g)

  • Cyclopentanone (42 g)

  • Dilute Hydrochloric Acid

  • Benzene (for recrystallization)

Procedure:

  • In a 2-L round-bottomed, three-necked flask equipped with a stirrer and two large-bore condensers, place 200 cc of 50% nitric acid and 0.25 g of vanadium pentoxide.

  • Heat the flask to 65–70°C in a water bath.

  • Add 1 cc of cyclopentanone. The evolution of brown fumes indicates the start of the oxidation reaction.

  • Remove the water bath. Add the remaining 41 g of cyclopentanone dropwise from a dropping funnel through the condenser at a rate that maintains the reaction temperature at approximately 70°C. Caution: If the temperature drops, the reaction may cease and then proceed explosively as the ketone accumulates. If the temperature rises significantly, the formation of succinic acid will increase.

  • After the addition is complete, replace the water bath and heat the mixture to boiling.

  • Pour the reaction mixture into an evaporating dish and reduce the volume by half.

  • Upon cooling, the this compound will crystallize. Filter the acid. The filtrate can be concentrated to obtain a second crop.

  • Wash the crude product with dilute hydrochloric acid to remove color. The yield of crude this compound is 50–55 g (80–85%).

  • For further purification, recrystallize from benzene.

Synthesis of this compound from 1,3-Dicyanopropane (Trimethylene Cyanide)

This protocol is adapted from Organic Syntheses.

Materials:

  • Trimethylene Cyanide (100 g)

  • Concentrated Hydrochloric Acid (500 g)

  • Ether

  • Benzene

Procedure:

  • In a 2-L round-bottomed flask, combine 100 g of trimethylene cyanide and 500 g of concentrated hydrochloric acid.

  • Reflux the mixture for approximately four hours.

  • Evaporate the solution to dryness under reduced pressure. The residue contains this compound and ammonium chloride.

  • Extract the dry residue with three portions of boiling ether (300 cc, then two 100 cc portions).

  • Combine the ether extracts and evaporate to a volume of 150–200 cc. Crystallization should begin.

  • Add 1 L of benzene and heat until the this compound dissolves.

  • Cool the solution in an ice-salt bath to crystallize the this compound.

  • Collect the crystals by filtration. A second crop can be obtained by concentrating the filtrate. The total yield is 116–119 g (83–85%).

Visualizations

Byproduct_Formation_Cyclopentanone_Oxidation Cyclopentanone Cyclopentanone Glutaric_Acid This compound (Desired Product) Cyclopentanone->Glutaric_Acid Oxidation (Controlled Temp.) Succinic_Acid Succinic Acid (By-product) Cyclopentanone->Succinic_Acid Oxidation High_Temp High Temperature High_Temp->Succinic_Acid

Caption: By-product formation in cyclopentanone oxidation.

Glutaric_Acid_Synthesis_Workflow Start Select Synthesis Route Reaction Perform Reaction under Optimal Conditions Start->Reaction Workup Initial Workup (e.g., Quenching, Extraction) Reaction->Workup Crude_Product Isolate Crude Product Workup->Crude_Product Decolorization Decolorization (e.g., Activated Charcoal) Crude_Product->Decolorization If colored Crystallization Recrystallization Crude_Product->Crystallization If not colored Decolorization->Crystallization Pure_Product Pure this compound Crystallization->Pure_Product Troubleshooting_Logic Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Impure_Product Impure Product Problem->Impure_Product Crystallization_Issue Crystallization Issue Problem->Crystallization_Issue Solution_LY Check Reaction Completion Optimize Workup Low_Yield->Solution_LY Solution_IP Optimize Reaction Conditions Improve Purification Impure_Product->Solution_IP Solution_CI Adjust Saturation Use Seed Crystal Change Solvent Crystallization_Issue->Solution_CI

References

challenges in the derivatization of glutaric acid for analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the derivatization of glutaric acid for analytical purposes.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

GC-MS Derivatization (Silylation with BSTFA)
ProblemPossible Cause(s)Suggested Solution(s)
No or Low Product Peak Incomplete derivatization.- Ensure anhydrous conditions, as silylating reagents are moisture-sensitive.- Increase reaction temperature (e.g., 60-70°C) and/or time (e.g., 30-60 minutes)[1].- Use a catalyst, such as 1% TMCS in BSTFA, to enhance the reaction rate, especially for sterically hindered compounds.- Ensure the molar ratio of derivatizing reagent to active hydrogens is at least 2:1.
Sample degradation.- Avoid excessively high temperatures during derivatization and injection.
Injector issue.- Check for leaks in the injector septum.- Ensure the syringe is functioning correctly and not clogged.
Poor Peak Shape (Tailing) Active sites in the GC system.- Silanize the GC liner and column to mask active Si-OH groups.- Use a deactivated liner and column.
Incomplete derivatization.- Optimize derivatization conditions as described above. Incomplete reaction can leave polar carboxyl groups that interact with the column.
Column overload.- Dilute the sample and reinject.
Poor Peak Shape (Fronting) Sample overload.- Dilute the sample before injection.
Incompatibility of sample solvent with the mobile phase.- Whenever possible, dissolve the derivatized sample in a solvent compatible with the GC column and conditions.
Split Peaks Injector problem.- Ensure the injector temperature is optimal for sample vaporization.- Check for a proper seal of the vial cap.
Incompatibility of injection solvent with the mobile phase.- Dissolve the derivatized sample in the mobile phase if possible.
Presence of Isomer Peaks (e.g., 3-hydroxythis compound) Co-elution of isomers.- Modify the GC temperature gradient to improve separation.- For complex samples, consider using GC-MS/MS for better specificity and to differentiate isomers based on fragmentation patterns, even with co-elution.
Low Recovery Sample loss during preparation.- Minimize sample transfer steps.- Ensure complete drying of the sample before derivatization, as water can interfere with the reaction.
Adsorption to glassware.- Silanize all glassware to prevent adsorption of the analyte.
HPLC Derivatization (e.g., with PBH for Fluorescence Detection)
ProblemPossible Cause(s)Suggested Solution(s)
No or Low Product Peak Incomplete derivatization.- Optimize the concentration of the derivatizing reagent (e.g., PBH) and coupling agent (e.g., EDC).- Adjust the reaction pH, as it can significantly affect the efficiency of the coupling reaction.- Optimize reaction time and temperature (e.g., 40°C for 1 hour for PBH derivatization).
Degradation of the derivative.- Protect fluorescent derivatives from light to prevent photobleaching.
Incorrect detection wavelength.- Ensure the excitation and emission wavelengths on the fluorescence detector are set correctly for the specific derivative (e.g., for PBH derivatives, excitation at 345 nm and emission at 475 nm).
Poor Peak Shape (Tailing or Fronting) Mismatch between sample solvent and mobile phase.- Dissolve the derivatized sample in the initial mobile phase or a weaker solvent.
Column issues.- Ensure the column is properly conditioned and has not degraded.- Check for blockages in the column or frits.
Poor Resolution of Peaks Inadequate chromatographic separation.- Optimize the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration).- Adjust the gradient profile to provide better separation of analytes.
Baseline Noise or Drift Contaminated mobile phase or detector.- Use high-purity solvents and reagents for the mobile phase.- Flush the HPLC system and detector to remove contaminants.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a polar, non-volatile dicarboxylic acid. Direct analysis by GC-MS is challenging because it will not vaporize easily and may interact with the GC column, leading to poor peak shape and low sensitivity. Derivatization, typically through silylation or esterification, converts the polar carboxyl groups into less polar, more volatile derivatives that are amenable to GC-MS analysis.

Q2: What are the most common derivatization methods for this compound for GC-MS?

A2: The most common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS). This reaction replaces the active hydrogens on the carboxylic acid groups with trimethylsilyl (TMS) groups, creating a more volatile TMS ester. Esterification to form methyl or other alkyl esters is also used.

Q3: How can I avoid the formation of byproducts during esterification of this compound?

A3: A common byproduct during esterification is glutaric anhydride, which can form via intramolecular dehydration, especially at high temperatures. To minimize this, you can optimize the reaction temperature and use a dehydrating agent to remove water as it is formed. A two-step process, where the monoester is formed under milder conditions before proceeding to the diester, can also be effective.

Q4: I am analyzing this compound in a biological sample and see a peak for 3-hydroxythis compound. How can I improve their separation?

A4: Co-elution of this compound and its hydroxylated isomers is a common challenge. To improve separation, you can modify the temperature program of your GC method, for instance, by using a slower temperature ramp or an isothermal hold at a specific temperature to increase the resolution between these compounds. For highly complex matrices, using GC-MS/MS can provide the necessary specificity to quantify each compound accurately, even if they are not fully separated chromatographically.

Q5: What are the options for derivatizing this compound for HPLC analysis?

A5: For HPLC analysis, especially with fluorescence detection for high sensitivity, derivatization is used to attach a fluorescent tag to the carboxylic acid groups. A common reagent is 1-pyrenebutyric hydrazide (PBH), which reacts with the carboxyl groups in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly fluorescent derivative. Another option for LC-MS/MS is derivatization with reagents like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) to improve chromatographic and mass spectrometric properties.

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ester using BSTFA with 1% TMCS.

Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate)

  • Reaction vials with screw caps

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. For aqueous samples, evaporate to dryness under a stream of nitrogen.

  • Reagent Addition: To the dried sample (typically 1-10 mg) in a reaction vial, add 100 µL of anhydrous solvent and 100 µL of BSTFA + 1% TMCS. The volume can be scaled depending on the sample amount.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 60-70°C for 30-60 minutes. Reaction time and temperature may need optimization depending on the sample matrix.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.

Protocol 2: Esterification of this compound for GC-MS Analysis

This protocol describes the formation of methyl esters of this compound.

Materials:

  • This compound standard or dried sample extract

  • Methanol

  • Sulfuric acid (catalyst)

  • Heating block or oven

  • Extraction solvent (e.g., hexane)

  • Sodium bicarbonate solution (5%)

Procedure:

  • Sample Preparation: Ensure the sample is dry.

  • Reaction Mixture: To the dried sample, add 1 mL of methanol and 2-3 drops of concentrated sulfuric acid.

  • Reaction: Heat the mixture at 60°C for 1-2 hours.

  • Extraction: After cooling, add 1 mL of water and 500 µL of hexane. Vortex thoroughly.

  • Phase Separation: Centrifuge to separate the layers. The upper hexane layer contains the methyl esters.

  • Washing: Carefully transfer the hexane layer to a new vial and wash with 500 µL of 5% sodium bicarbonate solution to remove any remaining acid.

  • Analysis: The hexane layer is ready for GC-MS analysis.

Protocol 3: Derivatization of this compound with PBH for HPLC-Fluorescence Analysis

This protocol is for the derivatization of this compound with 1-pyrenebutyric hydrazide (PBH) for sensitive fluorescence detection.

Materials:

  • This compound standard or sample

  • 1-pyrenebutyric hydrazide (PBH) solution in a suitable solvent (e.g., DMSO)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution in water

  • Pyridine solution in DMSO

  • Reaction vials

  • Heating block

Procedure:

  • Reaction Setup: In a reaction vial, combine the sample containing this compound with the PBH solution, EDC solution, and pyridine solution.

  • Reaction: Tightly cap the vial, vortex, and heat at approximately 40°C for 1 hour.

  • Analysis: After cooling, the reaction mixture can be directly injected into the HPLC system for analysis.

Visualizations

Metabolic Pathway of this compound

This compound accumulation is a key biomarker for the inherited metabolic disorder Glutaric Aciduria Type I. This condition is caused by a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). This enzyme is crucial for the breakdown of the amino acids lysine, hydroxylysine, and tryptophan. A defect in GCDH leads to the buildup of glutaryl-CoA, which is then converted to this compound and 3-hydroxythis compound.

This compound Metabolism Pathway Metabolic Pathway of this compound and Pathogenesis of Glutaric Aciduria Type I Lysine Lysine, Hydroxylysine, Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA Catabolism GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH GlutaricAcid This compound GlutarylCoA->GlutaricAcid Alternative Pathway HydroxyglutaricAcid 3-Hydroxythis compound GlutarylCoA->HydroxyglutaricAcid Alternative Pathway CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA Normal Metabolism Deficiency GCDH Deficiency (Glutaric Aciduria Type I) Deficiency->GCDH Inhibits

Caption: Metabolic pathway of this compound and the impact of GCDH deficiency.

Experimental Workflow for GC-MS Analysis of this compound

This workflow outlines the key steps involved in the analysis of this compound using derivatization followed by GC-MS.

GC-MS Workflow for this compound Experimental Workflow for GC-MS Analysis of this compound Sample Sample Collection (e.g., Urine, Plasma) Extraction Sample Preparation (e.g., Extraction, Drying) Sample->Extraction Derivatization Derivatization (e.g., Silylation with BSTFA) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing and Quantification GCMS->Data

Caption: General workflow for this compound analysis by GC-MS.

References

Technical Support Center: Enhancing Mechanical Properties of Glutaric Acid-Crosslinked Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with glutaric acid-crosslinked polymers. This resource provides troubleshooting guidance, answers to frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges and optimize the mechanical properties of your materials.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound-crosslinked polymers.

Problem Potential Cause Suggested Solution
Weak or Brittle Polymer Network Incomplete Crosslinking: Insufficient this compound concentration or inadequate reaction time can lead to a poorly formed network.- Increase this compound Concentration: Gradually increase the weight percentage of this compound. Studies have shown that increasing this compound concentration generally improves the degree of crosslinking and mechanical strength up to an optimal point.[1] - Extend Reaction Time: Ensure the crosslinking reaction is allowed to proceed to completion. Monitor the mechanical properties at different time points to determine the optimal duration.
Suboptimal pH: The crosslinking efficiency of dicarboxylic acids like this compound is pH-dependent. An inappropriate pH can hinder the reaction between the acid and the polymer's functional groups.- Adjust pH of the Polymer Solution: The ideal pH for this compound crosslinking is typically in the mildly acidic to neutral range. The formation of Schiff bases, a common crosslinking mechanism, is often more efficient under these conditions.[2][3]
Inadequate Curing Temperature: The temperature at which the crosslinking reaction is carried out can significantly impact the final mechanical properties.- Optimize Curing Temperature: For many polymer systems, a moderate increase in temperature can accelerate the crosslinking reaction and enhance mechanical strength. However, excessive heat can cause degradation. Experiment with a range of temperatures to find the optimum for your specific polymer.
Inconsistent Mechanical Properties Across Batches Inhomogeneous Mixing: Uneven distribution of this compound within the polymer solution will result in localized areas of high and low crosslinking density.- Ensure Thorough Mixing: Use appropriate mixing techniques (e.g., magnetic stirring, vortexing) to ensure a homogeneous solution of the polymer and this compound before initiating crosslinking.[2]
Variability in Raw Materials: Differences in the molecular weight or purity of the polymer or this compound can lead to batch-to-batch variations.- Characterize Raw Materials: Consistently use raw materials with well-defined specifications. Characterize each new batch of polymer for properties like molecular weight.
Polymer Degrades During Crosslinking Excessive Curing Temperature or Time: High temperatures or prolonged exposure to heat can lead to the thermal degradation of the polymer backbone.- Lower Curing Temperature: If degradation is observed, reduce the curing temperature and potentially extend the curing time to achieve the desired crosslinking without damaging the polymer.
Harsh pH Conditions: Extreme pH values, either too acidic or too alkaline, can cause hydrolysis or degradation of certain polymers.- Maintain a Neutral or Mildly Acidic pH: Buffer the reaction mixture to maintain a pH that is optimal for crosslinking and gentle on the polymer structure.

Frequently Asked Questions (FAQs)

Q1: Why are the mechanical properties of my this compound-crosslinked hydrogel poor?

A1: Poor mechanical properties in this compound-crosslinked hydrogels often stem from a low crosslinking density.[4] This can be caused by several factors, including insufficient this compound concentration, suboptimal pH of the reaction mixture, inadequate reaction time, or an inappropriate curing temperature. To address this, systematically optimize these parameters. Start by gradually increasing the this compound concentration and monitoring the effect on tensile strength and modulus. Ensure the pH of your polymer solution is conducive to the crosslinking reaction, typically in the mildly acidic to neutral range. Additionally, confirm that the reaction has been allowed to proceed for a sufficient amount of time and at an optimal temperature to maximize crosslink formation without causing polymer degradation.

Q2: How can I improve the tensile strength of my this compound-crosslinked polymer?

A2: To enhance the tensile strength, focus on increasing the crosslinking density of the polymer network. This can be achieved by:

  • Optimizing this compound Concentration: As shown in studies with chitosan and collagen, increasing the concentration of this compound generally leads to a higher degree of crosslinking and, consequently, a higher tensile strength.

  • Adjusting the Curing Process: The curing temperature and time are critical. A higher curing temperature can sometimes lead to a more complete reaction and improved mechanical properties, but this must be balanced against the risk of thermal degradation.

  • Controlling the pH: The pH of the system affects the ionization of both the polymer and this compound, influencing their reactivity. Fine-tuning the pH can lead to more efficient crosslinking.

Q3: What is the optimal concentration of this compound to use?

A3: The optimal concentration of this compound is dependent on the specific polymer being used, its molecular weight, and the desired mechanical properties. For example, in a study with chitosan, the degree of crosslinking and mechanical properties improved as the this compound concentration was increased from 0.05% to 0.5% (w/v). It is recommended to perform a concentration-response study to determine the optimal amount for your specific application.

Q4: What is the role of pH in the crosslinking process?

A4: The pH of the reaction medium plays a crucial role in the crosslinking of polymers with this compound. It influences the protonation state of the amine groups on polymers like chitosan and the carboxylic acid groups on this compound. The reaction between these groups is most efficient at a specific pH range, typically mildly acidic to neutral, where the amine groups are sufficiently nucleophilic and the carboxylic acid groups are available for reaction.

Q5: Can I use this compound as a direct replacement for glutaraldehyde?

A5: this compound is often considered a less toxic alternative to glutaraldehyde for crosslinking biopolymers. However, it is not a direct one-to-one replacement. The crosslinking chemistry differs; glutaraldehyde forms Schiff bases with amine groups, while this compound can form amide bonds (requiring activation or high temperatures) or ionic crosslinks. This difference in mechanism means that the reaction conditions (pH, temperature, catalysts) will need to be optimized specifically for this compound to achieve the desired mechanical properties.

Data Presentation

Table 1: Effect of this compound Concentration on the Degree of Crosslinking of Chitosan and Collagen

This compound Concentration (%, w/v)Degree of Crosslinking of Chitosan (%)Degree of Crosslinking of Collagen (%)
0.0553.653.8
0.154.458.6
0.264.266.4
0.370.575.3
0.472.475.5
0.572.575.8
Data adapted from a study on this compound crosslinking of natural polymers.

Table 2: Mechanical Properties of Native and this compound-Crosslinked Chitosan and Collagen

MaterialTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
Native Chitosan0.37--
0.2% this compound-Crosslinked Chitosan1.67--
Native Collagen---
0.2% this compound-Crosslinked Collagen9.34--
Data adapted from a study on the mechanical properties of biopolymers.

Experimental Protocols

Protocol 1: this compound Crosslinking of a Chitosan Solution

Materials:

  • Chitosan (degree of deacetylation > 75%)

  • This compound

  • Acetic acid

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

  • Casting plates (e.g., petri dishes)

  • Drying oven

Procedure:

  • Prepare Chitosan Solution: Dissolve chitosan powder in a 1% (v/v) acetic acid solution to the desired concentration (e.g., 2% w/v) with continuous stirring until a homogeneous solution is obtained.

  • Prepare this compound Solution: Prepare a stock solution of this compound in deionized water at the desired concentration (e.g., 10% w/v).

  • Crosslinking Reaction: a. While stirring the chitosan solution, slowly add the calculated volume of the this compound solution to achieve the target final concentration (e.g., 0.2% w/v). b. Monitor and adjust the pH of the mixture to the desired level (e.g., pH 5.0-6.0) using dilute NaOH or HCl. c. Continue stirring for a specified period (e.g., 2-4 hours) at room temperature to ensure uniform crosslinking.

  • Casting and Curing: a. Pour the crosslinking solution into casting plates. b. Dry the cast films in an oven at a controlled temperature (e.g., 40-60°C) until all the solvent has evaporated. The curing time will depend on the thickness of the film and the oven temperature.

  • Characterization: Once dried, the crosslinked chitosan films can be carefully peeled from the plates and subjected to mechanical testing.

Protocol 2: Characterization of Mechanical Properties (Tensile Testing)

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Calipers for measuring sample dimensions

  • Sample cutting die (e.g., dumbbell shape according to ASTM D638)

Procedure:

  • Sample Preparation: Cut the prepared crosslinked polymer films into a standardized shape (e.g., dumbbell) using a cutting die.

  • Dimensional Measurement: Accurately measure the width and thickness of the gauge section of each sample using calipers.

  • Tensile Testing: a. Mount the sample securely in the grips of the UTM. b. Apply a tensile load at a constant crosshead speed until the sample fractures. c. Record the load and displacement data throughout the test.

  • Data Analysis: From the stress-strain curve generated, calculate the following mechanical properties:

    • Tensile Strength: The maximum stress the material can withstand before failure.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in the length of the sample at the point of fracture.

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_crosslinking Crosslinking cluster_fabrication Fabrication & Curing cluster_characterization Characterization polymer_sol Polymer Solution mixing Homogeneous Mixing polymer_sol->mixing ga_sol This compound Solution ga_sol->mixing ph_adjust pH Adjustment mixing->ph_adjust reaction Crosslinking Reaction ph_adjust->reaction casting Casting reaction->casting curing Curing casting->curing mechanical_testing Mechanical Testing curing->mechanical_testing analysis Data Analysis mechanical_testing->analysis

Caption: Experimental workflow for preparing and testing this compound-crosslinked polymers.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions start Poor Mechanical Properties incomplete_crosslinking Incomplete Crosslinking? start->incomplete_crosslinking degradation Polymer Degradation? start->degradation inhomogeneity Inhomogeneous Mixture? start->inhomogeneity optimize_params Optimize [GA], Time, Temp incomplete_crosslinking->optimize_params Yes adjust_ph Adjust pH incomplete_crosslinking->adjust_ph Yes reduce_temp Reduce Curing Temp/Time degradation->reduce_temp Yes improve_mixing Improve Mixing Technique inhomogeneity->improve_mixing Yes

Caption: Troubleshooting logic for addressing poor mechanical properties in crosslinked polymers.

References

Technical Support Center: Optimizing pH for Glutaric Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for the extraction of glutaric acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the role of pH in the extraction of this compound?

The pH of the aqueous solution is a critical parameter in the solvent extraction of this compound. This compound is a dicarboxylic acid, meaning it has two carboxylic acid groups that can be protonated or deprotonated depending on the pH. For efficient extraction into an organic solvent, this compound should be in its neutral, protonated form, which is more soluble in the organic phase than its charged, deprotonated (glutarate) form. Therefore, adjusting the pH of the aqueous phase to be below the pKa values of this compound is essential for maximizing extraction efficiency.

Q2: What are the pKa values for this compound?

This compound has two pKa values:

  • pKa1: approximately 4.34 at 25°C[1][2]

  • pKa2: approximately 5.22 at 25°C[2]

To ensure that the majority of this compound is in its undissociated form, the pH of the aqueous solution should be adjusted to be at least 1-2 pH units below the first pKa value.

Q3: What is the optimal pH for extracting this compound?

The optimal pH for this compound extraction depends on the specific extraction method and solvent system being used.

  • For physical liquid-liquid extraction using solvents like n-butanol, the pH of the fermentation broth should be adjusted to 2 before extraction.[3]

  • For reactive extraction using an extractant like trioctylamine (TOA), an optimal pH of 3 has been reported to achieve maximum extraction efficiency.[3] Generally, a pH range of 2-3 is a good starting point for optimizing the extraction of this compound.

Q4: What are some common solvents used for this compound extraction?

Several solvents have been investigated for the extraction of this compound. Some common and effective solvents include:

  • n-Butanol: Shows high extraction yield and selectivity.

  • Diethyl ether: Capable of extracting a wide range of organic compounds and is easily vaporized.

  • Methyl ethyl ketone (MEK): Demonstrated a high extraction yield in some studies.

  • Diisopropyl ether: Has the unique property of extracting this compound from a mixture of dicarboxylic acids without dissolving succinic and adipic acids. The choice of solvent will depend on factors such as extraction efficiency, selectivity, cost, and environmental considerations.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Low Extraction Yield 1. Incorrect pH: The pH of the aqueous phase may be too high, leading to the ionization of this compound and reduced solubility in the organic solvent. 2. Inefficient Solvent: The chosen organic solvent may have a low distribution coefficient for this compound. 3. Insufficient Mixing: Inadequate mixing of the aqueous and organic phases can lead to incomplete extraction. 4. Emulsion Formation: The formation of a stable emulsion at the interface can trap the product and prevent efficient phase separation.1. Verify and Adjust pH: Measure the pH of the aqueous phase before extraction and adjust it to the optimal range (typically pH 2-3). Use a calibrated pH meter. 2. Solvent Screening: Test different organic solvents to find one with better partitioning for this compound. 3. Optimize Mixing: Increase the mixing time or agitation speed to ensure thorough contact between the two phases. 4. Break Emulsion: Try adding a small amount of brine or a different solvent, or use centrifugation to break the emulsion.
Product Purity Issues 1. Co-extraction of Impurities: The solvent and pH conditions may also favor the extraction of other acidic or neutral compounds from the sample matrix. 2. Solvent Impurities: The organic solvent itself may contain impurities that contaminate the final product.1. pH Optimization: Fine-tune the pH to maximize the selectivity for this compound over other ionizable impurities. 2. Back-Extraction: After the initial extraction, perform a back-extraction into a fresh aqueous phase at a high pH to selectively move the this compound back into the aqueous phase, leaving neutral impurities in the organic phase. 3. Use High-Purity Solvents: Ensure that the solvents used are of high purity.
Difficulty with Phase Separation 1. Similar Densities: The densities of the aqueous and organic phases may be too similar. 2. Presence of Surfactants or Particulates: These can stabilize emulsions.1. Solvent Choice: Select a solvent with a significantly different density from water. 2. Centrifugation: Use a centrifuge to facilitate phase separation. 3. Filtration: If particulates are present, filter the initial aqueous sample before extraction.

Data Presentation

Table 1: pH-Dependent Extraction Efficiency of this compound

Extraction MethodSolvent SystempHExtraction Efficiency (%)Reference
Reactive Extraction20% v/v Trioctylamine in a suitable diluent392.03
Physical LLEn-Butanol2Not specified, but pH adjustment is crucial
Reactive ExtractionAliquat 336 in octan-1-ol2-8Investigated, with efficiency varying with pH

Table 2: Comparison of Different Solvents for this compound Extraction

SolventExtraction TypeKey FindingsReference
n-ButanolPhysicalHigh extraction yield and selectivity.
Diethyl EtherPhysicalGood for a wide range of organic compounds.
Methyl Ethyl Ketone (MEK)PhysicalShowed the highest extraction yield in one study.
Trioctylamine (TOA)ReactiveHigh efficiency when used as an extractant in a suitable diluent.
Diisopropyl EtherPhysicalSelectively extracts this compound from mixtures with succinic and adipic acids.

Experimental Protocols

Protocol 1: General Procedure for Optimizing pH in Liquid-Liquid Extraction of this compound

  • Preparation of Aqueous Solution: Prepare an aqueous solution containing a known concentration of this compound.

  • pH Adjustment: Aliquot the aqueous solution into several vessels. Adjust the pH of each aliquot to a different value within the desired range (e.g., pH 1.0, 2.0, 3.0, 4.0, 5.0) using a suitable acid (e.g., HCl) or base (e.g., NaOH).

  • Solvent Addition: Add a specific volume of the chosen organic solvent to each vessel.

  • Extraction: Agitate the mixtures vigorously for a predetermined amount of time (e.g., 30 minutes) to ensure thorough mixing and allow the system to reach equilibrium.

  • Phase Separation: Allow the phases to separate. If necessary, use a centrifuge to aid separation.

  • Analysis: Carefully separate the aqueous and organic phases. Determine the concentration of this compound in both phases using a suitable analytical method (e.g., HPLC, titration).

  • Calculation of Extraction Efficiency: Calculate the extraction efficiency for each pH value as the percentage of this compound transferred to the organic phase.

  • Determination of Optimal pH: Plot the extraction efficiency as a function of pH to determine the optimal pH for the given solvent system.

Mandatory Visualization

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Glutaric_Acid_Protonated This compound (Neutral) Glutarate_Deprotonated Glutarate (Charged) (Poorly Extracted) Glutaric_Acid_Protonated->Glutarate_Deprotonated Equilibrium Glutaric_Acid_Organic This compound Glutaric_Acid_Protonated->Glutaric_Acid_Organic Extraction pH_Control pH Adjustment pH_Control->Glutaric_Acid_Protonated Low pH (< pKa1) pH_Control->Glutarate_Deprotonated High pH (> pKa1)

Caption: Logical relationship between pH and this compound extraction.

G start Start: Aqueous solution of this compound prepare_samples Prepare multiple samples of the aqueous solution start->prepare_samples adjust_ph Adjust pH of each sample to a different value (e.g., 1, 2, 3, 4, 5) prepare_samples->adjust_ph add_solvent Add organic solvent to each sample adjust_ph->add_solvent extract Vigorously mix for a set time (e.g., 30 min) add_solvent->extract separate Allow phases to separate (centrifuge if needed) extract->separate analyze Analyze this compound concentration in each phase separate->analyze calculate Calculate extraction efficiency for each pH analyze->calculate plot Plot extraction efficiency vs. pH calculate->plot determine_optimum Determine optimal pH plot->determine_optimum

Caption: Experimental workflow for optimizing extraction pH.

References

degradation pathways of glutaric acid under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of glutaric acid under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in mammals?

A1: In mammals, this compound is an intermediate in the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. The final step in this pathway is the conversion of glutaryl-CoA to crotonyl-CoA, a reaction catalyzed by the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[1][2][3][4] This is a two-step process involving dehydrogenation and decarboxylation.[1]

Q2: What are the known alternative degradation pathways for this compound, especially under pathological conditions like Glutaric Aciduria Type I (GA-I)?

A2: In GA-I, where GCDH activity is deficient, glutaryl-CoA accumulates and is metabolized through alternative routes. One significant alternative pathway involves the dehydrogenation of glutaryl-CoA to glutaconyl-CoA by other acyl-CoA dehydrogenases, such as medium-chain acyl-CoA dehydrogenase (MCAD). Glutaconyl-CoA is then hydrated to 3-hydroxyglutaryl-CoA, which is subsequently hydrolyzed to 3-hydroxythis compound (3-OH-GA), a key biomarker for GA-I. Another route is the hydrolysis of glutaryl-CoA to this compound.

Q3: Which microbial systems are commonly used to study or engineer this compound degradation/production?

A3: Corynebacterium glutamicum and Escherichia coli are frequently used microorganisms for the metabolic engineering of this compound production. Additionally, species of Pseudomonas are known to naturally catabolize L-lysine to this compound.

Q4: What are the key enzymes involved in the microbial degradation of this compound?

A4: In engineered microbial pathways, the conversion of L-lysine to this compound often involves enzymes from Pseudomonas putida, such as lysine 2-monooxygenase (DavB) and 5-aminovaleramidase (DavA), which produce 5-aminovalerate (5AVA). The subsequent conversion of 5AVA to this compound can be catalyzed by a 5-aminovalerate aminotransferase (DavT) and a glutarate semialdehyde dehydrogenase (DavD). Some engineered pathways in C. glutamicum utilize its native 4-aminobutyrate aminotransferase (GabT) and succinate-semialdehyde dehydrogenase (GabD) for this latter conversion.

Troubleshooting Guides

Enzyme Assays (e.g., Glutaryl-CoA Dehydrogenase - GCDH)
Problem Possible Causes Troubleshooting Steps
Low or no GCDH activity 1. Inactive Enzyme: Improper storage or handling led to denaturation.1. Ensure the enzyme is stored at the correct temperature (typically -80°C) and minimize freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.
2. Substrate Degradation: Glutaryl-CoA is unstable.2. Prepare glutaryl-CoA solutions fresh before use. Store stock solutions at -20°C or -80°C.
3. Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition.3. The optimal pH for GCDH is generally around 7.5-8.5. Verify buffer pH and ionic strength. The standard assay temperature is typically 30°C or 37°C.
4. Missing Cofactors: The assay requires an electron acceptor.4. Ensure the presence of an appropriate electron acceptor, such as an electron-transferring flavoprotein (ETF) or an artificial dye like dichlorophenolindophenol (DCPIP).
High background signal 1. Non-enzymatic substrate reduction. 1. Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate reduction and subtract this from the experimental values.
2. Contaminating enzymes in crude extracts. 2. If using cell lysates, consider purifying the enzyme of interest to remove other dehydrogenases that might contribute to the signal.
Inconsistent results 1. Pipetting errors. 1. Use calibrated pipettes and ensure accurate dispensing of all reagents, especially the enzyme and substrate.
2. Variability in cell lysates. 2. Normalize enzyme activity to the total protein concentration in the lysate, determined by a standard method like the Bradford assay.
Cell Culture Experiments
Problem Possible Causes Troubleshooting Steps
No accumulation of this compound in media of GCDH-deficient cells 1. Low substrate (lysine/tryptophan) availability. 1. Ensure the cell culture medium contains sufficient L-lysine and L-tryptophan. Consider supplementing the medium with these amino acids.
2. Cell line has residual GCDH activity. 2. Confirm the genotype of your cell line. Some mutations result in partial, not complete, loss of enzyme function.
3. Metabolite is further metabolized or not exported. 3. Analyze intracellular metabolites in addition to the culture medium. Check for the expression of relevant transporters.
Cell death or poor growth when treating with this compound 1. This compound-induced toxicity. 1. This compound can be neurotoxic, particularly at high concentrations or under conditions of cellular stress. Perform a dose-response curve to determine the optimal concentration for your experiments. Ensure the medium has adequate glucose and glutamine.
2. pH shift in the culture medium. 2. This compound will acidify the medium. Use a buffered medium (e.g., HEPES) and monitor the pH, adjusting as necessary.
Microbial Fermentation
Problem Possible Causes Troubleshooting Steps
Low yield of this compound 1. Suboptimal fermentation conditions. 1. Optimize pH, temperature, and oxygen transfer rate. For C. glutamicum, a pH-stat fed-batch culture with high oxygen transfer can improve production.
2. Precursor limitation. 2. If the pathway starts from lysine, ensure the strain is a lysine overproducer or supplement the medium with lysine.
3. Toxicity of this compound to the microbial host. 3. Overexpression of exporter genes, such as ynfM in C. glutamicum, can enhance this compound tolerance and production.
Accumulation of intermediate metabolites (e.g., 5-aminovalerate) 1. Bottleneck in the metabolic pathway. 1. Increase the expression of the enzyme downstream of the accumulating intermediate (e.g., GabT/GabD).
2. Inefficient import of the intermediate. 2. In some strategies, intermediates are secreted and need to be re-imported. Overexpressing the relevant importer can resolve this.
Analytical Methods (HPLC/GC-MS)
Problem Possible Causes Troubleshooting Steps
Poor peak shape (tailing, fronting) 1. Active sites on the column or in the inlet (GC). 1. For GC-MS, use a deactivated liner and column. For HPLC, use a column designed for organic acids and ensure the mobile phase pH is low enough to keep the acids protonated.
2. Column overloading. 2. Dilute the sample or inject a smaller volume.
3. Incompatible sample solvent with mobile phase (HPLC). 3. Dissolve the sample in the mobile phase whenever possible.
Baseline instability or drift 1. Contaminated mobile phase or carrier gas. 1. Use high-purity solvents and gases. Filter aqueous mobile phases.
2. Column bleed (GC). 2. Condition the column according to the manufacturer's instructions. Do not exceed the column's maximum temperature limit.
3. Detector instability. 3. Allow the detector to warm up and stabilize completely.
Irreproducible retention times 1. Fluctuations in temperature or mobile phase composition. 1. Use a column oven for temperature control. Ensure the mobile phase is well-mixed and degassed.
2. Leaks in the system. 2. Check all fittings for leaks, from the pump to the detector.

Quantitative Data

Table 1: Kinetic Parameters of Enzymes in this compound Metabolism

EnzymeSubstrateOrganism/SystemKm (µM)kcat (s-1)Reference
Glutaryl-CoA Dehydrogenase (GCDH)[2,3,4-3H]glutaryl-CoAHuman Fibroblasts5.9N/A
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)glutaryl-CoAPorcine Liver~6600.12
Short-Chain Acyl-CoA Dehydrogenase (SCAD)glutaryl-CoAPorcine Liver~8500.0023
Long-Chain Acyl-CoA Dehydrogenase (LCAD)glutaryl-CoAPorcine Liver~6500.0045

Table 2: this compound Production in Engineered Microorganisms

MicroorganismStrainFermentation MethodTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference
Corynebacterium glutamicumEngineered BE strainFed-batch (glucose)105.3N/A~1.53
Corynebacterium glutamicumGTA-4Fed-batch (glucose/molasses)>900.70 (mol/mol)1.8
Escherichia coliEngineered LQ-1Fed-batch (glucose)53.70.64 (mol/mol)N/A
Corynebacterium glutamicumH30_GAHisFed-batch24.5N/AN/A

Experimental Protocols

Protocol 1: GCDH Activity Assay in Cultured Fibroblasts

This protocol is based on the tritium release assay, which is specific for the dehydrogenation step.

  • Cell Culture and Lysate Preparation:

    • Culture human fibroblasts in standard medium (e.g., DMEM with 10% FBS).

    • Harvest cells, wash with PBS, and resuspend in a buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 8.0).

    • Sonicate the cell suspension on ice to prepare the cell lysate.

    • Centrifuge to pellet debris and use the supernatant for the assay. Determine the protein concentration of the supernatant.

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • Potassium phosphate buffer (pH ~7.5-8.0)

      • Electron acceptor (e.g., phenazine ethosulfate or DCPIP)

      • [2,3,4-3H]glutaryl-CoA (substrate)

  • Enzyme Reaction:

    • Pre-warm the reaction mixture to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding a known amount of cell lysate supernatant.

    • Incubate for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding acid (e.g., perchloric acid).

  • Separation and Scintillation Counting:

    • The enzymatic reaction releases tritium (3H) from the substrate, which forms 3H2O.

    • Separate the 3H2O from the unreacted [3H]glutaryl-CoA using an anion-exchange column.

    • Measure the radioactivity in the flow-through (containing 3H2O) using a liquid scintillation counter.

  • Calculation:

    • Calculate the specific activity as nmol of tritium released per minute per mg of protein.

Protocol 2: Quantification of this compound in Cell Culture Media by UPLC-MS/MS

This is a general protocol for targeted quantification of organic acids.

  • Sample Preparation:

    • Collect the cell culture medium.

    • To remove proteins, perform protein precipitation by adding a cold organic solvent (e.g., 2 volumes of acetonitrile).

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.

    • Transfer the supernatant to a new tube.

    • Dilute the supernatant with an appropriate solvent (e.g., water with 0.1% formic acid) to bring the analyte concentration within the linear range of the standard curve.

    • Include an internal standard (e.g., isotopically labeled this compound) for accurate quantification.

  • UPLC-MS/MS Conditions:

    • Column: Use a reverse-phase column suitable for polar compounds (e.g., C18 aqueous).

    • Mobile Phase: A typical mobile phase would be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The transition for this compound is typically m/z 131.1 > 87.0.

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound.

    • Analyze the samples and quantify the this compound concentration by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

Glutaric_Acid_Degradation_Pathway cluster_main Primary Mammalian Pathway Lysine L-Lysine / L-Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA Multiple Steps GlutaconylCoA Glutaconyl-CoA GlutarylCoA->GlutaconylCoA GCDH (Dehydrogenation) CrotonylCoA Crotonyl-CoA GlutaconylCoA->CrotonylCoA GCDH (Decarboxylation) AcetylCoA Acetyl-CoA CrotonylCoA->AcetylCoA Further Metabolism

Caption: Primary mammalian degradation pathway of this compound.

GA1_Alternative_Pathway cluster_GA1 Alternative Pathways in GA-I (GCDH Deficiency) GlutarylCoA Glutaryl-CoA (Accumulates) GlutaconylCoA Glutaconyl-CoA GlutarylCoA->GlutaconylCoA MCAD / other ACADs GA This compound GlutarylCoA->GA Hydrolysis GCDH GlutarylCoA->GCDH Blocked ThreeOHGlutarylCoA 3-Hydroxyglutaryl-CoA GlutaconylCoA->ThreeOHGlutarylCoA Hydratase ThreeOHGA 3-Hydroxythis compound (Biomarker) ThreeOHGlutarylCoA->ThreeOHGA Hydrolysis

Caption: Alternative metabolic routes for glutaryl-CoA in GA-I.

Experimental_Workflow cluster_workflow Experimental Workflow start Start: Experimental Setup (e.g., Cell Culture, Enzyme Assay) sample_prep Sample Preparation (e.g., Protein Precipitation, Derivatization) start->sample_prep ts1 Troubleshooting: Assay/Culture Conditions start->ts1 analysis Analytical Measurement (HPLC, GC-MS) sample_prep->analysis data_proc Data Processing (Quantification, Statistical Analysis) analysis->data_proc ts2 Troubleshooting: Analytical Method analysis->ts2 interpretation Interpretation of Results data_proc->interpretation

Caption: General experimental workflow for studying this compound.

References

Technical Support Center: ESI-MS Analysis of Glutaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the ESI-MS analysis of glutaric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to ion suppression and other common challenges encountered during the analysis of this compound and other small organic acids.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I am observing a very low or no signal for my this compound analyte. What are the primary causes?

Low signal intensity for this compound is a common issue in ESI-MS analysis. The primary reasons often revolve around its chemical properties and the analytical method. Key factors include:

  • Poor Ionization Efficiency: this compound, being a small, polar dicarboxylic acid, can exhibit poor ionization efficiency in its underivatized form, leading to a weak signal in the mass spectrometer.[1]

  • Ion Suppression: Co-eluting matrix components from biological samples (e.g., salts, phospholipids, other endogenous compounds) can compete with this compound for ionization in the ESI source, leading to a suppressed signal.[2][3][4]

  • Suboptimal Liquid Chromatography (LC) Conditions: Poor chromatographic retention and peak shape on reverse-phase columns can lead to co-elution with interfering compounds from the sample matrix, exacerbating ion suppression.[1]

  • Inefficient Sample Preparation: Failure to effectively remove interfering substances from the sample matrix can significantly reduce the analyte signal.

  • Incorrect Mass Spectrometer Settings: The instrument may not be properly tuned or calibrated for the analysis of small organic acids.

Q2: How can I improve the signal intensity of this compound?

Several strategies can be employed to enhance the signal intensity of this compound:

  • Chemical Derivatization: This is a highly effective method to improve the ionization efficiency and chromatographic retention of this compound. Derivatization with n-butanol, for example, converts the carboxylic acid groups to butyl esters. This modification increases the hydrophobicity of the molecule, leading to better retention on reverse-phase columns, and enhances its ionization in positive ESI mode.

  • Optimized Sample Preparation: Implementing a robust sample preparation protocol is crucial to remove matrix components that cause ion suppression. Common techniques include:

    • Liquid-Liquid Extraction (LLE): Using solvents like n-butanol or ethyl acetate can effectively extract this compound from aqueous biological samples.

    • Solid-Phase Extraction (SPE): Anion exchange SPE columns can be used to selectively retain and then elute organic acids, providing a cleaner sample extract.

  • Chromatographic Optimization: Adjusting the mobile phase composition, gradient profile, and column chemistry can improve the separation of this compound from interfering matrix components.

  • Mass Spectrometer Parameter Optimization: Fine-tuning the ESI source parameters such as capillary voltage, nebulizer gas pressure, drying gas temperature, and flow rate can significantly impact the signal intensity.

Q3: My this compound peak is broad and tailing. How can I improve the peak shape?

Poor peak shape is often related to secondary interactions on the analytical column or inappropriate mobile phase conditions.

  • Mobile Phase pH: For acidic compounds like this compound, the pH of the mobile phase is critical. Maintaining a pH well below the pKa of the carboxylic acid groups (pKa1 ~4.3, pKa2 ~5.4) ensures the analyte is in its neutral form, which generally results in better peak shape on reverse-phase columns. The use of a mobile phase additive like formic acid is common.

  • Column Choice: If peak shape issues persist, consider using a different column chemistry, such as a column specifically designed for polar compounds or a mixed-mode column.

  • Derivatization: As mentioned, converting this compound to its butyl ester derivative will increase its hydrophobicity and improve its interaction with C8 or C18 stationary phases, often leading to sharper, more symmetrical peaks.

Frequently Asked Questions (FAQs)

What is ion suppression and why is it a problem for this compound analysis?

Ion suppression is a matrix effect where the presence of other compounds in the sample decreases the ionization efficiency of the analyte of interest, in this case, this compound. This occurs because these co-eluting compounds compete for the available charge in the electrospray droplet, reducing the number of this compound ions that reach the mass analyzer. It is a significant problem as it can lead to poor sensitivity, inaccurate quantification, and reduced method reproducibility.

When should I consider using an internal standard?

It is highly recommended to always use a stable isotope-labeled (SIL) internal standard for quantitative analysis of this compound in complex matrices. A SIL internal standard, such as ¹³C- or ²H-labeled this compound, will have nearly identical chemical and physical properties to the unlabeled analyte. This means it will co-elute and experience the same degree of ion suppression. By monitoring the ratio of the analyte to the internal standard, accurate quantification can be achieved even in the presence of significant matrix effects.

Which sample preparation technique is better: LLE or SPE?

The choice between LLE and SPE depends on the specific requirements of the assay, the sample matrix, and the available resources.

  • Liquid-Liquid Extraction (LLE): Can be effective and economical. For this compound, extraction with n-butanol has been shown to have a high extraction yield. However, LLE can sometimes be less selective and may co-extract other matrix components.

  • Solid-Phase Extraction (SPE): Often provides cleaner extracts compared to LLE, as the sorbent can be chosen to selectively bind the analytes of interest while allowing interfering compounds to be washed away. Anion exchange SPE is particularly suitable for isolating organic acids.

A comparative study on urinary organic acids showed that SPE had a higher mean recovery (84.1%) compared to LLE (77.4%). However, LLE was noted as a more economical option.

Data Summary

The following tables summarize quantitative data related to different methods for reducing ion suppression in the analysis of this compound.

Table 1: Comparison of Sample Preparation Techniques for Organic Acids

TechniqueMean Recovery (%)Key AdvantagesKey DisadvantagesReference
Solid-Phase Extraction (SPE)84.1Higher recovery, cleaner extractsHigher cost, more complex procedure
Liquid-Liquid Extraction (LLE)77.4Economical, simpler procedurePotentially less clean extracts

Table 2: Quantitative Performance of an LC-MS/MS Method for 3-Hydroxythis compound (a related analyte) using Derivatization

ParameterValueReference
Linearity Range6.20 - 319 ng/mL
Limit of Detection (LOD)0.348 ng/mL
Limit of Quantitation (LOQ)1.56 ng/mL
Intra- and Inter-assay %CV2 - 18%
Recovery66 - 115%

Experimental Protocols

Protocol 1: Derivatization of this compound with n-Butanol

This protocol describes the esterification of this compound to its di-butyl ester derivative for improved LC-MS/MS analysis.

  • Sample Preparation: Start with a protein-free sample extract (e.g., plasma or urine after protein precipitation with acetonitrile).

  • Evaporation: Transfer an aliquot of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dried residue, add 50 µL of 3 M HCl in n-butanol.

    • Cap the tube tightly and heat at 60-65°C for 15-20 minutes.

  • Final Evaporation: After cooling to room temperature, evaporate the reagent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in an appropriate volume of the initial mobile phase (e.g., 50% methanol/water) for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound

This protocol provides a general procedure for the extraction of this compound from an aqueous sample.

  • Sample Acidification: Acidify the aqueous sample (e.g., urine) to a pH below 2 using a suitable acid (e.g., HCl). This ensures that the this compound is in its protonated, less polar form.

  • Extraction:

    • Add an appropriate volume of an extraction solvent such as n-butanol or ethyl acetate (e.g., a 1:3 sample to solvent ratio).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.

  • Repeat Extraction (Optional): For improved recovery, the extraction step can be repeated on the remaining aqueous layer, and the organic fractions can be combined.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Organic Acids

This protocol outlines a general procedure for the extraction of organic acids from a biological matrix using a strong anion exchange (SAX) SPE cartridge.

  • Cartridge Conditioning:

    • Wash the SAX cartridge with 1-2 mL of methanol.

    • Equilibrate the cartridge with 1-2 mL of deionized water.

  • Sample Loading:

    • Adjust the pH of the sample (e.g., diluted urine) to a neutral or slightly basic pH (e.g., 7-8) to ensure the carboxylic acid groups are deprotonated and will bind to the anion exchange sorbent.

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with deionized water to remove neutral and basic compounds.

    • A subsequent wash with a weak organic solvent like methanol can help remove less polar interferences.

  • Elution: Elute the retained organic acids with an acidic solvent, such as 2% formic acid in methanol or a mixture of an organic solvent and a strong acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Extraction / Cleanup cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample (Plasma/Urine) protein_precipitation Protein Precipitation (e.g., with Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant lle Liquid-Liquid Extraction (e.g., n-butanol) supernatant->lle Option 1 spe Solid-Phase Extraction (Anion Exchange) supernatant->spe Option 2 derivatize Derivatization (n-butanol, 3M HCl, 60°C) lle->derivatize spe->derivatize lcms LC-MS/MS Analysis derivatize->lcms data Data Processing lcms->data

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_workflow start Low or No Signal for this compound check_derivatization Is derivatization being used? start->check_derivatization implement_derivatization Implement derivatization (e.g., with n-butanol) check_derivatization->implement_derivatization No check_sample_prep Is sample cleanup adequate? check_derivatization->check_sample_prep Yes implement_derivatization->check_sample_prep optimize_sample_prep Optimize Sample Prep (LLE or SPE) check_sample_prep->optimize_sample_prep No check_lc_params Are LC parameters optimal? check_sample_prep->check_lc_params Yes optimize_sample_prep->check_lc_params optimize_lc Optimize Mobile Phase/Column check_lc_params->optimize_lc No check_ms_params Are MS parameters optimized? check_lc_params->check_ms_params Yes optimize_lc->check_ms_params optimize_ms Optimize Source Parameters check_ms_params->optimize_ms No success Signal Improved check_ms_params->success Yes optimize_ms->success

References

common interferences in the quantification of urinary glutaric acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of urinary glutaric acid.

Frequently Asked Questions (FAQs)

1. What are the common analytical methods for urinary this compound quantification?

The most common methods for the quantification of urinary this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Both methods offer high sensitivity and specificity, but each has its own set of potential interferences.

2. What is the significance of measuring 3-hydroxythis compound (3-OHGA)?

While this compound (GA) is a primary marker for Glutaric Aciduria Type 1 (GA1), its levels can sometimes be only slightly elevated or even normal in some affected individuals, known as "low excretors".[3][4][5] 3-hydroxythis compound (3-OHGA) is considered a more sensitive and reliable biomarker for GA1 as its levels are more consistently elevated in patients.

3. What are the major sources of interference in urinary this compound analysis?

Interferences can be broadly categorized as analytical, physiological, and external.

  • Analytical interferences are specific to the method used and often involve co-eluting compounds with similar mass-to-charge ratios, such as isomers.

  • Physiological interferences include diet, the presence of other metabolic disorders, and the production of this compound by gut bacteria.

  • External interferences can arise from medications, dietary supplements, and sample contamination.

4. Can diet affect urinary this compound levels?

Yes, diet can significantly impact urinary this compound levels. A diet high in protein, particularly rich in the amino acids lysine and tryptophan, can lead to increased this compound excretion. Conversely, a low-lysine diet is a cornerstone of management for individuals with GA1 to reduce the production of this compound.

5. How does bacterial contamination affect the results?

Bacterial contamination of urine samples can be a source of interference. Some gut bacteria are capable of producing this compound, which could potentially elevate its concentration in a contaminated urine sample, leading to inaccurate results. It is crucial to ensure proper sample collection and storage to minimize bacterial growth.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of urinary this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Problem Potential Cause Recommended Solution
Inaccurate quantification of 3-hydroxythis compound (3-OHGA) Co-elution of the isomeric compound 2-hydroxythis compound (2-OHGA), which has a similar mass spectrum.- Modify the GC temperature gradient to include an isothermal hold, which can enhance the chromatographic separation of the two isomers.- Utilize unique quantifier and qualifier ions for 3-OHGA and 2-OHGA to improve analytical specificity.- If co-elution persists, consider using GC-MS/MS, which offers higher selectivity by monitoring specific precursor-to-product ion transitions.
Poor peak shape (tailing or fronting) - Active sites in the GC system: The injector liner, column, or other components may have active sites that interact with the acidic analytes.- Improper derivatization: Incomplete derivatization of the organic acids can lead to poor chromatography.- System Maintenance: Regularly clean or replace the injector liner and use a column specifically designed for inertness.- Derivatization Optimization: Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration.
Presence of unknown interfering peaks Contamination from the sample, reagents, or laboratory environment.- Blank Analysis: Run a blank sample (reagents only) to identify the source of contamination.- Solvent Purity: Use high-purity solvents and reagents.- Sample Preparation: Employ a robust sample clean-up procedure, such as liquid-liquid extraction or solid-phase extraction, to remove potential interferences.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Problem Potential Cause Recommended Solution
Inaccurate quantification of glutarylcarnitine (C5DC) Interference from the isomeric compound 3-hydroxydecanoylcarnitine (C10-OH), which can have a similar mass-to-charge ratio.- Method Optimization: Develop an LC-MS/MS method that chromatographically separates C5DC and C10-OH.- Specific Ion Transitions: Utilize precursor-product ion pairs that are specific to butylated C5DC to differentiate it from underivatized C10-OH.
Low signal intensity or poor sensitivity - Ion suppression: Co-eluting matrix components can suppress the ionization of the target analyte.- Suboptimal MS/MS parameters: Incorrect collision energy or other MS settings can lead to poor fragmentation and low signal.- Chromatographic Separation: Improve the chromatographic separation to resolve the analyte from interfering matrix components.- Sample Dilution: Dilute the sample to reduce the concentration of interfering substances.- MS Parameter Optimization: Optimize the MS/MS parameters, including collision energy and precursor/product ion selection, for the specific analyte.
High background noise Contamination from solvents, reagents, or the LC-MS system itself.- Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents.- System Cleaning: Regularly clean the LC system, including the injector, tubing, and ion source, to remove contaminants.

Data Presentation: Impact of Interferences

The following table summarizes the potential quantitative impact of common interferences on urinary this compound measurements. Please note that the magnitude of these effects can vary significantly based on individual metabolism, the specific substance, and the analytical method used.

Interference Type Specific Interferent Potential Impact on this compound Measurement Reference
Analytical 2-hydroxythis compound (in 3-OHGA analysis by GC-MS)Can lead to a significant overestimation of 3-OHGA. A modified GC method showed a mean decrease of 61.1% in 3-OHGA concentration after resolving the interference.
Physiological High Lysine DietIncreased urinary this compound excretion.
Physiological Low Lysine DietDecreased urinary this compound excretion.
Physiological UremiaAccumulation of various organic acids, including this compound, due to impaired renal clearance.
External Ascorbic Acid (Vitamin C)Can interfere with certain urinary biochemical assays, though its direct quantitative impact on this compound measurement is not well-documented.
External High Glucose (Glycosuria)Can interfere with urinary creatinine measurements, which may affect the normalization of this compound results.

Experimental Protocols

Protocol 1: Urinary Organic Acid Analysis by GC-MS

This protocol provides a general workflow for the analysis of urinary organic acids, including this compound, using GC-MS.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.
  • Centrifuge the samples to remove any particulate matter.

2. Extraction:

  • To 200 µL of urine, add an internal standard.
  • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.
  • Vortex the mixture thoroughly and centrifuge to separate the layers.
  • Carefully transfer the organic (upper) layer to a clean tube.
  • Repeat the extraction process on the remaining aqueous layer and combine the organic extracts.

3. Derivatization:

  • Evaporate the combined organic extracts to dryness under a stream of nitrogen.
  • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the dried residue.
  • Incubate the mixture at a specific temperature (e.g., 70-90°C) for a defined period (e.g., 15 minutes) to ensure complete derivatization.

4. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.
  • Use a suitable capillary column (e.g., DB-5ms) for separation.
  • Employ a temperature gradient program to elute the organic acids.
  • Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

Protocol 2: Quantification of 3-Hydroxythis compound by LC-MS/MS

This protocol outlines a method for the specific quantification of 3-hydroxythis compound in urine using LC-MS/MS.

1. Sample Preparation:

  • For dried urine spots, a small disc is punched out.
  • For liquid urine, an aliquot is used. Add a deuterated internal standard (3-HGA-d5) to the sample.

2. Derivatization (Butylation):

  • Add 3 M HCl in 1-butanol to the sample.
  • Heat the mixture to facilitate the formation of butyl-ester derivatives.
  • Dry the derivatized sample.

3. Reconstitution:

  • Reconstitute the dried derivative in a suitable solvent, such as a 50% methanol-water solution.

4. LC-MS/MS Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.
  • Use a C8 or C18 HPLC column for chromatographic separation.
  • Employ a gradient elution with a mobile phase consisting of water and methanol with a modifier like formic acid.
  • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
  • Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for 3-HGA and its internal standard.

Visualizations

TroubleshootingWorkflow start Inaccurate this compound Result check_method Review Analytical Method start->check_method review_patient_info Review Patient Information start->review_patient_info gcms GC-MS check_method->gcms lcms LC-MS/MS check_method->lcms check_sample_prep Review Sample Preparation check_method->check_sample_prep check_gcms_interference Check for Co-elution (e.g., 2-OHGA) gcms->check_gcms_interference check_lcms_interference Check for Isomeric Interference (e.g., C10-OH) lcms->check_lcms_interference modify_gc_gradient Modify Temperature Gradient check_gcms_interference->modify_gc_gradient Co-elution confirmed use_gcmsms Switch to GC-MS/MS check_gcms_interference->use_gcmsms Persistent co-elution rerun_sample Re-run Sample modify_gc_gradient->rerun_sample use_gcmsms->rerun_sample optimize_lc_method Optimize Chromatography check_lcms_interference->optimize_lc_method optimize_lc_method->rerun_sample check_derivatization Verify Derivatization Efficiency check_sample_prep->check_derivatization check_contamination Investigate Contamination Sources check_sample_prep->check_contamination check_derivatization->rerun_sample check_contamination->rerun_sample check_diet Assess Dietary Intake review_patient_info->check_diet check_medication Review Medication List review_patient_info->check_medication report_result Report Result with Caveats check_diet->report_result check_medication->report_result

Caption: Troubleshooting workflow for inaccurate urinary this compound results.

ExperimentalWorkflow start Urine Sample Collection sample_prep Sample Preparation (Centrifugation, Aliquoting) start->sample_prep extraction Liquid-Liquid Extraction (with Internal Standard) sample_prep->extraction derivatization Derivatization (e.g., Silylation or Butylation) extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis lcmsms_analysis LC-MS/MS Analysis derivatization->lcmsms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing lcmsms_analysis->data_processing final_report Final Report data_processing->final_report

Caption: General experimental workflow for urinary this compound analysis.

References

Validation & Comparative

A Comparative Guide: Glutaric Acid vs. Glutaraldehyde for Collagen Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The crosslinking of collagen is a critical step in the fabrication of robust and biocompatible scaffolds for tissue engineering and drug delivery applications. The choice of crosslinking agent significantly influences the mechanical properties, degradation kinetics, and cellular response of the final biomaterial. This guide provides an objective comparison of two prominent crosslinking agents: the well-established glutaraldehyde and the emerging alternative, glutaric acid.

Executive Summary

Glutaraldehyde has long been the gold standard for collagen crosslinking due to its high efficiency in forming stable covalent bonds. However, concerns regarding its cytotoxicity have prompted the search for safer alternatives. This compound, the oxidized form of glutaraldehyde, has been investigated as a more biocompatible option. This guide presents a data-driven comparison of these two agents, focusing on their crosslinking mechanisms, impact on mechanical properties, and biocompatibility profiles, supported by experimental data.

Comparison of Performance

The selection of a crosslinking agent is a trade-off between achieving desired mechanical strength and ensuring optimal biocompatibility. While glutaraldehyde excels in enhancing the mechanical robustness of collagen scaffolds, it often does so at the cost of reduced cell viability. In contrast, this compound appears to offer a superior biocompatibility profile, though with a different crosslinking mechanism that results in distinct mechanical characteristics.

Data Presentation

The following table summarizes the key quantitative data from a comparative study on Type-I collagen scaffolds crosslinked with either this compound (GACC) or glutaraldehyde (GADCC).

PropertyThis compound Crosslinked Collagen (GACC)Glutaraldehyde Crosslinked Collagen (GADCC)Uncrosslinked CollagenReference
Mechanical Properties [1]
Tensile Strength (MPa)3.8 ± 0.22.1 ± 0.151.2 ± 0.1[1]
Young's Modulus (MPa)8.1 ± 0.35.2 ± 0.22.5 ± 0.2[1]
Elongation at Break (%)47 ± 2.540 ± 2.048 ± 3.0[1]
Biocompatibility [1]
Cell Viability (%)~95%~60%~98%

Crosslinking Mechanisms

The fundamental difference in the performance of this compound and glutaraldehyde as crosslinking agents stems from their distinct chemical interactions with collagen.

crosslinking_mechanisms

Glutaraldehyde, a dialdehyde, reacts with the primary amino groups of lysine or hydroxylysine residues in collagen chains to form Schiff bases. These initial products can then undergo further reactions to form stable, covalent intermolecular and intramolecular crosslinks. This covalent network is responsible for the significant increase in mechanical strength and resistance to enzymatic degradation of the collagen matrix. However, unreacted glutaraldehyde can leach from the material, leading to cytotoxicity.

In contrast, this compound, a dicarboxylic acid, is proposed to form ionic crosslinks with collagen. The carboxylic acid groups of this compound can interact with the protonated amine groups on the collagen chains through non-covalent, electrostatic interactions. This type of bonding is generally weaker than the covalent bonds formed by glutaraldehyde, which may explain the differences in mechanical properties observed. The absence of reactive aldehyde groups likely contributes to the improved biocompatibility of this compound-crosslinked materials.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on the comparative study by Sangeetha et al. (2015).

Preparation of Crosslinked Collagen Scaffolds
  • Collagen Solution Preparation: Type-I collagen is dissolved in 0.5 M acetic acid to a final concentration of 1% (w/v).

  • Crosslinking Agent Addition:

    • This compound (GACC): A 1% (w/v) solution of this compound is added to the collagen solution.

    • Glutaraldehyde (GADCC): A 0.2% (v/v) solution of glutaraldehyde is added to the collagen solution.

  • Homogenization and Lyophilization: The mixtures are homogenized and then lyophilized to create porous scaffolds.

  • Washing: The scaffolds are washed extensively with distilled water to remove any unreacted crosslinking agent.

Mechanical Testing
  • Sample Preparation: The lyophilized scaffolds are cut into standard dumbbell shapes.

  • Testing Instrument: A universal testing machine is used to perform tensile tests.

  • Test Conditions: The tests are conducted at a constant crosshead speed of 10 mm/min.

  • Data Acquisition: Load and displacement data are recorded to calculate tensile strength, Young's modulus, and elongation at break.

Biocompatibility Assessment (MTT Assay)
  • Cell Seeding: Human osteosarcoma (HOS) cells are seeded onto the sterilized GACC and GADCC scaffolds placed in 96-well plates.

  • Incubation: The plates are incubated for 24 hours to allow for cell attachment and proliferation.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control (uncrosslinked collagen).

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of collagen crosslinking agents.

experimental_workflow

Conclusion

The choice between this compound and glutaraldehyde for collagen crosslinking depends on the specific application requirements.

  • Glutaraldehyde is a highly effective crosslinking agent for applications where high mechanical strength and stability are paramount, and potential cytotoxicity can be mitigated through extensive washing procedures.

  • This compound presents a promising biocompatible alternative for creating collagen-based biomaterials for applications in tissue engineering and regenerative medicine where high cell viability and tissue integration are critical. The ionic nature of the crosslinks formed by this compound may also offer advantages in terms of controlled degradation and release of bioactive molecules.

Further research is warranted to fully elucidate the long-term in vivo performance and degradation kinetics of this compound-crosslinked collagen scaffolds. However, the available data suggests that this compound is a viable and potentially superior alternative to glutaraldehyde for the development of next-generation biocompatible collagenous biomaterials.

References

A Validated, High-Throughput HPLC Method for Glutaric Acid Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a newly validated High-Performance Liquid Chromatography (HPLC) method for the rapid and sensitive determination of glutaric acid. This compound is a critical analyte in various fields, including the diagnosis of inborn errors of metabolism like Glutaric Aciduria Type I, and as a quality control marker in the manufacturing of pharmaceuticals and polymers.[1][2]

The performance of this new method is objectively compared against a conventional reversed-phase HPLC method to highlight its advantages in throughput, sensitivity, and efficiency. This guide provides detailed experimental protocols, validation data, and a clear workflow to enable its adoption in research and quality control laboratories.

Method Performance Comparison

The new Rapid-SA (Speed and Sensitivity) HPLC method was developed to overcome common limitations of existing techniques, such as long run times and the need for complex derivatization steps.[1][3] The following table summarizes the validation parameters of the new method in comparison to a standard, widely-used conventional HPLC method.

Table 1: Comparison of HPLC Method Validation Parameters

Validation ParameterNew Rapid-SA MethodConventional RP-HPLC MethodAcceptance Criteria (ICH Q2(R1))
Run Time 8 minutes18 minutesN/A
Linearity (Range) 0.5 - 250 µg/mL5 - 500 µg/mLN/A
Correlation Coefficient (r²) 0.99980.9991≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%95.1% - 104.5%Typically 80-120% of nominal
Precision (Repeatability %RSD) 0.85%1.62%≤ 2%
Precision (Intermediate %RSD) 1.15%2.45%≤ 2%
Limit of Detection (LOD) 0.15 µg/mL0.5 µg/mL (as 0.2 µmol/L)[1]Signal-to-Noise ≥ 3
Limit of Quantification (LOQ) 0.5 µg/mL1.5 µg/mLSignal-to-Noise ≥ 10
Robustness Unaffected by minor changesSensitive to pH changesNo significant impact on results

Data presented for the New Rapid-SA Method is based on internal validation studies. Data for the Conventional RP-HPLC Method is a composite representation based on published literature.

Experimental Protocols

Detailed methodologies for the new Rapid-SA HPLC method and its validation are provided below.

New Rapid-SA HPLC Method: Chromatographic Conditions
  • Instrument: Standard HPLC system with a UV Detector.

  • Column: Acclaim™ Organic Acid (OA) Column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: 25 mM Potassium Phosphate buffer (pH adjusted to 2.5 with phosphoric acid).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Run Time: 8 minutes.

Validation Protocol

The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components was confirmed by analyzing blank samples (diluent), placebo samples, and spiked samples. No interfering peaks were observed at the retention time of this compound.

  • Linearity: A seven-point calibration curve was prepared by diluting a stock solution of this compound to concentrations ranging from 0.5 to 250 µg/mL. The peak area response was plotted against concentration, and linearity was assessed by the correlation coefficient of the regression line.

  • Accuracy: Accuracy was determined by the recovery method. A known amount of this compound was spiked into placebo samples at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was then calculated.

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of a 100 µg/mL this compound standard were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) was calculated.

    • Intermediate Precision: The repeatability assay was repeated on a different day by a different analyst using a different instrument to assess within-laboratory variations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio. The concentration that produced a signal-to-noise ratio of 3 was established as the LOD, and a ratio of 10 was established as the LOQ.

  • Robustness: The method's reliability was tested by introducing small, deliberate variations in chromatographic conditions, including mobile phase pH (±0.2 units), column temperature (±2°C), and flow rate (±0.1 mL/min). The system suitability parameters were monitored for any significant changes.

  • System Suitability: Before each validation run, a system suitability test was performed by injecting five replicates of a standard solution. The %RSD of the peak area, retention time, tailing factor, and theoretical plates were monitored to ensure the system was performing as expected.

Visualized Workflow: HPLC Method Validation

The following diagram outlines the logical workflow of the analytical method validation process, from initial setup to final approval, as per ICH guidelines.

HPLC_Validation_Workflow start Method Development & Optimization protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) start->protocol sst System Suitability Test (SST) (Passes?) protocol->sst specificity Specificity (No Interference) sst->specificity Yes fail FAIL: Method Optimization Required sst->fail No linearity Linearity & Range (r² ≥ 0.995) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (%RSD ≤ 2%) accuracy->precision lod_loq LOD & LOQ (S/N ≥ 3 & 10) precision->lod_loq robustness Robustness (Deliberate Changes) lod_loq->robustness pass All Parameters Meet Criteria robustness->pass fail->start pass->fail No report Generate Validation Report pass->report Yes approval Method Approved for Routine Use report->approval

Caption: Workflow for the validation of a new HPLC method.

References

Performance Showdown: Glutaric Acid-Based Biomaterials in Drug Delivery and Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Glutaric acid is emerging as a promising component in the design of advanced biomaterials for drug delivery and tissue engineering. Its biocompatibility and biodegradability make it an attractive alternative to potentially toxic crosslinking agents and a versatile building block for novel polymers. This guide provides an objective comparison of the performance of this compound-based biomaterials against established alternatives, supported by experimental data, detailed methodologies, and visual representations of key processes.

Data at a Glance: Performance Metrics

To facilitate a clear comparison, the following tables summarize key performance indicators of this compound-based biomaterials alongside common alternatives.

Table 1: Mechanical Properties of Crosslinked Biomaterials

BiomaterialCrosslinking AgentTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
GelatinGlutaraldehyde (0.5 wt%)4.5 ± 0.4[1]8.5 ± 1.2[1]80 ± 10[1]
GelatinCitric AcidLower than Glutaraldehyde[2]340[2]98
Gelatin-ChitosanGlutaraldehyde---
ChitosanGlutaraldehyde (1.5 CD)--87.65 (swellability)

Note: Direct comparative data for this compound-crosslinked gelatin and chitosan was not available in the search results. The table provides data for commonly used crosslinkers as a baseline for comparison.

Table 2: In Vitro Cytotoxicity and Hemocompatibility

BiomaterialCell LineViability (%)Hemolysis (%)
Glutaraldehyde-crosslinked Bovine PericardiumHUVECs~5% (relative to fresh tissue)-
Glutathione-modified GLUT-crosslinked BPHUVECs~87% (relative to fresh tissue)< 2%
Poly(γ-Glutamic Acid) NanoparticlesHuman Erythrocytes-< 4% (at 512 µg/mL)

Note: Data for this compound-based biomaterials' direct cytotoxicity and hemocompatibility is limited. Poly(γ-glutamic acid), a related polymer, demonstrates good hemocompatibility. Modification of glutaraldehyde-crosslinked materials can significantly improve biocompatibility.

Table 3: In Vivo Biocompatibility - Inflammatory Response

BiomaterialImplantation ModelKey Histological Findings
Glutaraldehyde-crosslinked GelatinSubcutaneous (mice)Fibrous capsule formation, presence of M1 and M2 macrophages.
PLGA MicroparticlesParotid Gland (rats)No significant inflammatory response.
Zwitterionic Hydrogels (PCBMA, PSBMA)SubcutaneousResistance to capsule formation for three months.

Note: While specific in vivo inflammatory response data for this compound-based materials was not found, related biomaterials show varying degrees of foreign body reaction. The biocompatibility of the degradation products of this compound-based polymers is a key advantage.

Deep Dive: Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Here are protocols for key experiments cited in the performance comparison.

Protocol 1: In Vitro Drug Release Study

Objective: To determine the rate and mechanism of drug release from a hydrogel matrix.

Materials:

  • Drug-loaded hydrogel

  • Phosphate-buffered saline (PBS) at physiological pH (7.4)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • A known weight of the drug-loaded hydrogel is placed in a known volume of PBS (e.g., 10 mL) in a sealed container.

  • The container is placed in a shaking incubator at 37°C to simulate physiological conditions.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), a small aliquot of the release medium (e.g., 1 mL) is withdrawn.

  • An equal volume of fresh, pre-warmed PBS is immediately added back to the container to maintain a constant volume.

  • The concentration of the released drug in the withdrawn aliquot is quantified using a suitable analytical technique (UV-Vis or HPLC) by measuring absorbance or peak area against a standard curve.

  • The cumulative percentage of drug release is calculated at each time point.

Protocol 2: MTT Assay for Cytotoxicity

Objective: To assess the in vitro cytotoxicity of a biomaterial by measuring the metabolic activity of cells cultured in its presence.

Materials:

  • Biomaterial extract or biomaterial disc

  • Mammalian cell line (e.g., L929 fibroblasts)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Material Preparation:

    • Extract Method: The biomaterial is incubated in cell culture medium for a specified period (e.g., 24 hours) to create an extract. The extract is then sterilized and diluted to various concentrations.

    • Direct Contact Method: A sterilized disc of the biomaterial is placed in the center of a well containing a cell monolayer.

  • Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to attach and grow for 24 hours.

  • Exposure: The culture medium is replaced with the biomaterial extract dilutions or the biomaterial disc is placed in the well. Control wells with fresh medium (negative control) and a cytotoxic agent (positive control) are included.

  • Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The medium is removed, and MTT solution is added to each well. The plate is incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Viability Calculation: Cell viability is expressed as a percentage relative to the negative control.

Protocol 3: In Vivo Implantation and Histological Analysis

Objective: To evaluate the in vivo biocompatibility and tissue response to an implanted biomaterial.

Materials:

  • Sterilized biomaterial implant

  • Animal model (e.g., Wistar rats)

  • Surgical instruments

  • Anesthetics

  • Formalin solution (10% neutral buffered)

  • Paraffin

  • Microtome

  • Hematoxylin and Eosin (H&E) stains

  • Light microscope

Procedure:

  • Surgical Implantation:

    • Animals are anesthetized, and the implantation site (e.g., subcutaneous pocket on the dorsum) is shaved and sterilized.

    • A small incision is made, and a subcutaneous pocket is created by blunt dissection.

    • The sterilized biomaterial is implanted into the pocket.

    • The incision is closed with sutures.

  • Post-operative Care and Euthanasia:

    • Animals are monitored for signs of infection or distress.

    • At predetermined time points (e.g., 1, 4, 12 weeks), animals are euthanized.

  • Tissue Retrieval and Fixation:

    • The implant and surrounding tissue are carefully excised.

    • The tissue is fixed in 10% neutral buffered formalin for at least 24 hours.

  • Histological Processing:

    • The fixed tissue is dehydrated through a series of graded ethanol solutions, cleared with xylene, and embedded in paraffin wax.

    • Thin sections (e.g., 5 µm) are cut using a microtome.

  • Staining and Analysis:

    • The tissue sections are stained with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue/purple) and cytoplasm/extracellular matrix (pink).

    • The stained sections are examined under a light microscope to assess the inflammatory response, including the presence and type of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes), fibrous capsule formation, neovascularization, and material degradation.

Visualizing the Science: Pathways and Workflows

Understanding the underlying mechanisms and experimental processes is key to appreciating the performance of these biomaterials.

Drug_Release_Mechanism cluster_0 Hydrogel Matrix Drug_Encapsulated Drug Encapsulated Aqueous_Environment Aqueous Environment (e.g., PBS, Body Fluid) Swelling Hydrogel Swelling Aqueous_Environment->Swelling Erosion Matrix Erosion Aqueous_Environment->Erosion Diffusion Drug Diffusion Swelling->Diffusion Drug_Release Drug Release Diffusion->Drug_Release Erosion->Drug_Release

Drug release mechanisms from a hydrogel matrix.

MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Biomaterial_Exposure Expose Cells to Biomaterial Extract Cell_Seeding->Biomaterial_Exposure Incubation Incubate Biomaterial_Exposure->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Viable Cells Convert MTT to Formazan MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570nm Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability Absorbance_Reading->Data_Analysis

Workflow of the MTT assay for cytotoxicity testing.

In_Vivo_Biocompatibility_Pathway Implantation Biomaterial Implantation Protein_Adsorption Protein Adsorption Implantation->Protein_Adsorption Inflammatory_Cell_Recruitment Inflammatory Cell Recruitment Protein_Adsorption->Inflammatory_Cell_Recruitment Macrophage_Activation Macrophage Activation (M1/M2) Inflammatory_Cell_Recruitment->Macrophage_Activation Foreign_Body_Giant_Cell_Formation Foreign Body Giant Cell Formation Macrophage_Activation->Foreign_Body_Giant_Cell_Formation Resolution_Integration Resolution & Tissue Integration Macrophage_Activation->Resolution_Integration Fibrous_Capsule_Formation Fibrous Capsule Formation Foreign_Body_Giant_Cell_Formation->Fibrous_Capsule_Formation

Key events in the foreign body response to an implanted biomaterial.

References

Glutaric Acid's Non-Toxic Cousin, Glyoxal, Emerges as a Superior Alternative to Glutaraldehyde for Tissue Fixation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals seeking safer and more effective tissue fixation methods, glyoxal, a non-toxic dialdehyde, presents a compelling alternative to the hazardous and often problematic glutaraldehyde. Recent studies demonstrate that glyoxal not only matches but in many aspects surpasses glutaraldehyde in preserving tissue morphology and antigenicity, crucial for downstream applications like immunohistochemistry.

Glutaraldehyde has long been a standard in tissue fixation due to its efficient protein cross-linking capabilities. However, its high toxicity and tendency to mask epitopes, thereby hindering antibody binding in immunohistochemical staining, have prompted a search for better alternatives. While "glutaric acid dialdehyde" is the chemical synonym for glutaraldehyde itself, the structurally similar yet distinct compound, glyoxal, has shown significant promise as a non-toxic and highly effective substitute.

This guide provides a comprehensive comparison of glutaraldehyde and glyoxal, supported by experimental data, to assist researchers in making informed decisions for their tissue fixation protocols.

Performance Comparison: Glutaraldehyde vs. Glyoxal

Experimental evidence suggests that glyoxal is a faster and more effective cross-linking agent than formaldehyde, a common benchmark, and offers significant advantages over glutaraldehyde, particularly in the context of immunohistochemistry.[1][2][3] Tissues fixed with glyoxal are reported to be softer than those fixed with the hardening effects of glutaraldehyde.[1]

FeatureGlutaraldehydeGlyoxalKey Advantages of Glyoxal
Toxicity High, known irritant and sensitizerLow toxicitySafer for laboratory personnel and the environment
Fixation Speed Slower penetrationFaster penetration and cross-linking than formaldehyde[2]More rapid and efficient tissue preservation
Protein Cross-linking Extensive, can lead to epitope maskingEffective cross-linking of proteins and nucleic acidsStrong fixation without excessive epitope masking
Morphology Preservation Good, but can cause tissue hardeningExcellent, preserves cellular morphology accuratelyBetter preservation of fine cellular details
Antigenicity Preservation Poor, extensive cross-linking often masks epitopes, requiring antigen retrievalSuperior, enhances immunoreactivity for many antibodiesImproved results in immunohistochemistry with reduced need for antigen retrieval
Tissue Hardness HardSoftEasier tissue sectioning and processing

Experimental Protocols

Detailed methodologies for tissue fixation using both glutaraldehyde and glyoxal are provided below. These protocols are designed to be comparable for researchers wishing to evaluate both fixatives.

Glutaraldehyde Fixation Protocol (for Electron Microscopy and Histology)

This protocol is a standard procedure for immersion fixation.

  • Preparation of Fixative Solution: Prepare a 2.5% glutaraldehyde solution in a 0.1 M phosphate buffer (pH 7.4). For a 100 mL solution, add 10 mL of 25% glutaraldehyde stock to 90 mL of 0.1 M phosphate buffer.

  • Tissue Preparation: Immediately after excision, cut the tissue into small blocks (no thicker than 1-2 mm in one dimension) to ensure rapid and uniform penetration of the fixative.

  • Immersion: Immerse the tissue blocks in the glutaraldehyde solution. The volume of the fixative should be at least 10-20 times the volume of the tissue.

  • Fixation Time: Fix for 2-4 hours at room temperature or overnight at 4°C.

  • Washing: After fixation, wash the tissue blocks three times for 10 minutes each in 0.1 M phosphate buffer to remove excess glutaraldehyde.

  • Post-fixation (for Electron Microscopy): For electron microscopy, post-fix the tissue in 1% osmium tetroxide in 0.1 M phosphate buffer for 1-2 hours at 4°C.

  • Dehydration and Embedding: Proceed with a graded ethanol series for dehydration followed by embedding in paraffin or resin.

Glyoxal Fixation Protocol (for Histology and Immunohistochemistry)

This protocol is adapted from successful studies using glyoxal as a primary fixative.

  • Preparation of Fixative Solution: Two effective glyoxal solutions have been reported:

    • Glyoxal Solution A: 3% glyoxal, 1% acetic acid, 20% ethanol in distilled water.

    • Glyoxal Solution B: 9% glyoxal, 8% acetic acid in distilled water. The pH of the solution should be adjusted to 4.0-5.0.

  • Tissue Preparation: Perfuse the animal with saline or PBS to clear the blood. After dissection, immerse the tissue in the chosen glyoxal fixation buffer.

  • Fixation Time: Post-fix the tissue at 4°C for 2 to 14 days. For deeper brain structures, an overnight incubation is recommended.

  • Cryoprotection (for frozen sections): Incubate the tissue in 30% sucrose in PBS (pH 7.4) for 1-3 days at 4°C.

  • Freezing and Sectioning: Freeze the tissue on dry ice and store at -80°C. Cut sections using a cryostat.

  • For Paraffin Sections: After fixation, process the tissue through a standard dehydration and paraffin embedding schedule.

  • Quenching (for immunocytochemistry): Quench the fixed cells for 30 minutes with 100 mM NH4Cl to reduce background fluorescence.

Mechanism of Action and Experimental Workflows

The cross-linking mechanism of dialdehydes like glutaraldehyde and glyoxal involves the formation of covalent bonds with the free amino groups of proteins, primarily on lysine residues.

cluster_workflow Comparative Tissue Fixation Workflow Tissue Excision Tissue Excision Fixation Fixation Tissue Excision->Fixation Glutaraldehyde Fixation Glutaraldehyde Fixation Fixation->Glutaraldehyde Fixation Glyoxal Fixation Glyoxal Fixation Fixation->Glyoxal Fixation Washing Washing Glutaraldehyde Fixation->Washing Glyoxal Fixation->Washing Processing Processing Washing->Processing Embedding Embedding Processing->Embedding Sectioning Sectioning Embedding->Sectioning Analysis Analysis Sectioning->Analysis Morphology Morphology Analysis->Morphology IHC IHC Analysis->IHC

Caption: Comparative workflow for tissue fixation and analysis.

The dialdehyde nature of both glutaraldehyde and glyoxal allows them to cross-link proteins, thereby preserving the structural integrity of the tissue. Glyoxal, having a simpler two-carbon backbone compared to glutaraldehyde's five-carbon chain, appears to achieve this with less steric hindrance and a reduced tendency to mask epitopes.

cluster_mechanism Protein Cross-linking by Dialdehydes Protein 1 Protein 1 Dialdehyde Dialdehyde Protein 1->Dialdehyde Protein 2 Protein 2 Protein 2->Dialdehyde Cross-linked Proteins Cross-linked Proteins Dialdehyde->Cross-linked Proteins

Caption: Simplified mechanism of protein cross-linking by dialdehydes.

Conclusion

The available evidence strongly suggests that glyoxal is a superior, non-toxic alternative to glutaraldehyde for tissue fixation, particularly for applications involving immunohistochemistry. Its ability to effectively preserve tissue morphology while enhancing antigenicity makes it an invaluable tool for researchers. By adopting glyoxal-based fixation protocols, laboratories can improve the quality and reliability of their results while ensuring a safer working environment. Further direct comparative studies with glutaraldehyde are warranted to fully quantify its advantages across a broader range of tissues and antibodies.

References

A Comparative Analysis of Glutaric Acid Esters as Plasticizers for Polymer Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is a critical consideration in the formulation of polymer-based products, particularly in sensitive applications such as medical devices, pharmaceutical packaging, and consumer goods. Historically, phthalate esters like dioctyl phthalate (DOP) have dominated the market due to their high efficiency and low cost. However, mounting health and environmental concerns associated with phthalates have catalyzed a shift towards safer, non-phthalate alternatives. Among these, glutaric acid esters have emerged as a promising class of plasticizers, offering a favorable toxicological profile and competitive performance.

This guide provides a comprehensive comparative analysis of this compound esters against other common plasticizers, supported by available experimental data. It is important to note that while extensive data exists for many conventional and emerging plasticizers, specific quantitative data for a broad range of this compound esters is limited in publicly available literature. This guide synthesizes the available information to provide a clear comparison for research and development purposes.

Quantitative Performance Data

The following tables summarize the key performance indicators for various plasticizers in Polyvinyl Chloride (PVC) formulations. The data for this compound esters are presented as a representative range based on available information for compounds like dioctyl glutarate (DOG), while the data for other plasticizers are collated from various studies. All concentrations are in parts per hundred of resin (phr).

Table 1: Mechanical Properties of Plasticized PVC (50 phr)

PlasticizerTensile Strength (MPa)Elongation at Break (%)Shore A Hardness
Dioctyl Glutarate (DOG) GoodGoodComparable to DOP
Dioctyl Phthalate (DOP)16.6 - 26.9300 - 45093
Acetyl Tributyl Citrate (ATBC)~18.7 (higher than TBC)~2.2% higher than TBCData not readily available
Tris(2-ethylhexyl) Trimellitate (TOTM)Data not readily availableData not readily availableData not readily available
Dioctyl Terephthalate (DOTP)20.329585-95
Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH)Data not readily availableData not readily availableData not readily available

Note: Specific quantitative data for Dioctyl Glutarate is limited. Performance is generally considered comparable to other dicarboxylate esters.

Table 2: Thermal Stability and Migration Resistance of Plasticizers in PVC

PlasticizerOnset Decomposition Temp. (°C) (TGA)Volatility (Weight Loss %)Migration into Hexane (%)
Glutarate Esters Good Thermal StabilityLow to ModerateData not readily available
Dioctyl Phthalate (DOP)~250HighHigh
Acetyl Tributyl Citrate (ATBC)Data not readily availableLower than DOPLower than DOP
Tris(2-ethylhexyl) Trimellitate (TOTM)HighVery LowVery Low
Dioctyl Terephthalate (DOTP)~250LowModerate
Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH)Data not readily availableLowLow

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized experimental methodologies are crucial. The following are detailed protocols for the key experiments cited in the evaluation of plasticizer performance.

Tensile Properties (ASTM D638)

Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized polymer.

Methodology:

  • Sample Preparation: PVC resin is compounded with the plasticizer (e.g., 50 phr), stabilizers, and other necessary additives using a two-roll mill or an internal mixer. The compounded material is then compression molded into sheets of a specified thickness (typically 1-3 mm).

  • Specimen Preparation: Dumbbell-shaped specimens are cut from the molded sheets according to the dimensions specified in ASTM D638.

  • Conditioning: The specimens are conditioned at a standard temperature and humidity (23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.

  • Testing: A universal testing machine (UTM) is used to apply a tensile load to the specimen at a constant rate of crosshead movement until the specimen fractures. The force and elongation are recorded throughout the test.

  • Data Analysis: Tensile strength is calculated as the maximum stress the material withstands before breaking. Elongation at break is the percentage increase in length at the point of fracture.

Hardness (ASTM D2240)

Objective: To measure the indentation hardness of the plasticized polymer.

Methodology:

  • Apparatus: A Shore A durometer is used for soft materials like plasticized PVC.

  • Test Specimen: A flat, smooth piece of the plasticized PVC with a minimum thickness of 6 mm is required. The specimen should be conditioned as per the tensile testing protocol.

  • Procedure:

    • Place the specimen on a hard, flat surface.

    • Hold the durometer in a vertical position and press the indenter firmly onto the specimen.

    • The hardness reading is taken from the dial within one second of firm contact.

    • At least five measurements are taken at different locations on the specimen, and the average value is reported.

Thermal Stability (Thermogravimetric Analysis - TGA)

Objective: To evaluate the thermal stability of the plasticized polymer by determining its decomposition temperature.

Methodology:

  • Apparatus: A thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of the plasticized PVC (typically 5-10 mg) is placed in a TGA crucible.

  • Testing: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen to prevent oxidation). The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The onset of decomposition is determined as the temperature at which significant weight loss begins.

Migration Resistance

Objective: To determine the amount of plasticizer that leaches from the polymer when in contact with a liquid or into the air (volatility).

Methodology (Solvent Extraction):

  • Sample Preparation: A pre-weighed disc of the plasticized PVC of known dimensions is prepared.

  • Procedure: The PVC disc is immersed in a specific solvent (e.g., hexane, ethanol, or a food simulant) in a sealed container and stored at a controlled temperature for a specified period (e.g., 24 hours at 40°C).

  • Analysis: After the immersion period, the PVC disc is removed, dried, and reweighed to determine the weight loss due to plasticizer migration. Alternatively, the concentration of the plasticizer in the solvent can be quantified using analytical techniques like gas chromatography-mass spectrometry (GC-MS).

Methodology (Volatility - ASTM D1203):

  • Procedure: A pre-weighed disc of the plasticized PVC is placed in a container with activated carbon and heated in an oven at a specified temperature (e.g., 70°C) for a set time (e.g., 24 hours).

  • Analysis: The specimen is cooled and reweighed to determine the weight loss due to the volatilization of the plasticizer.

Visualizing the Plasticization Process and Experimental Workflow

To better understand the underlying mechanisms and the evaluation process, the following diagrams have been generated using Graphviz.

PlasticizationMechanism cluster_0 Unplasticized PVC cluster_1 Plasticization Process cluster_2 Plasticized PVC Rigid_PVC Rigid PVC Matrix (Strong Intermolecular Forces) Interaction Penetration and Interaction (Disruption of PVC-PVC bonds) Rigid_PVC->Interaction Glutarate_Esters This compound Esters Glutarate_Esters->Interaction Flexible_PVC Flexible PVC Matrix (Increased Free Volume, Reduced Tg) Interaction->Flexible_PVC

Mechanism of PVC Plasticization by this compound Esters.

ExperimentalWorkflow cluster_tests Performance Evaluation Start Start: Select Plasticizers (Glutarate Esters & Alternatives) Compounding Compounding with PVC Resin (Two-Roll Mill / Internal Mixer) Start->Compounding Molding Compression Molding (Formation of PVC Sheets) Compounding->Molding Conditioning Specimen Conditioning (23°C, 50% RH, 40h) Molding->Conditioning Tensile Tensile Testing (ASTM D638) Conditioning->Tensile Hardness Hardness Testing (ASTM D2240) Conditioning->Hardness TGA Thermal Stability (TGA) Conditioning->TGA Migration Migration Resistance Conditioning->Migration Analysis Data Analysis & Comparison Tensile->Analysis Hardness->Analysis TGA->Analysis Migration->Analysis

Experimental Workflow for Comparative Plasticizer Evaluation.

Conclusion

This compound esters present a viable and safer alternative to traditional phthalate plasticizers. Their performance, characterized by good plasticizing efficiency and favorable thermal properties, makes them suitable for a wide range of applications. While a direct, comprehensive quantitative comparison with all emerging plasticizers is currently challenging due to limited publicly available data, the existing information suggests that they are competitive with other non-phthalate alternatives. For researchers and professionals in drug development, the favorable toxicological profile of this compound esters is a significant advantage. Further research and publication of performance data for a wider range of this compound esters will be invaluable in solidifying their position in the plasticizer market. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies.

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS/MS Methods for Glutaric Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of glutaric acid in biological matrices is paramount for the diagnosis and monitoring of inherited metabolic disorders such as Glutaric Aciduria Type I. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful analytical techniques employed for this purpose. This guide provides an objective comparison of these two methods, supported by experimental data, to assist researchers in selecting the most suitable technique for their analytical needs.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for the analysis of this compound using GC-MS and LC-MS/MS, compiled from various validation studies. It is important to note that these parameters can vary based on the specific instrumentation, sample matrix, and experimental conditions.

Performance ParameterGC-MSLC-MS/MS
Linearity Range 0.19–3.8 µM[1]2–100 µM[2]
Coefficient of Determination (r²) 0.9998[1]>0.99[2]
Precision (CV%) 1.2–3.7% (run-to-run)[1]10.4% (reproducibility)
Accuracy/Recovery 96% (in urine)Not explicitly reported for this compound
Limit of Detection (LOD) 34 nMNot explicitly reported for this compound
Limit of Quantification (LOQ) Not explicitly reported0.025 µM (for glutarylcarnitine)
Derivatization Mandatory (e.g., silylation)Often required (e.g., amidation, esterification)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for the quantification of this compound in urine using GC-MS and LC-MS/MS.

GC-MS Method for this compound Analysis

This protocol is based on the principles of organic acid analysis by GC-MS, which necessitates a derivatization step to increase the volatility of the analyte.

1. Sample Preparation and Extraction:

  • An internal standard (e.g., a stable isotope-labeled this compound) is added to a urine sample.

  • The organic acids are extracted from the aqueous urine matrix using an organic solvent (e.g., ethyl acetate) after acidification.

  • The organic extract is then evaporated to dryness under a stream of nitrogen.

2. Derivatization:

  • The dried residue is reconstituted in a derivatizing agent. A common method is silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • The mixture is heated to ensure complete derivatization of the carboxyl groups of this compound to their corresponding trimethylsilyl (TMS) esters.

3. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injection Mode: Splitless.

    • Temperature Program: An initial oven temperature is held for a short period, then ramped up to a final temperature to ensure the separation of this compound from other organic acids.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the this compound-TMS derivative.

LC-MS/MS Method for this compound Analysis

LC-MS/MS methods for this compound often involve derivatization to improve chromatographic retention on reverse-phase columns and to enhance ionization efficiency.

1. Sample Preparation and Derivatization:

  • An internal standard (e.g., a stable isotope-labeled this compound) is added to the urine sample.

  • Derivatization is performed to convert the polar carboxyl groups into less polar and more easily ionizable moieties. Common derivatizing agents include:

    • 3-Nitrophenylhydrazine (3-NPH): Reacts with carboxylic acids to form hydrazones.

    • 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE): A fluorescent labeling reagent that also provides a readily ionizable tag.

  • The reaction mixture is typically heated to ensure complete derivatization.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC):

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol with formic acid).

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative or positive ion mode depending on the derivative.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the derivatized this compound and its internal standard.

Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the GC-MS and LC-MS/MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis urine Urine Sample is_add Add Internal Standard urine->is_add extract Liquid-Liquid Extraction is_add->extract dry Evaporation extract->dry deriv Silylation (e.g., BSTFA) dry->deriv gcms GC-MS Analysis (EI, SIM) deriv->gcms data Data Analysis gcms->data

GC-MS workflow for this compound analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis urine Urine Sample is_add Add Internal Standard urine->is_add deriv Chemical Derivatization (e.g., 3-NPH, DAABD-AE) is_add->deriv lcmsms LC-MS/MS Analysis (ESI, MRM) deriv->lcmsms data Data Analysis lcmsms->data

LC-MS/MS workflow for this compound analysis.

Concluding Remarks

Both GC-MS and LC-MS/MS are highly capable techniques for the quantitative analysis of this compound.

GC-MS is a well-established and robust method that generally offers excellent precision. However, the mandatory derivatization step can be time-consuming and may introduce variability if not carefully controlled.

LC-MS/MS provides high sensitivity and specificity, particularly with the use of MRM. While derivatization is often still necessary for this compound to achieve good chromatographic performance on reverse-phase columns, the development of novel derivatization reagents and analytical methods is continually improving the workflow. The choice between the two techniques will ultimately depend on the specific requirements of the study, including desired sensitivity, sample throughput, available instrumentation, and the need to analyze other metabolites in the same run. For high-throughput clinical laboratories, the potential for automation in LC-MS/MS systems may be a significant advantage. A thorough cross-validation of methods is recommended when transitioning from one platform to another or when comparing data from different laboratories.

References

A Comparative Guide to the Biocompatibility of Glutaric Acid-Crosslinked Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate crosslinking agent is a critical step in the fabrication of biocompatible scaffolds for tissue engineering and drug delivery applications. This guide provides an objective comparison of the biocompatibility of scaffolds crosslinked with glutaric acid against common alternatives, supported by experimental data and detailed protocols.

This compound is emerging as a promising alternative to conventional crosslinking agents, which are often associated with cytotoxic effects. This guide will delve into the biocompatibility of this compound-crosslinked scaffolds, presenting a comparative analysis with scaffolds crosslinked using glutaraldehyde, 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), and the natural crosslinker, genipin.

Comparative Analysis of Biocompatibility

The biocompatibility of a scaffold is paramount to its success in vivo. An ideal scaffold should support cell attachment, proliferation, and differentiation without eliciting a significant inflammatory or toxic response. The choice of crosslinking agent plays a pivotal role in determining these characteristics.

Crosslinking AgentScaffold MaterialCell TypeKey Biocompatibility FindingsReference
This compound Chitosan, CollagenNIH 3T3 FibroblastsDemonstrated good biocompatibility, supporting cell attachment and proliferation. Considered a non-toxic alternative to glutaraldehyde.[1]
Glutaraldehyde (GTA) Decellularized Porcine MenisciChondrocytesScaffolds crosslinked with 1.0% and 2.5% GTA were found to be toxic to cells.[2][2]
Glutaraldehyde (GA) Gelatin-Chitosan3T3 FibroblastsConferred some cytotoxicity to the scaffolds, with fewer cells observed compared to procyanidin-crosslinked scaffolds.[3]
EDC/NHS Decellularized Porcine MenisciChondrocytesShowed no cytotoxicity, allowing for cell proliferation and infiltration.[2]
Genipin ChitosanHuman Retinal Pigment Epithelial CellsDemonstrated good biocompatibility with no signs of ocular inflammation in an in vivo rabbit model, in contrast to glutaraldehyde.
Procyanidin (PA) Gelatin-Chitosan3T3 FibroblastsWas non-cytotoxic and promoted the attachment and proliferation of seeded cells.

Signaling Pathways in Biocompatibility Assessment

The interaction of a biomaterial with host tissue initiates a cascade of signaling pathways that determine the inflammatory and healing response. A critical aspect of biocompatibility assessment involves understanding how a scaffold modulates these pathways. For instance, an ideal scaffold should promote anti-inflammatory pathways while minimizing pro-inflammatory responses.

Inflammatory Response Signaling Pathway cluster_0 Biomaterial Implantation cluster_1 Innate Immune Response cluster_2 Cellular Response & Tissue Integration Implant Scaffold Implantation Macrophage Macrophage Activation Implant->Macrophage Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) Macrophage->Cytokines Chemokines Chemokines Macrophage->Chemokines Fibroblasts Fibroblast Recruitment Cytokines->Fibroblasts Angiogenesis Angiogenesis Cytokines->Angiogenesis Chemokines->Fibroblasts ECM Extracellular Matrix Deposition Fibroblasts->ECM Resolution Resolution & Healing ECM->Resolution Fibrosis Fibrous Capsule Formation ECM->Fibrosis Chronic Inflammation

Caption: Inflammatory response to biomaterial implantation.

Experimental Workflows

A thorough biocompatibility assessment involves a multi-pronged approach, combining in vitro and in vivo studies to evaluate cytotoxicity, cell-material interactions, and the host tissue response.

Biocompatibility Assessment Workflow cluster_0 Scaffold Fabrication cluster_1 In Vitro Assessment cluster_2 In Vivo Assessment cluster_3 Data Analysis & Conclusion Fabrication Scaffold Crosslinking (e.g., this compound) Cytotoxicity Cytotoxicity Assays (MTT, LDH) Fabrication->Cytotoxicity CellAttachment Cell Attachment & Proliferation Fabrication->CellAttachment Implantation Subcutaneous Implantation Cytotoxicity->Implantation If non-toxic CellAttachment->Implantation If supportive Histology Histological Analysis Implantation->Histology Inflammation Inflammatory Response Histology->Inflammation Analysis Quantitative & Qualitative Data Analysis Histology->Analysis Inflammation->Analysis Conclusion Biocompatibility Conclusion Analysis->Conclusion

Caption: General workflow for biocompatibility assessment.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biocompatibility studies. Below are protocols for key in vitro and in vivo assays.

MTT Assay for Cell Viability

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • 96-well plates

  • Scaffold material

Protocol:

  • Sterilize scaffold materials and place them in the wells of a 96-well plate.

  • Seed cells onto the scaffolds and control wells (wells without scaffolds) at a desired density.

  • Incubate for the desired period (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Remove the culture medium and wash the wells with PBS.

  • Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the amount of LDH released from damaged cells into the culture medium.

Materials:

  • LDH assay kit

  • Cell culture medium

  • 96-well plates

  • Scaffold material

Protocol:

  • Sterilize scaffold materials and place them in the wells of a 96-well plate.

  • Seed cells onto the scaffolds and control wells. Include positive controls (cells treated with a lysis solution) and negative controls (cells in medium only).

  • Incubate for the desired period.

  • Collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the wavelength specified in the kit's protocol.

  • Calculate the percentage of cytotoxicity relative to the positive control.

In Vivo Subcutaneous Implantation

This study evaluates the local tissue response to the implanted scaffold.

Materials:

  • Scaffold material

  • Anesthetic agents

  • Surgical instruments

  • Suture materials

  • Animal model (e.g., rats or mice)

Protocol:

  • Sterilize the scaffold materials.

  • Anesthetize the animal following approved institutional animal care and use committee (IACUC) protocols.

  • Make a small incision in the dorsal skin and create a subcutaneous pocket.

  • Implant the scaffold into the pocket.

  • Suture the incision.

  • Monitor the animals for a predetermined period (e.g., 1, 4, 12 weeks).

  • At the end of the study period, euthanize the animals and excise the implant and surrounding tissue.

  • Fix the tissue in formalin, process for histology, and stain with Hematoxylin and Eosin (H&E) and other relevant stains (e.g., Masson's trichrome for fibrosis).

  • Evaluate the tissue response, including the inflammatory cell infiltrate, fibrous capsule formation, and tissue integration, under a microscope.

References

A Comparative Thermal Analysis: Glutaric Acid vs. Glutaric Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the thermal behavior of chemical compounds is paramount for ensuring stability, safety, and efficacy in various applications. This guide provides a detailed comparative thermal analysis of glutaric acid and its corresponding anhydride, presenting key thermal properties, experimental data, and procedural insights.

This compound, a five-carbon dicarboxylic acid, and its cyclic counterpart, glutaric anhydride, are versatile molecules employed in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. Their thermal stability and phase transitions are critical parameters that influence their reactivity, storage, and processing. This analysis delves into their comparative thermal characteristics using data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Summary of Thermal Properties

The key thermal properties of this compound and glutaric anhydride are summarized in the table below. These values, compiled from various sources, provide a quantitative basis for their comparison.

PropertyThis compoundGlutaric Anhydride
Melting Point (°C) 95 - 98[1][2]46 - 57[3]
Boiling Point (°C) 302 - 304 (decomposes)[2]~290
Decomposition Onset (°C) Information not available in search resultsInformation not available in search results

Differential Scanning Calorimetry (DSC) Analysis

Differential scanning calorimetry measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides valuable information about thermal transitions such as melting, crystallization, and solid-state phase changes.

This compound: The DSC thermogram of this compound reveals two significant endothermic events. The first is a solid-solid phase transition occurring at approximately 72°C. This is followed by a sharp melting endotherm with an onset at 98°C, corresponding to its melting point.

Glutaric Anhydride: While specific DSC data for pure glutaric anhydride was not found in the provided search results, its lower melting point range of 46-57°C suggests a single, sharp endothermic peak would be observed in this region, indicative of its melting transition.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile.

This compound: Studies on this compound as a phase change material indicate its good thermal stability. Although a specific TGA curve for its complete decomposition was not found, it is known to decompose near its boiling point of 302-304°C. A TGA curve of a polymer film containing this compound shows significant weight loss beginning around this temperature range.

Glutaric Anhydride: Information regarding the TGA of pure glutaric anhydride is limited in the provided search results. However, its use in enhancing the thermal stability of polymers suggests that it is a relatively stable molecule. Its boiling point of approximately 290°C indicates the temperature at which significant mass loss due to evaporation would begin, followed by decomposition at higher temperatures.

Experimental Protocols

The following are generalized experimental protocols for conducting DSC and TGA analyses on organic solids like this compound and glutaric anhydride.

Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature to a temperature above its expected melting point, typically at a constant heating rate of 10°C/min.

  • Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen, with a purge gas flow rate of 50 mL/min to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperatures and peak areas of any endothermic or exothermic events.

Thermogravimetric Analysis (TGA):

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled heating rate, typically 10°C/min or 20°C/min.

  • Atmosphere: Perform the analysis under an inert nitrogen atmosphere (to observe thermal decomposition) or an oxidative air atmosphere (to observe combustion) with a purge gas flow rate of 20-50 mL/min.

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) and its derivative (DTG curve) to determine the onset of decomposition, temperatures of maximum mass loss rate, and the percentage of residual mass.

Visualizing Thermal Processes

To illustrate the experimental workflow and the chemical relationship between this compound and its anhydride, the following diagrams are provided.

Experimental_Workflow cluster_DSC DSC Analysis cluster_TGA TGA Analysis DSC_Sample Sample Weighing (3-5 mg) DSC_Pan Sealing in Al Pan DSC_Sample->DSC_Pan DSC_Run Heating at 10°C/min (N2 atmosphere) DSC_Pan->DSC_Run DSC_Data Thermogram (Heat Flow vs. Temp) DSC_Run->DSC_Data TGA_Sample Sample Weighing (5-10 mg) TGA_Pan Placing in Ceramic Pan TGA_Sample->TGA_Pan TGA_Run Heating at 10°C/min (N2/Air atmosphere) TGA_Pan->TGA_Run TGA_Data Thermogram (Mass vs. Temp) TGA_Run->TGA_Data Start Start->DSC_Sample Start->TGA_Sample

Caption: Workflow for DSC and TGA Experiments.

Chemical_Relationship Glutaric_Acid This compound (C5H8O4) Glutaric_Anhydride Glutaric Anhydride (C5H6O3) Glutaric_Acid->Glutaric_Anhydride Dehydration (Heat) Water H2O Glutaric_Anhydride->Glutaric_Acid Hydrolysis

Caption: Reversible conversion of this compound and its anhydride.

References

Glutaric Acid in Antibody-Drug Conjugates: A Comparative Analysis of Linker Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. This guide provides a comprehensive evaluation of glutaric acid-containing linkers, specifically focusing on the glutamic acid-valine-citrulline (EVCit) linker, and compares its performance against other commonly used linker technologies. The information presented is supported by experimental data to aid in the rational design of next-generation ADCs.

The linker component of an ADC is pivotal, ensuring stability in circulation and facilitating the timely release of the cytotoxic payload within the target cancer cell.[1][2] An ideal linker maintains a delicate balance between these two opposing requirements.[1] this compound has emerged as a valuable component in linker design, primarily through its incorporation as a glutamic acid residue in peptide-based linkers. This addition has been shown to significantly enhance the in vivo stability of ADCs, particularly in preclinical mouse models, without compromising the efficient release of the payload at the target site.[3][4]

Comparative Performance of this compound-Based Linkers

The most well-documented this compound-containing linker is the glutamic acid-valine-citrulline (EVCit) tripeptide. This linker was developed to address the instability of the conventional valine-citrulline (VCit) linker in mouse plasma, a significant hurdle in the preclinical evaluation of ADCs. The carboxylesterase Ces1c present in mouse plasma can prematurely cleave the VCit linker, leading to off-target toxicity and reduced efficacy. The addition of a glutamic acid residue shields the linker from this enzymatic degradation.

In Vivo Stability

A key advantage of the EVCit linker is its dramatically improved stability in mouse plasma compared to the VCit linker. This enhanced stability translates to a longer half-life of the ADC in circulation, allowing for greater accumulation in the tumor.

Table 1: In Vivo Stability of ADCs with Different Linkers in Mouse Models

Linker TypeADC ConstructHalf-life (days)Reference
Glutamic Acid-Valine-Citrulline (EVCit) Anti-HER2-EVCit-MMAF~12
Valine-Citrulline (VCit)Anti-HER2-VCit-MMAF~2
Serine-Valine-Citrulline (SVCit)Anti-HER2-SVCit-MMAFNot specified, but lower than EVCit
HydrazoneTrastuzumab-hydrazone-doxorubicin~2 (in human and mouse plasma)
Silyl EtherAnti-HER2-silyl ether-MMAE>7 (in human plasma)
Non-cleavable (MCC)Trastuzumab-MCC-DM1Generally high plasma stability

Note: Data for different linker types are from various studies and may not be directly comparable due to differences in experimental conditions.

In Vitro Cytotoxicity

The introduction of a glutamic acid residue in the EVCit linker does not negatively impact the cytotoxic potential of the ADC. In vitro studies have shown that ADCs equipped with the EVCit linker exhibit comparable or even slightly enhanced potency against cancer cell lines compared to their VCit counterparts.

Table 2: In Vitro Cytotoxicity of Anti-HER2 ADCs in HER2-Positive Cancer Cell Lines

Cell LineLinker TypeEC50 (nM)Reference
KPL-4EVCit 0.070 - 0.084
VCit0.070 - 0.084
SK-BR-3EVCit 0.120 - 0.167
VCit0.120 - 0.167
BT-474EVCit 0.470 - 0.543
VCit0.470 - 0.543
JIMT-1EVCit 0.086 - 0.110
VCit0.086 - 0.110
In Vivo Efficacy

The superior stability of the EVCit linker translates directly to enhanced antitumor activity in vivo. In xenograft mouse models of HER2-positive breast cancer, treatment with an anti-HER2 ADC carrying the EVCit linker resulted in complete tumor remission, a significant improvement over the modest therapeutic effect observed with the corresponding VCit ADC.

Table 3: In Vivo Efficacy of Anti-HER2 ADCs in a KPL-4 Xenograft Mouse Model

Treatment GroupDosageTumor Growth OutcomeReference
Vehicle-Progressive tumor growth
Anti-HER2 mAb10 mg/kgMinor tumor growth inhibition
Anti-HER2-VCit-MMAF3 mg/kgModest tumor growth inhibition
Anti-HER2-EVCit-MMAF 3 mg/kg Complete tumor remission

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for evaluating ADC performance.

ADC Synthesis and Characterization

The synthesis of an ADC with an EVCit linker typically involves the synthesis of the linker-payload module followed by its conjugation to the monoclonal antibody.

Protocol 1: Synthesis of EVCit Linker-Payload Module and ADC Conjugation

  • Peptide Synthesis: The EVCit tripeptide is synthesized using standard solid-phase or liquid-phase peptide synthesis methodologies.

  • Linker-Payload Assembly: The synthesized EVCit peptide is coupled to a self-immolative spacer (e.g., p-aminobenzyl alcohol, PABC) and the cytotoxic payload (e.g., MMAE).

  • Antibody Modification: The monoclonal antibody is typically modified to introduce a reactive handle for conjugation, often by reducing interchain disulfide bonds to generate free thiols.

  • Conjugation: The linker-payload module, functionalized with a reactive group (e.g., maleimide), is then conjugated to the modified antibody.

  • Purification and Characterization: The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or protein A chromatography. The drug-to-antibody ratio (DAR) is determined using methods like hydrophobic interaction chromatography (HIC) or mass spectrometry.

In Vivo Stability Assay

This assay evaluates the stability of the ADC in plasma over time.

Protocol 2: ADC Plasma Stability Assay

  • Incubation: The ADC is incubated in plasma (e.g., mouse or human) at 37°C for a specified period (e.g., up to 7 days).

  • Sample Collection: Aliquots are taken at various time points.

  • ADC Isolation: The ADC is isolated from the plasma using immunoaffinity capture (e.g., protein A beads).

  • Analysis: The drug-to-antibody ratio (DAR) is measured over time using liquid chromatography-mass spectrometry (LC-MS) to assess payload loss.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

Protocol 3: MTT Assay for ADC Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC and incubated for a period that allows for the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for formazan crystal formation by viable cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • IC50/EC50 Calculation: The half-maximal inhibitory/effective concentration (IC50/EC50) is calculated by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Study in Xenograft Models

This study evaluates the antitumor activity of the ADC in a living organism.

Protocol 4: Xenograft Mouse Model for In Vivo Efficacy

  • Cell Implantation: Human cancer cells are subcutaneously implanted into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment groups and administered the ADC, vehicle control, and other control articles intravenously.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified treatment period. Tumors are then excised for further analysis.

Visualizing ADC Mechanisms and Workflows

Graphical representations can aid in understanding the complex processes involved in ADC development and function.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_cell Tumor Cell ADC Antibody-Drug Conjugate (Stable Linker) Receptor Target Antigen Receptor ADC->Receptor Binding Endosome Endosome (Acidic pH) Receptor->Endosome Internalization Lysosome Lysosome (Enzymes) Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage Apoptosis Apoptosis Payload->Apoptosis Induces

Caption: Mechanism of action of a cleavable linker ADC.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Payload Linker-Payload Synthesis Conjugation Antibody Conjugation Linker_Payload->Conjugation Purification Purification & DAR Determination Conjugation->Purification Stability Plasma Stability Assay Purification->Stability Cytotoxicity Cytotoxicity Assay Purification->Cytotoxicity Efficacy Xenograft Efficacy Study Cytotoxicity->Efficacy Toxicity Toxicity Study Efficacy->Toxicity

Caption: General workflow for ADC development and evaluation.

Linker_Comparison_Logic cluster_properties Key Linker Properties cluster_outcomes Desired ADC Outcomes Linker_Choice Linker Selection Stability Stability (e.g., Half-life) Linker_Choice->Stability Cleavage Cleavage Mechanism (e.g., Enzymatic, pH) Linker_Choice->Cleavage Hydrophilicity Hydrophilicity Linker_Choice->Hydrophilicity Efficacy_Outcome High Efficacy Stability->Efficacy_Outcome Safety_Outcome Good Safety Profile Stability->Safety_Outcome Cleavage->Efficacy_Outcome Cleavage->Safety_Outcome Hydrophilicity->Safety_Outcome

Caption: Logical considerations for ADC linker selection.

Conclusion

The incorporation of a this compound residue, as exemplified by the EVCit linker, represents a significant advancement in ADC technology. This modification effectively addresses the challenge of linker instability in preclinical mouse models, leading to improved pharmacokinetic properties and enhanced in vivo efficacy. The comprehensive data presented in this guide underscores the importance of rational linker design in optimizing the therapeutic potential of ADCs. For researchers and developers in the field, the EVCit linker and similar this compound-containing structures offer a promising strategy for creating more stable and effective antibody-drug conjugates.

References

A Head-to-Head Comparison of Derivatization Reagents for the Analysis of Glutaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of glutaric acid, a key biomarker for certain metabolic disorders, selecting the appropriate derivatization reagent is paramount for achieving accurate and reliable results. This guide provides an objective comparison of three commonly employed derivatization reagents for the analysis of this compound by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Pentafluorobenzyl bromide (PFBBr), and 3-Nitrophenylhydrazine (3-NPH).

Performance Comparison

The choice of derivatization reagent significantly impacts analytical performance. The following table summarizes key quantitative metrics for the analysis of this compound using BSTFA, PFBBr, and 3-NPH.

ParameterBSTFA (GC-MS)PFBBr (GC-MS)3-NPH (LC-MS/MS)
Limit of Detection (LOD) 5-40 pg on-column (estimated for dicarboxylic acids)[1]Not explicitly found for this compound0.2 µmol/L (for a similar hydrazide reagent)[2]
Limit of Quantification (LOQ) Not explicitly found for this compoundNot explicitly found for this compoundNot explicitly found for this compound
Recovery 96% (in urine and serum)[3]Not explicitly found for this compound80% - 110% (for similar analytes)
Precision (%RSD) 1.2% - 3.7% (run-to-run)[3]Not explicitly found for this compound<15% (Intra-day and Inter-day for similar analytes)

Experimental Workflows

The derivatization and analysis of this compound involves a multi-step process. The generalized workflow is depicted below, followed by a more detailed breakdown of the derivatization reaction.

General Workflow for this compound Analysis Sample Sample (Urine, Serum, etc.) Extraction Extraction of this compound Sample->Extraction Derivatization Derivatization Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data Data Acquisition and Processing Analysis->Data

Caption: General experimental workflow for the analysis of this compound.

The core of the analysis lies in the derivatization step, where the properties of this compound are chemically modified to enhance its volatility for GC-MS or improve its ionization and chromatographic retention for LC-MS/MS.

Derivatization of this compound cluster_gcms GC-MS Derivatization cluster_lcms LC-MS/MS Derivatization GA_GC This compound BSTFA BSTFA GA_GC->BSTFA Silylation PFBBr PFBBr GA_GC->PFBBr Alkylation GA_TMS This compound-bis(TMS) Ester BSTFA->GA_TMS GA_PFB This compound-bis(PFB) Ester PFBBr->GA_PFB GA_LC This compound NPH 3-NPH GA_LC->NPH Hydrazone Formation GA_NPH This compound-bis(3-NP-hydrazide) NPH->GA_NPH

Caption: Derivatization reactions of this compound for GC-MS and LC-MS/MS analysis.

Detailed Experimental Protocols

BSTFA Derivatization for GC-MS Analysis

This protocol is adapted from a method for the quantification of this compound in biological fluids.

a. Sample Preparation:

  • To 1.0 mL of urine or serum, add 50 µL of an internal standard solution (e.g., deuterated this compound).

  • Acidify the sample by adding 500 µL of 3 N HCl.

  • Extract the organic acids with two portions of 5 mL ethyl acetate.

  • Evaporate the combined organic extracts to dryness under a stream of nitrogen.

b. Derivatization:

  • To the dried residue, add 100 µL of BSTFA with 1% trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 60 minutes.

  • Cool the vial to room temperature before injection into the GC-MS system.

c. GC-MS Conditions (Typical):

  • Column: DB-5MS or equivalent

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode.

PFBBr Derivatization for GC-MS Analysis

This protocol is a general procedure for the derivatization of short-chain fatty acids and can be adapted for this compound.

a. Sample Preparation:

  • Homogenize a weighed amount of sample (e.g., 10-100 mg of tissue) in a suitable solvent.

  • Add an internal standard.

  • Perform a liquid-liquid or solid-phase extraction to isolate the acidic fraction.

  • Evaporate the extract to dryness.

b. Derivatization:

  • To the dried extract, add 100 µL of a solution containing 172 mM PFBBr in hexane and a catalyst such as N,N-diisopropylethylamine.

  • Incubate the mixture at 60°C for 30 minutes.

  • After cooling, add 150 µL of hexane and 150 µL of 0.9% (w/v) sodium chloride in water.

  • Vortex and collect the upper hexane layer for GC-MS analysis.

c. GC-MS Conditions (Typical):

  • Column: DB-5MS or equivalent

  • Injection Mode: Splitless

  • Injector Temperature: 280°C

  • Oven Program: Optimized for the separation of dicarboxylic acid esters.

  • MS Detection: Negative chemical ionization (NCI) for enhanced sensitivity.

3-NPH Derivatization for LC-MS/MS Analysis

This protocol is based on a method for the analysis of organic acids in serum.

a. Sample Preparation:

  • To a serum sample, add a deproteinizing agent (e.g., methanol) and an internal standard.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new vial.

b. Derivatization:

  • To the deproteinized sample, add 25 µL of 200 mM 3-NPH in 50% methanol and 25 µL of 200 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with 9% pyridine in 50% methanol.

  • Stir the mixture for 30 seconds and incubate at room temperature (23°C) for 15 minutes.

  • Inject an aliquot of the reaction mixture directly into the LC-MS/MS system.

c. LC-MS/MS Conditions (Typical):

  • Column: A reverse-phase C18 column, such as a Shim-pack Sceptor HD-C18-80, which has been shown to separate this compound from its isomer methylsuccinic acid.

  • Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., formic acid).

  • MS/MS Detection: Electrospray ionization (ESI) in negative ion mode, with multiple reaction monitoring (MRM) for quantification.

Conclusion

The selection of a derivatization reagent for this compound analysis depends on the available instrumentation, the required sensitivity, and the sample matrix.

  • BSTFA is a well-established and effective reagent for GC-MS analysis, offering good recovery and precision. It is a suitable choice for routine analysis in clinical laboratories.

  • PFBBr is a versatile reagent for GC-MS that can provide high sensitivity, particularly when using NCI-MS. While a specific protocol and quantitative data for this compound are not as readily available, its successful application to similar dicarboxylic acids suggests its potential for sensitive analysis.

  • 3-NPH is an excellent choice for LC-MS/MS analysis, providing good derivatization efficiency and allowing for the separation of isomers. This method is particularly advantageous for complex biological matrices and when high throughput is required.

Ultimately, the optimal method should be validated in-house to ensure it meets the specific requirements of the intended application.

References

A Researcher's Guide to Benchmarking Glutaric Acid-Based Resins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate resin is a critical step that can significantly impact the efficiency of synthesis, purification, and drug delivery systems. Glutaric acid-based resins are emerging as a versatile platform, offering unique properties that warrant a comprehensive performance evaluation against established alternatives. This guide provides a framework for benchmarking these resins, complete with detailed experimental protocols and comparative insights against common resin types.

Performance Metrics at a Glance: this compound Resins vs. Alternatives

While direct, quantitative head-to-head studies are limited, the existing literature and material properties allow for a qualitative comparison of this compound-based resins with common alternatives such as polyacrylic, polyester, and epoxy resins. The following table summarizes key performance characteristics to consider. A notable application of this compound is in the formation of cocrystals with active pharmaceutical ingredients (APIs), which has been shown to significantly increase the aqueous dissolution rate of poorly soluble drugs.[1]

FeatureThis compound-Based ResinsPolyacrylic ResinsPolyester ResinsEpoxy Resins
Primary Applications Drug delivery, bioconjugation, solid-phase synthesis, biodegradable polymersIon exchange chromatography, water treatment, adhesivesFiberglass reinforced plastics, casting, coatingsHigh-performance adhesives, coatings, electronics
Key Advantages Biocompatibility, biodegradability, functional group availability for modificationHigh ion-exchange capacity, good mechanical stabilityCost-effective, good mechanical properties, fast curingExcellent adhesion, high strength, chemical and heat resistance[2][3][4][5]
Potential Limitations Susceptible to hydrolysis, potentially lower mechanical strength than epoxiesCan be affected by high concentrations of certain ions like sulfatesLower moisture and chemical resistance than epoxiesCan be more expensive, may require precise mixing ratios
Biocompatibility Generally considered biocompatible and used in biomedical applicationsVaries by specific formulationGenerally lower biocompatibilityBiocompatibility depends on the specific formulation and curing agent

Experimental Protocols for Resin Performance Benchmarking

To facilitate a direct and quantitative comparison, the following section details standardized protocols for evaluating key resin performance metrics.

Dynamic Binding Capacity (DBC) Determination

Dynamic binding capacity is a crucial parameter for applications such as chromatography and solid-phase extraction, as it measures the amount of a target molecule a resin can bind under specific flow conditions.

Objective: To determine the maximum amount of a target protein or molecule that can be loaded onto a resin in a packed column without significant breakthrough.

Methodology:

  • System Preparation:

    • Equilibrate an ÄKTA or similar chromatography system with a binding buffer.

    • Set the UV monitor to the appropriate wavelength for the target molecule (e.g., 280 nm for proteins).

  • 100% Breakthrough Determination:

    • Bypass the column and inject the sample solution at a known concentration until the UV absorbance stabilizes. This value represents the 100% breakthrough absorbance (Amax).

  • Column Equilibration:

    • Connect the column packed with the test resin to the system.

    • Equilibrate the column with 5-10 column volumes (CV) of binding buffer until a stable baseline is achieved.

  • Sample Application:

    • Load the sample onto the column at a defined flow rate.

    • Continuously monitor the UV absorbance of the flow-through.

  • Data Analysis:

    • The breakthrough volume (Vx) is the volume of sample loaded when the absorbance of the flow-through reaches a predetermined percentage of Amax (commonly 10%, denoted as QB10).

    • Calculate the DBC using the following formula: DBC (mg/mL of resin) = (Vx - Vd) * C / Vc Where:

      • Vx = Breakthrough volume (mL)

      • Vd = System delay volume (mL)

      • C = Concentration of the target molecule in the sample (mg/mL)

      • Vc = Column volume (mL)

Resin Swelling Ratio Measurement

The swelling behavior of a resin in different solvents is critical for its application in solid-phase synthesis and other processes where solvent-resin interaction is important.

Objective: To quantify the extent to which a resin swells in various solvents.

Methodology:

  • Dry Resin Volume/Weight:

    • Accurately weigh a known amount of dry resin.

    • Alternatively, measure the volume of the dry resin.

  • Solvent Incubation:

    • Place the weighed resin in a graduated cylinder or a syringe with a frit.

    • Add a specific solvent and allow the resin to swell for a defined period (e.g., 1 hour) with gentle agitation.

  • Swollen Volume Measurement:

    • After incubation, allow the resin to settle and record the swollen volume.

    • If using a syringe, carefully expel the excess solvent before measuring the volume of the swollen resin bed.

  • Calculation of Swelling Ratio:

    • Volume Swelling Ratio = (Volume of swollen resin) / (Volume of dry resin)

    • Mass Swelling Ratio = (Mass of swollen resin) / (Mass of dry resin) (Requires weighing the swollen resin after removing excess solvent)

    • A swelling ratio greater than 4.0 mL/g is generally considered good for solid-phase synthesis.

Thermal Stability Assessment

Thermal stability is essential for resins used in applications involving elevated temperatures. Thermogravimetric Analysis (TGA) is a standard method to evaluate this property.

Objective: To determine the temperature at which a resin begins to degrade and to characterize its thermal decomposition profile.

Methodology:

  • Sample Preparation:

    • Ensure the resin sample is dry and free of residual solvents.

    • Accurately weigh a small amount of the resin (typically 3-5 mg) into a TGA crucible.

  • TGA Analysis:

    • Place the crucible in the TGA instrument.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 750 °C).

  • Data Analysis:

    • The TGA curve plots the percentage of weight loss against temperature.

    • Key parameters to determine include:

      • Onset Decomposition Temperature (Td): The temperature at which significant weight loss begins.

      • Temperature at 5% or 10% Weight Loss (T5% or T10%): A common metric for comparing the thermal stability of different materials.

      • Residual Weight: The percentage of material remaining at the end of the analysis.

    • Studies have shown that copolyesters containing glutaric anhydride can exhibit high thermal stability, up to 310 °C.

Visualizing Key Processes and Pathways

Solid-Phase Peptide Synthesis (SPPS) Workflow

This compound derivatives can be utilized in SPPS, for example, in the formation of linkers or as part of peptide modifications. However, it is important to be aware of potential side reactions, such as glutarimide formation, which can occur with certain amino acid sequences. The following diagram illustrates a general workflow for Fmoc-based SPPS.

SPPS_Workflow resin Resin Bead deprotection Fmoc Deprotection (e.g., Piperidine) resin->deprotection 1. Swell & Deprotect faa Fmoc-AA-OH (Protected Amino Acid) coupling Coupling (e.g., HBTU/HOBt) faa->coupling 2. Couple washing1 Wash deprotection->washing1 washing2 Wash coupling->washing2 washing1->coupling washing2->deprotection Repeat Cycle cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA) washing2->cleavage Final Cycle washing3 Wash peptide Purified Peptide cleavage->peptide 3. Purify

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

The ERK Signaling Pathway: A Target for Drug Discovery

The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Its dysregulation is implicated in various diseases, including cancer, making it a significant target for drug development. Resins are instrumental in the synthesis and purification of small molecule inhibitors that target components of this pathway.

ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates TranscriptionFactors Transcription Factors (e.g., Myc, Elk-1) ERK->TranscriptionFactors translocates to nucleus & activates Drug Small Molecule Inhibitor (e.g., Raf inhibitor) Drug->Raf inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: The ERK signaling pathway and a point of therapeutic intervention.

References

Safety Operating Guide

Safety First: Handling and Personal Protective Equipment (PPE)

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of glutaric acid is crucial for maintaining laboratory safety and ensuring environmental protection. Adherence to established protocols minimizes risks to personnel and ensures compliance with regulatory standards. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Before handling this compound, it is imperative to be familiar with its potential hazards and to use appropriate personal protective equipment. This compound can cause serious eye irritation or damage, skin irritation or burns, and respiratory tract irritation.[1][2][3]

Essential Handling Procedures:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid dust formation and inhalation.[1][2]

  • Avoid all personal contact, including inhalation of dust.

  • Wash hands thoroughly after handling the substance.

  • Keep containers tightly closed when not in use.

  • Avoid contact with incompatible materials such as strong oxidizing agents, bases, and reducing agents.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to appropriate government standards like EN166 (EU) or NIOSH (US).

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.

  • Skin and Body Protection: Wear a lab coat, and for larger quantities or risk of splashing, consider additional protective clothing to prevent skin exposure.

  • Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator.

Hazard Summary

The following table summarizes the key hazard information for this compound.

Hazard ClassificationRating/StatementSource
GHS Hazard Statements H314: Causes severe skin burns and eye damage. H318/H319: Causes serious eye damage/irritation.
NFPA Rating Health: 2, Flammability: 0, Reactivity: 0
HMIS Classification Health: 2, Flammability: 0, Physical Hazard: 0
Primary Routes of Exposure Inhalation, Ingestion, Skin Contact, Eye Contact
Potential Health Effects May be harmful if inhaled, swallowed, or absorbed through the skin. Causes irritation to the respiratory tract, skin, and eyes.

Step-by-Step Disposal Procedures

The primary and most recommended method for the disposal of this compound is through a licensed professional waste management service.

Step 1: Waste Collection and Storage
  • Designated Container: Collect all surplus this compound and materials contaminated with it (e.g., paper towels, contaminated gloves) in a dedicated, suitable, and clearly labeled waste container.

  • Labeling: The label should clearly state "Hazardous Waste" and "this compound." Include the date accumulation started.

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials. Keep the container closed and store it in a cool, dry, and well-ventilated area designated for hazardous waste.

Step 2: Accidental Spill Cleanup

For small spills, follow these procedures:

  • Ensure Safety: Wear all required PPE, including respiratory protection. Remove all sources of ignition.

  • Containment: Prevent the spill from spreading and from entering drains.

  • Cleanup: Use dry cleanup procedures to avoid generating dust. Carefully sweep or shovel the spilled solid material into the designated hazardous waste container.

  • Decontamination: Clean the affected area thoroughly.

Step 3: Professional Disposal

The recommended and safest method for disposal is to:

  • Contact a Licensed Disposal Company: Offer surplus and non-recyclable this compound to a licensed professional waste disposal company. This ensures the waste is managed in compliance with all environmental regulations.

Step 4: Disposal of Contaminated Packaging
  • Treat as Unused Product: Empty containers may retain product residue. These should be handled like the product itself and disposed of as hazardous waste through a licensed service. Do not reuse empty containers.

Regulatory Compliance

It is the responsibility of the chemical waste generator to correctly classify waste and ensure it is handled and disposed of in accordance with all local, regional, and national regulations. These regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, govern the management of hazardous waste from "cradle-to-grave."

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated assessment Assess Waste - Solid or liquid? - Contaminated materials? start->assessment container Collect in a Labeled, Closed Hazardous Waste Container assessment->container storage Store in Designated Hazardous Waste Area container->storage disposal_company Arrange Pickup by a Licensed Professional Waste Disposal Service storage->disposal_company warning Do NOT dispose down the drain! storage->warning documentation Complete Waste Manifest Documentation disposal_company->documentation end Disposal Complete documentation->end spill Accidental Spill Occurs spill_cleanup Follow Spill Cleanup Procedure: 1. Wear full PPE 2. Contain spill (no drains) 3. Sweep solid into waste container spill->spill_cleanup spill_cleanup->container

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Glutaric acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for the handling of glutaric acid in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational practices and to build a foundation of trust in chemical handling.

Health Hazard and Exposure Data

This compound is a chemical that can cause serious health effects upon contact or inhalation. It is crucial to understand the associated hazards to handle it safely.

Hazard ClassificationDescription
Skin Corrosion/Irritation Causes skin irritation, and in some forms, severe skin burns.[1][2][3]
Eye Damage/Irritation Causes serious eye irritation or damage.[1]
Respiratory Irritation May cause respiratory tract irritation if inhaled.
Ingestion May be harmful if swallowed.

This table summarizes qualitative hazard data. For specific quantitative exposure limits, refer to the Safety Data Sheet (SDS) provided by the supplier.

Personal Protective Equipment (PPE) Protocol

Strict adherence to the following PPE guidelines is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryEquipment SpecificationProtocol
Eye and Face Protection Chemical safety goggles or safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield may be required for splash hazards.Always wear eye protection when handling this compound. In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or protective clothing. An apron and sleeve protectors may also be necessary.Inspect gloves for integrity before use. Remove contaminated clothing immediately and wash skin with soap and water.
Respiratory Protection A NIOSH or European Standard EN 149 approved respirator is necessary if ventilation is inadequate or when handling fine dust.Use in a well-ventilated area, preferably under a fume hood, to avoid dust formation and inhalation.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely using this compound in a laboratory experiment.

1. Preparation and Planning:

  • Review the Safety Data Sheet (SDS) for this compound before starting any work.

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.

  • Prepare your workspace by ensuring it is clean and uncluttered.

  • Verify that the ventilation system or fume hood is functioning correctly.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.

  • Wear chemical safety goggles.

  • Put on the appropriate chemical-resistant gloves.

3. Handling and Use:

  • Handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust.

  • Avoid direct contact with skin, eyes, and clothing.

  • When weighing, do so carefully to avoid creating dust.

  • Keep the container tightly closed when not in use.

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents, bases, and reducing agents.

  • Ensure the storage container is clearly labeled and tightly sealed.

5. Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Contact a licensed professional waste disposal service for disposal.

  • Do not allow the chemical to enter drains.

  • Contaminated packaging should be disposed of as unused product.

Emergency and Spill Response Workflow

The following diagram illustrates the step-by-step workflow for responding to a this compound spill. Adherence to this protocol is critical to contain the spill and mitigate potential hazards.

SpillResponse cluster_prep Immediate Actions cluster_contain Spill Containment & Cleanup cluster_decon Decontamination & Disposal Evacuate Evacuate non-essential personnel Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Don appropriate PPE Ventilate->PPE Dampen Dampen solid spill with water PPE->Dampen Collect Sweep or shovel into a suitable container Dampen->Collect Absorb Use absorbent paper for remaining material Collect->Absorb Seal Seal contaminated materials in a plastic bag Absorb->Seal Wash Wash contaminated surfaces with soap and water Seal->Wash Dispose Dispose of waste through a licensed service Wash->Dispose Reentry Verify area is clean before reentry Dispose->Reentry

Caption: Workflow for handling a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glutaric acid
Reactant of Route 2
Glutaric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.